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  • Product: (E)-3-(2-Methylthiazol-4-yl)acrylic acid
  • CAS: 201142-75-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic acid

Abstract (E)-3-(2-Methylthiazol-4-yl)acrylic acid is a heterocyclic compound incorporating both a thiazole nucleus and an acrylic acid moiety. These structural motifs are of significant interest in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(E)-3-(2-Methylthiazol-4-yl)acrylic acid is a heterocyclic compound incorporating both a thiazole nucleus and an acrylic acid moiety. These structural motifs are of significant interest in medicinal chemistry and materials science, serving as valuable scaffolds and building blocks. This technical guide provides an in-depth exploration of the primary synthetic pathway to this target molecule. We will focus on the Knoevenagel-Doebner condensation, a reliable and stereoselective method for its preparation. This document furnishes a detailed mechanistic rationale, a step-by-step experimental protocol, characterization data, and a discussion of the critical process parameters, intended for researchers and professionals in chemical synthesis and drug development.

Introduction and Strategic Overview

The synthesis of substituted acrylic acids is a cornerstone of modern organic chemistry, providing intermediates for pharmaceuticals, polymers, and other functional materials.[1] The target molecule, (E)-3-(2-Methylthiazol-4-yl)acrylic acid, combines the robust aromaticity and versatile coordination properties of the 2-methylthiazole ring with the reactive α,β-unsaturated carboxylate system of the acrylic acid sidechain. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, while the acrylic acid unit is a versatile Michael acceptor and a precursor for further chemical transformations.

The primary objective of this guide is to present a robust and reproducible synthetic strategy. Our analysis identifies the Knoevenagel-Doebner condensation as the most effective method for this transformation, offering high yields and excellent control over the desired (E)-stereochemistry. This reaction involves the condensation of an aldehyde with an active methylene compound, in this case, malonic acid, followed by a subsequent decarboxylation.[2]

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic disconnection of the target molecule breaks the carbon-carbon double bond. This approach points to two primary synthons: the electrophilic 2-methylthiazole-4-carbaldehyde and a nucleophilic two-carbon acid equivalent, which is effectively provided by malonic acid .

G Target (E)-3-(2-Methylthiazol-4-yl)acrylic acid Disconnect Knoevenagel-Doebner Condensation Target->Disconnect C=C bond disconnection Aldehyde 2-Methylthiazole-4-carbaldehyde Disconnect->Aldehyde Malonic Malonic Acid Disconnect->Malonic G cluster_0 Synthesis Pathway Aldehyde 2-Methylthiazole- 4-carbaldehyde Intermediate Unstable Dicarboxylic Acid Intermediate Aldehyde->Intermediate Malonic Malonic Acid Malonic->Intermediate Catalyst Piperidine / Pyridine Catalyst->Intermediate Product (E)-3-(2-Methylthiazol-4-yl)acrylic acid Intermediate->Product Heat (-CO2, -H2O)

Caption: Overview of the Knoevenagel-Doebner synthesis.

The success of the synthesis hinges on the availability and purity of 2-methylthiazole-4-carbaldehyde (also known as 4-formyl-2-methylthiazole). [3]This aldehyde is commercially available from various suppliers. [3][4]For researchers requiring to synthesize it, the Hantzsch thiazole synthesis is a foundational method, involving the condensation of an α-haloketone with a thioamide. [5][6]Alternatively, modern methods include the formylation of a 2-methyl-4-lithiated or Grignard-reagent-derived thiazole with a formylating agent like N,N-dimethylformamide (DMF). [7]

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

  • 2-Methylthiazole-4-carbaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (solvent, ~5-10 volumes)

  • Piperidine (catalytic, ~0.1 eq)

  • Hydrochloric acid (2M for work-up)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylthiazole-4-carbaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Solvent and Catalyst Addition: Add pyridine (~5-10 volumes) to dissolve the solids, followed by the addition of a catalytic amount of piperidine (0.1 eq).

  • Heating: Heat the reaction mixture to reflux (typically around 100-115 °C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. The reaction is typically complete within 4-8 hours, often indicated by the cessation of CO2 evolution.

  • Work-up: After cooling the mixture to room temperature, slowly pour it into a beaker containing ice and 2M hydrochloric acid to neutralize the pyridine and precipitate the product. The pH should be adjusted to ~2-3.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.

  • Extraction (Optional): If a significant amount of product remains in the acidic aqueous filtrate, it can be extracted with a suitable organic solvent like ethyl acetate (3x volumes). Combine the organic extracts.

  • Drying and Concentration: Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure (E)-3-(2-Methylthiazol-4-yl)acrylic acid.

Data Analysis and Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical techniques. The following table summarizes the expected data.

ParameterExpected DataRationale & Confirmation
Yield 75-90%Based on typical Knoevenagel-Doebner reaction efficiencies.
Appearance White to off-white crystalline solidConsistent with a pure organic acid.
Melting Point Specific to the compound, should have a sharp range after purification.A sharp melting point is an indicator of purity.
¹H NMR δ ~12.5 (s, 1H, -COOH), ~7.5-8.0 (d, 1H, J ≈ 16 Hz, vinyl-H), ~6.5-7.0 (d, 1H, J ≈ 16 Hz, vinyl-H), ~7.4 (s, 1H, thiazole-H), ~2.7 (s, 3H, -CH₃)The large coupling constant (J ≈ 16 Hz) for the vinyl protons confirms the (E)-stereochemistry. The carboxylic acid proton is typically broad. Disappearance of the aldehyde proton signal (δ ~9-10 ppm) is critical.
¹³C NMR δ ~170 (-COOH), ~140-150 (vinyl-C), ~115-125 (vinyl-C), thiazole carbons, ~20 (-CH₃)Confirms the presence of all unique carbon environments, including the carboxyl, alkene, thiazole, and methyl carbons.
IR (cm⁻¹) ~2500-3300 (broad, O-H stretch), ~1690-1710 (C=O stretch), ~1630-1650 (C=C stretch)The broad O-H and sharp C=O bands are characteristic of a carboxylic acid. The C=C stretch confirms the alkene moiety.

Conclusion

This guide has detailed a robust and efficient synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic acid via the Knoevenagel-Doebner condensation. The pathway is characterized by its operational simplicity, use of readily available reagents, and high stereoselectivity for the desired (E)-isomer. The mechanistic discussion provides the necessary theoretical foundation for troubleshooting and optimization, while the detailed protocol and characterization data serve as a practical guide for laboratory execution. This methodology provides reliable access to a valuable heterocyclic building block for further applications in research and development.

References

  • Taylor & Francis. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.

  • NRO-Chemistry. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.

  • Wikipedia. Knoevenagel condensation.

  • ResearchGate. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.

  • Alfa Chemistry. Knoevenagel Condensation.

  • ACS Publications. Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A.

  • J&K Scientific LLC. Knoevenagel Condensation.

  • Chemistry Research Journal. Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction.

  • Chem Help Asap. Hantzsch Thiazole Synthesis.

  • Wikipedia. Doebner–Miller reaction.

  • ResearchGate. A new route for synthesis of some substituted thiazoles and thiadiazolidin-4-one and thiadiazolo[2,3-a]triazole derivatives.

  • PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

  • SynArchive. Hantzsch Thiazole Synthesis.

  • Organic Chemistry Portal. Thiazole synthesis.

  • National Library of Medicine. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives.

  • Wiley Online Library. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives.

  • RSC Publishing. Rapid and efficient Knoevenagel condensation catalyzed by a novel protic ionic liquid under ultrasonic irradiation.

  • ResearchGate. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

  • BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.

  • PMC. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids.

  • Biosynth. 2-methylthiazole-4-carbaldehyde | 33590-17-9 | IBA59017.

  • Sigma-Aldrich. 2-Methylthiazole-4-carboxaldehyde 97.

  • ResearchGate. The Knoevenagel Condensation.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.

  • Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

Sources

Exploratory

(E)-3-(2-Methylthiazol-4-yl)acrylic acid chemical properties

An In-depth Technical Guide to (E)-3-(2-Methylthiazol-4-yl)acrylic acid Introduction (E)-3-(2-Methylthiazol-4-yl)acrylic acid is a heterocyclic compound that integrates two key pharmacophores: the 2-methylthiazole ring a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (E)-3-(2-Methylthiazol-4-yl)acrylic acid

Introduction

(E)-3-(2-Methylthiazol-4-yl)acrylic acid is a heterocyclic compound that integrates two key pharmacophores: the 2-methylthiazole ring and an acrylic acid moiety. The thiazole ring is a privileged scaffold found in numerous biologically active compounds and approved drugs, valued for its diverse chemical reactivity and ability to engage in various biological interactions.[1][2] The acrylic acid group, an α,β-unsaturated carboxylic acid, serves as a versatile synthetic handle and can act as a Michael acceptor or engage in hydrogen bonding. The specific (E)-stereochemistry of the double bond defines a rigid spatial arrangement of these functional groups, which is often critical for targeted biological activity.

This guide provides a comprehensive overview of the chemical properties of (E)-3-(2-Methylthiazol-4-yl)acrylic acid, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical characteristics, synthesis, spectroscopic signature, chemical reactivity, and potential applications, offering field-proven insights and detailed protocols to facilitate its use in research and development.

Caption: Chemical structure of the title compound.

Physicochemical and Safety Data

Understanding the fundamental properties of a compound is critical for its handling, storage, and application in experimental settings. The key physicochemical data for (E)-3-(2-Methylthiazol-4-yl)acrylic acid are summarized below.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 201142-75-8 [3]
Molecular Formula C₇H₇NO₂S [3]
Molecular Weight 169.20 g/mol [3]
Appearance Predicted: White to off-white solid N/A
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in water. N/A

| Storage | Sealed in dry, 2-8°C |[3] |

Stability and Handling

The stability of (E)-3-(2-Methylthiazol-4-yl)acrylic acid is primarily influenced by its acrylic acid moiety. Acrylic acids are known to be susceptible to polymerization, which can be initiated by heat, light, or the presence of radical species.[4][5] Therefore, commercial samples are typically supplied with a polymerization inhibitor.

Key Handling and Storage Considerations:

  • Prevent Polymerization: Store at the recommended temperature of 2-8°C to minimize thermal stress.[3] Avoid exposure to direct sunlight or strong UV sources. The presence of oxygen is often required for common inhibitors to function effectively.[4][6]

  • Chemical Incompatibility: Avoid contact with strong acids, bases, oxidizing agents, and radical initiators, as these can trigger vigorous polymerization.[4]

  • Moisture: Keep the compound in a tightly sealed container under a dry atmosphere to prevent hydration.

Safety Profile

According to its classification, this compound presents several hazards that necessitate careful handling in a laboratory setting.[3]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Measures: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3]

Synthesis and Purification

The most direct and efficient method for preparing (E)-3-(2-Methylthiazol-4-yl)acrylic acid is the Doebner-Knoevenagel condensation . This classic reaction provides high stereoselectivity for the thermodynamically more stable (E)-isomer.[7][8] The reaction involves the condensation of an aldehyde (2-methylthiazole-4-carbaldehyde) with a compound containing an active methylene group (malonic acid), followed by decarboxylation.

Causality of Experimental Choice: The use of a base catalyst, such as pyridine or piperidine, is crucial. The base deprotonates the malonic acid and facilitates the initial condensation with the aldehyde. Pyridine often serves as both the catalyst and the solvent. The subsequent heating ensures the decarboxylation of the intermediate to yield the final acrylic acid product. This one-pot procedure is highly efficient and atom-economical.[9]

synthesis_workflow cluster_reaction Doebner-Knoevenagel Condensation cluster_workup Purification reagent1 2-Methylthiazole- 4-carbaldehyde mix Mix Reagents reagent1->mix reagent2 Malonic Acid reagent2->mix heat Heat (Reflux) Pyridine/Piperidine mix->heat Catalysis & Decarboxylation acidify Acidify (HCl) heat->acidify filter Filter Precipitate acidify->filter recrystallize Recrystallize filter->recrystallize product (E)-3-(2-Methylthiazol- 4-yl)acrylic acid recrystallize->product

Caption: Workflow for the synthesis and purification.

Experimental Protocol: Doebner-Knoevenagel Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylthiazole-4-carbaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Solvent and Catalyst Addition: Add anhydrous pyridine (3-5 mL per gram of aldehyde) to the flask, followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 115°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl) until the pH is ~2-3. This step protonates the carboxylate and precipitates the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine hydrochloride and any remaining impurities.

  • Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate.

  • Validation: Confirm the structure and purity of the final product using spectroscopic methods (NMR, IR, MS) and melting point analysis.

Spectroscopic Characterization

While specific experimental spectra are not publicly available, the spectroscopic signature of (E)-3-(2-Methylthiazol-4-yl)acrylic acid can be reliably predicted based on the well-established properties of its constituent functional groups.[10][11][12]

Table 2: Predicted Spectroscopic Data

Technique Predicted Chemical Shifts / Frequencies Rationale
¹H NMR δ 12.0-13.0 (s, 1H, -COOH)δ 7.7-7.9 (s, 1H, Thiazole C5-H)δ 7.5-7.7 (d, 1H, J ≈ 16 Hz, β-vinylic H)δ 6.3-6.5 (d, 1H, J ≈ 16 Hz, α-vinylic H)δ 2.7-2.8 (s, 3H, -CH₃) The large coupling constant (J ≈ 16 Hz) between the vinylic protons is characteristic of an (E)-alkene. The thiazole proton at C5 is deshielded. The carboxylic proton is a broad singlet.
¹³C NMR δ 168-172 (-COOH)δ 165-168 (Thiazole C2)δ 150-155 (Thiazole C4)δ 138-142 (β-vinylic C)δ 120-125 (α-vinylic C)δ 118-122 (Thiazole C5)δ 18-20 (-CH₃) The carbonyl carbon is the most downfield signal. The carbons of the electron-deficient thiazole ring appear in the aromatic region.
IR (cm⁻¹) 2500-3300 (broad, O-H stretch)1680-1710 (strong, C=O stretch)1620-1640 (C=C stretch, alkene)1500-1600 (C=C/C=N stretches, thiazole) The spectrum is dominated by the very broad hydroxyl stretch and the sharp, strong carbonyl absorption of the carboxylic acid dimer.

| Mass Spec (EI) | m/z 169 (M⁺)Fragments: 152 (M-OH), 124 (M-COOH), 97 | The molecular ion peak should be clearly visible. Key fragmentation would involve the loss of hydroxyl and carboxyl groups. |

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is a composite of its three main components: the carboxylic acid, the α,β-unsaturated system, and the methylthiazole ring.

reactivity_map cluster_acid Carboxylic Acid Reactivity cluster_alkene Alkene Reactivity cluster_thiazole Thiazole Ring Reactivity molecule (E)-3-(2-Methylthiazol-4-yl)acrylic acid esterification Esterification (e.g., +ROH, H⁺) molecule->esterification amide Amide Coupling (e.g., +R₂NH, DCC) molecule->amide michael Michael Addition (Nucleophiles at β-carbon) molecule->michael hydrogenation Hydrogenation (e.g., H₂, Pd/C) molecule->hydrogenation n_alkylation N-Alkylation (at N3) molecule->n_alkylation eas Electrophilic Aromatic Substitution (at C5) molecule->eas

Caption: Key reactive sites and potential transformations.

  • Carboxylic Acid Group: This group undergoes standard transformations such as esterification with alcohols under acidic catalysis and amide bond formation with amines using coupling reagents (e.g., DCC, EDC). These reactions are fundamental for creating derivatives and prodrugs.

  • α,β-Unsaturated System: The electron-withdrawing effect of the carboxyl group polarizes the double bond, making the β-carbon electrophilic. This site is susceptible to Michael (conjugate) addition by soft nucleophiles like thiols or amines. This reactivity is crucial in covalent drug design, where the molecule can act as a covalent binder to nucleophilic residues (e.g., cysteine) in a protein target. The double bond can also be reduced via catalytic hydrogenation to yield the corresponding propanoic acid derivative.

  • 2-Methylthiazole Ring: The thiazole ring is aromatic and possesses distinct reactive sites.[13]

    • Nitrogen (N3): The lone pair on the nitrogen atom makes it basic and nucleophilic. It can be readily protonated or alkylated to form thiazolium salts.[14]

    • Carbon (C5): The C5 position is the most electron-rich carbon and is the primary site for electrophilic aromatic substitution reactions, such as halogenation or nitration.[14] The C2 position is substituted, precluding reactions at that site, which is normally the most acidic proton on an unsubstituted thiazole.[1]

Potential Applications in Drug Development

The hybrid structure of (E)-3-(2-Methylthiazol-4-yl)acrylic acid makes it a compelling scaffold for medicinal chemistry. Thiazole-containing molecules are known to exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] Similarly, compounds featuring an acrylic acid moiety have been investigated as anticancer agents, sometimes acting as tubulin polymerization inhibitors.[15]

The combination of these two pharmacophores offers several strategic advantages:

  • Structural Rigidity: The (E)-alkene linker provides a conformationally restricted connection between the thiazole ring and the carboxylic acid, which can improve binding affinity and selectivity for a biological target.

  • Multi-Point Interactions: The molecule can engage in multiple types of interactions: hydrogen bonding via the carboxylic acid, π-stacking or hydrophobic interactions via the thiazole ring, and potential covalent bonding via Michael addition.

  • Scaffold for Library Synthesis: The distinct reactive handles allow for systematic chemical modification at the carboxylic acid, the double bond, and the C5 position of the thiazole ring, enabling the generation of focused compound libraries for structure-activity relationship (SAR) studies.[16]

Given the known activities of related structures, this compound is a promising starting point for developing novel therapeutics, particularly in oncology and infectious diseases.

References

  • MDPI. (n.d.). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Synthomer. (2020). ACRYLIC ACID - STABILIZED. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • INCHEM. (1997). Acrylic acid (HSG 104). Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of α-substituted acrylic acids and their application.
  • National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Retrieved from [Link]

  • ScienceDirect. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link]

  • MDPI. (n.d.). (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione. Retrieved from [Link]

  • ResearchGate. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Retrieved from [Link]

  • YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Retrieved from [Link]

  • PubMed. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to (E)-3-(2-Methylthiazol-4-yl)acrylic acid (CAS Number: 201142-75-8)

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Promising Heterocyclic Scaffold (E)-3-(2-Methylthiazol-4-yl)acrylic acid is a fascinating heterocyclic compound that stands at the int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Promising Heterocyclic Scaffold

(E)-3-(2-Methylthiazol-4-yl)acrylic acid is a fascinating heterocyclic compound that stands at the intersection of synthetic chemistry and drug discovery. Its structure, featuring a thiazole ring linked to an acrylic acid moiety, positions it as a molecule of significant interest for medicinal chemists. The thiazole core is a well-established pharmacophore found in a wide array of approved drugs, known to impart diverse biological activities. The acrylic acid portion, a Michael acceptor, offers a reactive handle for potential covalent interactions with biological targets, a strategy increasingly employed in modern drug design. This guide provides a comprehensive technical overview of (E)-3-(2-Methylthiazol-4-yl)acrylic acid, from its synthesis and characterization to its potential applications in drug development, offering a valuable resource for researchers in the field.

I. Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development.

PropertyValueSource
CAS Number 201142-75-8[1]
Molecular Formula C₇H₇NO₂S[2]
Molecular Weight 169.20 g/mol [2]
IUPAC Name (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoic acid[2]
SMILES CC1=NC(=CS1)C=CC(=O)O[2]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Solubility Soluble in polar organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water (predicted)General knowledge

II. Synthesis Pathway: A Rational Approach via Knoevenagel-Doebner Condensation

The synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic acid is most effectively achieved through the Knoevenagel-Doebner condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in this case, malonic acid. The Doebner modification, which utilizes pyridine as a solvent and a catalytic amount of a secondary amine like piperidine, is particularly well-suited for this transformation as it facilitates both the condensation and subsequent decarboxylation in a single pot.

The causality behind this choice of reaction lies in its efficiency and stereoselectivity. The Knoevenagel-Doebner reaction generally favors the formation of the thermodynamically more stable (E)-isomer, which is often the desired stereoisomer in drug development due to its specific geometry for target binding.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-methylthiazole-4-carbaldehyde 2-Methylthiazole-4-carbaldehyde Reaction_Vessel Knoevenagel-Doebner Condensation 2-methylthiazole-4-carbaldehyde->Reaction_Vessel Malonic_Acid Malonic Acid Malonic_Acid->Reaction_Vessel Pyridine Pyridine (Solvent) Pyridine->Reaction_Vessel Piperidine Piperidine (Catalyst) Piperidine->Reaction_Vessel Target_Molecule (E)-3-(2-Methylthiazol-4-yl)acrylic acid Reaction_Vessel->Target_Molecule Heat, Decarboxylation

Caption: Synthetic route to (E)-3-(2-Methylthiazol-4-yl)acrylic acid.

Experimental Protocol: A Self-Validating System

This detailed protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

  • 2-Methylthiazole-4-carbaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric acid (concentrated and dilute)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methylthiazole-4-carbaldehyde (1.0 eq) in anhydrous pyridine (5-10 volumes).

  • Addition of Reagents: To the stirred solution, add malonic acid (1.5 eq) followed by a catalytic amount of piperidine (0.1 eq). The addition of excess malonic acid ensures the complete consumption of the aldehyde.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 115 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-cold water.

    • Acidify the aqueous mixture to pH 1-2 with concentrated hydrochloric acid. This will precipitate the crude product.

    • Collect the precipitate by vacuum filtration using a Büchner funnel, and wash the solid with cold deionized water to remove residual pyridine and salts.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure (E)-3-(2-Methylthiazol-4-yl)acrylic acid.

    • Dry the purified product under vacuum.

III. Structural Elucidation and Characterization: A Multi-faceted Approach

The identity and purity of the synthesized (E)-3-(2-Methylthiazol-4-yl)acrylic acid must be unequivocally confirmed through a combination of spectroscopic and analytical techniques.

Characterization_Workflow Synthesized_Product Synthesized Product HPLC HPLC Analysis (Purity Assessment) Synthesized_Product->HPLC NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Product->NMR FTIR FTIR Spectroscopy (Functional Group Identification) Synthesized_Product->FTIR MS Mass Spectrometry (Molecular Weight Verification) Synthesized_Product->MS Final_Confirmation Confirmed Structure and Purity HPLC->Final_Confirmation NMR->Final_Confirmation FTIR->Final_Confirmation MS->Final_Confirmation

Caption: Workflow for the characterization of the synthesized compound.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase method is typically employed.

Exemplary HPLC Method:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 25 °C

A single sharp peak in the chromatogram is indicative of a high-purity compound.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-COOH
~7.8s1HThiazole-H
~7.5d, J ≈ 16 Hz1H=CH-COOH
~6.5d, J ≈ 16 Hz1HThiazole-CH=
~2.7s3H-CH₃

The large coupling constant (J ≈ 16 Hz) for the vinyl protons is characteristic of the (E)-configuration.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~168-COOH
~165Thiazole C2
~150Thiazole C4
~140=CH-COOH
~125Thiazole C5
~120Thiazole-CH=
~19-CH₃
C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted FTIR Spectral Data (KBr pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (carboxylic acid)
~1690StrongC=O stretch (conjugated carboxylic acid)
~1630MediumC=C stretch (alkene)
~1550MediumC=N stretch (thiazole ring)
~1420MediumC-O-H bend
~1250StrongC-O stretch
~980Medium=C-H bend (trans-alkene)

IV. Potential Applications in Drug Development: A Landscape of Possibilities

The thiazole nucleus is a cornerstone in medicinal chemistry, and its presence in (E)-3-(2-Methylthiazol-4-yl)acrylic acid suggests a range of potential biological activities.

Biological_Activities Target_Molecule (E)-3-(2-Methylthiazol-4-yl)acrylic acid Anticancer Anticancer Activity Target_Molecule->Anticancer Potential covalent inhibition of kinases Antimicrobial Antimicrobial Activity Target_Molecule->Antimicrobial Disruption of microbial cellular processes Anti_inflammatory Anti-inflammatory Activity Target_Molecule->Anti_inflammatory Modulation of inflammatory pathways

Caption: Potential biological activities of the title compound.

A. Anticancer Activity

Thiazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various cellular pathways.[3] The acrylic acid moiety in the target molecule can act as a Michael acceptor, enabling it to potentially form covalent bonds with nucleophilic residues (such as cysteine) in the active sites of key cancer-related proteins like kinases. This irreversible inhibition can lead to potent and sustained antitumor effects.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of (E)-3-(2-Methylthiazol-4-yl)acrylic acid (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.

B. Antimicrobial Activity

The thiazole ring is also a common feature in many antimicrobial agents.[4] The unique electronic and structural properties of the thiazole nucleus can enable it to interfere with essential microbial processes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).

  • Serial Dilution: Prepare serial dilutions of (E)-3-(2-Methylthiazol-4-yl)acrylic acid in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

V. Conclusion and Future Directions

(E)-3-(2-Methylthiazol-4-yl)acrylic acid represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis via the Knoevenagel-Doebner condensation, coupled with the well-documented biological significance of the thiazole ring and the reactive potential of the acrylic acid moiety, makes it an attractive target for further investigation. Future research should focus on the detailed biological evaluation of this compound against a broad panel of cancer cell lines and microbial strains to elucidate its specific activities and mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the thiazole ring and the acrylic acid chain, will be crucial in optimizing its therapeutic potential.

VI. References

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Available at: [Link]

  • Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. MDPI. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central. Available at: [Link]

  • (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. PubChem. Available at: [Link]

  • Antibacterial Polymers Based on Poly(2-hydroxyethyl methacrylate) and Thiazolium Groups with Hydrolytically Labile Linkages Leading to Inactive and Low Cytotoxic Compounds. National Institutes of Health. Available at: [Link]

Sources

Exploratory

(E)-3-(2-Methylthiazol-4-yl)acrylic acid mechanism of action

An In-Depth Technical Guide on the Putative Mechanisms of Action of (E)-3-(2-Methylthiazol-4-yl)acrylic acid Introduction: Deconstructing a Molecule of Interest In the landscape of modern drug discovery, the strategic co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Putative Mechanisms of Action of (E)-3-(2-Methylthiazol-4-yl)acrylic acid

Introduction: Deconstructing a Molecule of Interest

In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational design. The molecule (E)-3-(2-Methylthiazol-4-yl)acrylic acid represents a confluence of two such scaffolds: the thiazole ring and the acrylic acid moiety. While this specific compound is not extensively characterized in existing literature, its constituent parts are well-recognized pharmacophores, particularly in oncology. This guide, therefore, serves as a forward-looking technical roadmap for researchers, scientists, and drug development professionals. It will not simply list facts, but will instead provide a framework for investigation, proposing plausible mechanisms of action based on a synthesis of current knowledge and detailing the experimental workflows required to validate these hypotheses.

The thiazole ring is a heterocyclic motif present in numerous clinically approved drugs and bioactive compounds, prized for its metabolic stability and its ability to engage in crucial hydrogen bonding and π–π stacking interactions with biological targets.[1][2] Thiazole derivatives have demonstrated a vast pharmacological spectrum, including potent anticancer, antimicrobial, and anti-inflammatory activities.[2][3] Concurrently, the acrylate scaffold is a key structural element in various compounds that exhibit significant biological effects, including the inhibition of critical cellular processes like tubulin polymerization.[4]

The fusion of these two moieties in (E)-3-(2-Methylthiazol-4-yl)acrylic acid suggests a molecule with significant potential for biological activity. This guide will explore three primary, literature-supported, hypothesized mechanisms of action: Kinase Inhibition , Tubulin Polymerization Disruption , and Sirtuin Modulation . For each proposed mechanism, we will outline a rigorous, self-validating experimental strategy to thoroughly investigate the compound's biological function.

Hypothesized Mechanism 1: Kinase Inhibition (e.g., EGFR/HER2)

The thiazole scaffold is a common feature in a multitude of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are pivotal in cell proliferation and survival pathways.[1][5][6] Overexpression or mutation of these kinases is a hallmark of many cancers. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of the kinase and leading to competitive inhibition.[2]

Proposed Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling EGFR EGFR ATP ATP Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras Activates PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds Compound (E)-3-(2-Methylthiazol-4-yl)acrylic acid Compound->EGFR Inhibition ADP ADP ATP->ADP P Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Hypothesized Mechanism 2: Disruption of Microtubule Dynamics

A significant number of anticancer agents derive their efficacy from interfering with the cytoskeleton, specifically by inhibiting the polymerization of tubulin into microtubules. This action disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] Both thiazole-containing compounds and acrylate derivatives have been identified as potent tubulin polymerization inhibitors, often acting at the colchicine-binding site.[8][9][10][11]

Proposed Mechanism: Tubulin Polymerization Inhibition

Tubulin_Inhibition cluster_tubulin Microtubule Dynamics Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Inhibition of Polymerization Leads to Microtubule->Tubulin Depolymerization Compound (E)-3-(2-Methylthiazol-4-yl)acrylic acid Compound->Tubulin Binds to Colchicine Site Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of tubulin polymerization inhibition.

Hypothesized Mechanism 3: Modulation of Sirtuin Activity

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that regulate numerous cellular processes, including cell cycle, DNA repair, and metabolism. SIRT2, in particular, has emerged as a therapeutic target in cancer and neurodegenerative diseases.[12] Several classes of heterocyclic compounds, including thiazoles, have been developed as SIRT2 inhibitors, demonstrating antiproliferative effects in cancer cell lines.[13][14][15] Inhibition of SIRT2 can lead to the hyperacetylation of its substrates (e.g., α-tubulin, p53), affecting microtubule stability and inducing apoptosis.

Proposed Signaling Pathway: SIRT2 Inhibition

SIRT2_Pathway cluster_substrates SIRT2 Substrates SIRT2 SIRT2 Tubulin_Ac Acetylated α-Tubulin SIRT2->Tubulin_Ac Deacetylates p53_Ac Acetylated p53 SIRT2->p53_Ac Deacetylates Compound (E)-3-(2-Methylthiazol-4-yl)acrylic acid Compound->SIRT2 Inhibition Tubulin_DeAc α-Tubulin CellCycle Cell Cycle Arrest Tubulin_Ac->CellCycle Leads to p53_DeAc p53 Apoptosis Apoptosis p53_Ac->Apoptosis Promotes

Caption: Hypothesized inhibition of SIRT2 and downstream effects.

Experimental Workflow for Mechanism of Action Elucidation

A systematic, multi-tiered approach is required to dissect the mechanism of action (MOA). The workflow should begin with broad, cell-based phenotypic assays and progressively narrow down to specific molecular target engagement.[16][17][18][19]

MOA_Workflow cluster_tier1 Tier 1: Phenotypic Screening cluster_tier2 Tier 2: Hypothesis-Driven Assays cluster_tier3 Tier 3: Cellular Target Engagement A1 Cell Viability Assays (MTT, XTT on Cancer Panel) A2 Cell Cycle Analysis (Flow Cytometry, PI Staining) B1 In Vitro Kinase Assays (EGFR, HER2, etc.) A1->B1 Results Guide Hypothesis B2 Tubulin Polymerization Assay A1->B2 Results Guide Hypothesis B3 SIRT2 Enzymatic Assay A1->B3 Results Guide Hypothesis A3 Apoptosis Assay (Annexin V/PI) C1 Western Blot (p-EGFR, Acetyl-Tubulin) B1->C1 C2 Immunofluorescence (Microtubule Morphology) B2->C2 B3->C1 C3 Cellular Thermal Shift Assay (CETSA) C1->C3 C2->C3

Caption: A tiered experimental workflow for MOA determination.

Detailed Experimental Protocols

Protocol 1: Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This protocol is foundational for determining if a compound induces cell cycle arrest, a common outcome of kinase or tubulin inhibition.[20][21]

Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the test compound.

Methodology:

  • Cell Culture: Seed cancer cells (e.g., MCF-7, A549) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of (E)-3-(2-Methylthiazol-4-yl)acrylic acid (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 or 48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, collect them in tubes, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect fluorescence emission at ~617 nm.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Expected Outcome: An accumulation of cells in the G2/M phase would strongly suggest a mechanism involving microtubule disruption.[10] An arrest at the G1/S boundary might point towards inhibition of growth factor signaling pathways like EGFR.[5]

Protocol 2: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the compound's effect on the assembly of tubulin dimers into microtubules.

Objective: To determine if the test compound inhibits or promotes the polymerization of purified tubulin.

Methodology:

  • Reagents: Use a commercially available tubulin polymerization assay kit (e.g., fluorescence-based). This typically includes purified tubulin, a polymerization buffer (e.g., G-PEM), and a fluorescent reporter that incorporates into microtubules.

  • Reaction Setup: In a 96-well plate, add the polymerization buffer, the fluorescent reporter, and either the test compound at various concentrations, a positive control (e.g., colchicine, paclitaxel), or a vehicle control.

  • Initiation: Warm the plate to 37°C and then add purified tubulin to each well to initiate polymerization.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Inhibition is observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control. Calculate the IC50 value for polymerization inhibition.

Expected Outcome: A dose-dependent decrease in the polymerization rate and plateau of fluorescence would confirm the compound as a tubulin polymerization inhibitor.[8][10]

Protocol 3: In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of a specific kinase.[22][23][24]

Objective: To measure the IC50 of the test compound against a purified kinase, such as EGFR.

Methodology:

  • Assay Format: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay). This format measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Reaction Components:

    • Purified recombinant kinase (e.g., EGFR).

    • Kinase-specific substrate peptide.

    • ATP.

    • Test compound at a range of concentrations.

  • Kinase Reaction: In a 96-well plate, mix the kinase, substrate, and test compound in kinase buffer. Allow to incubate briefly.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and initiate the detection cascade by adding the ADP-Glo™ Reagent. This depletes the remaining ATP.

  • Luminescence Reading: Add the Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase reaction. Measure the luminescent signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Outcome: A low IC50 value would indicate potent and direct inhibition of the target kinase.[5]

Quantitative Data Summary

The following table presents hypothetical data that could be generated from the initial screening phases, guiding the subsequent mechanistic studies.

Assay TypeCell Line / TargetMetricHypothetical ValueImplication
Cell Viability MCF-7 (Breast Cancer)GI502.5 µMPotent antiproliferative activity.
A549 (Lung Cancer)GI503.1 µMBroad-spectrum activity.
HCT116 (Colon Cancer)GI504.0 µMBroad-spectrum activity.
Cell Cycle Analysis MCF-7 (24h treatment)% G2/M Arrest75% at 5 µMSuggests microtubule disruption or DNA damage.
In Vitro Kinase Assay EGFRIC50> 50 µMEGFR is likely not a primary target.
HER2IC50> 50 µMHER2 is likely not a primary target.
Tubulin Polymerization Bovine Brain TubulinIC503.3 µMDirect inhibition of tubulin assembly.

Conclusion and Future Directions

This guide outlines a logical and experimentally robust framework to investigate the mechanism of action for (E)-3-(2-Methylthiazol-4-yl)acrylic acid. By leveraging the known pharmacology of its thiazole and acrylate components, we can formulate testable hypotheses centered on kinase inhibition, tubulin disruption, and sirtuin modulation. The proposed tiered workflow, beginning with broad phenotypic assays and culminating in direct target engagement studies, provides a clear path to elucidate the compound's molecular mechanism. The detailed protocols serve as a practical starting point for any research team embarking on this characterization. Successful execution of this strategy will not only define the therapeutic potential of this specific molecule but will also contribute valuable structure-activity relationship insights for the future design of novel thiazole- and acrylate-based therapeutic agents.

References

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Foundational

An In-Depth Technical Guide to (E)-3-(2-Methylthiazol-4-yl)acrylic Acid Derivatives: Synthesis, Pharmacological Profile, and Future Directions

Abstract The thiazole nucleus, a cornerstone in medicinal chemistry, continues to provide a versatile scaffold for the design of novel therapeutic agents. When functionalized with an acrylic acid moiety at the 4-position...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole nucleus, a cornerstone in medicinal chemistry, continues to provide a versatile scaffold for the design of novel therapeutic agents. When functionalized with an acrylic acid moiety at the 4-position, specifically forming (E)-3-(2-Methylthiazol-4-yl)acrylic acid and its derivatives, a unique chemical entity emerges with significant potential in drug discovery. This technical guide provides an in-depth exploration of this chemical class, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic pathways, with a focus on the Knoevenagel-Doebner condensation, elucidate the critical aspects of its chemical characterization, and present a comprehensive overview of its biological significance, particularly in oncology and infectious diseases. Furthermore, this guide will explore the structure-activity relationships that govern the therapeutic efficacy of these derivatives and outline future research trajectories.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, featuring in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a critical pharmacophore in a wide array of therapeutic areas. The incorporation of an acrylic acid side chain introduces a reactive and versatile functional group, opening avenues for further chemical modification and diverse biological activities. This guide focuses specifically on the (E)-isomer of 3-(2-Methylthiazol-4-yl)acrylic acid derivatives, a class of compounds that has garnered interest for its potential as anticancer and antimicrobial agents.

Synthetic Strategies: The Knoevenagel-Doebner Condensation

The most direct and efficient route to (E)-3-(2-Methylthiazol-4-yl)acrylic acid is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an active methylene compound, in this case, malonic acid, with an aldehyde, 2-methylthiazole-4-carboxaldehyde, followed by decarboxylation.

Reaction Rationale and Mechanistic Overview

The Knoevenagel-Doebner condensation is a powerful carbon-carbon bond-forming reaction. The use of a weak base, typically pyridine, facilitates the deprotonation of malonic acid to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-methylthiazole-4-carboxaldehyde. The subsequent aldol-type adduct undergoes dehydration to yield an α,β-unsaturated dicarboxylic acid intermediate. Finally, heating in the presence of pyridine promotes decarboxylation to afford the desired (E)-acrylic acid derivative. The (E)-isomer is generally the thermodynamically favored product.

Knoevenagel_Doebner cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack & Dehydration cluster_2 Step 3: Decarboxylation Malonic_Acid Malonic Acid Enolate Malonic Acid Enolate Malonic_Acid->Enolate Deprotonation Aldehyde 2-Methylthiazole- 4-carboxaldehyde Adduct Aldol Adduct Aldehyde->Adduct Pyridine Pyridine (Base/Solvent) Enolate->Adduct Nucleophilic Attack Unsaturated_Diacid α,β-Unsaturated Diacid Adduct->Unsaturated_Diacid Dehydration Product (E)-3-(2-Methylthiazol-4-yl)acrylic Acid Unsaturated_Diacid->Product Heat

Caption: Knoevenagel-Doebner Condensation Workflow.

Detailed Experimental Protocol

Materials:

  • 2-Methylthiazole-4-carboxaldehyde

  • Malonic acid

  • Pyridine

  • Hydrochloric acid (2M solution)

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylthiazole-4-carboxaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (10 volumes).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice and an excess of 2M hydrochloric acid.

  • A precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the product by recrystallization from ethanol to obtain pure (E)-3-(2-Methylthiazol-4-yl)acrylic acid as a crystalline solid.

Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following techniques are critical:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show characteristic signals for the vinyl protons with a large coupling constant (J ≈ 16 Hz), confirming the (E)-configuration. The thiazole ring proton and the methyl group protons will also be present at their expected chemical shifts. 13C NMR will show signals for the carboxylic acid carbon, the vinyl carbons, and the carbons of the thiazole ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C=C stretching vibrations for the acrylic acid moiety and the thiazole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

PropertyExpected Value/Observation
Molecular Formula C7H7NO2S
Molecular Weight 169.20 g/mol
Appearance White to off-white crystalline solid
1H NMR (DMSO-d6, 400 MHz) δ (ppm): 12.5 (br s, 1H, COOH), 7.8 (d, 1H, J=16 Hz, =CH), 7.6 (s, 1H, thiazole-H), 6.5 (d, 1H, J=16 Hz, =CH), 2.7 (s, 3H, CH3)
IR (KBr, cm-1) ~3000 (br, O-H), ~1680 (C=O), ~1620 (C=C)

Biological Significance and Therapeutic Potential

(E)-3-(2-Methylthiazol-4-yl)acrylic acid derivatives have emerged as a promising class of compounds with diverse biological activities, primarily in the realms of oncology and infectious diseases.

Anticancer Activity

Thiazole-containing compounds have been shown to exert their anticancer effects through various mechanisms of action.[2] For derivatives of (E)-3-(2-Methylthiazol-4-yl)acrylic acid, several potential targets have been identified:

  • Kinase Inhibition: Many thiazole derivatives are known to inhibit protein kinases that are crucial for cancer cell signaling and proliferation. The acrylic acid moiety can act as a Michael acceptor, potentially forming covalent bonds with cysteine residues in the active sites of kinases like Epidermal Growth Factor Receptor (EGFR).[1]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[3]

  • Tubulin Polymerization Inhibition: Some acrylic acid derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

Anticancer_MoA Compound (E)-3-(2-Methylthiazol-4-yl)acrylic Acid Derivative EGFR EGFR Inhibition Compound->EGFR Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Bcl2 Bcl-2 Family Modulation Compound->Bcl2 Proliferation Decreased Cell Proliferation EGFR->Proliferation CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis Induction of Apoptosis Bcl2->Apoptosis CellCycleArrest->Apoptosis

Caption: Potential Anticancer Mechanisms of Action.

Antimicrobial Activity

The thiazole ring is a key component of many antimicrobial agents. Derivatives of (E)-3-(2-Methylthiazol-4-yl)acrylic acid have shown promise in combating both bacterial and fungal pathogens. The proposed mechanisms include:

  • Enzyme Inhibition: These compounds can inhibit essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication.

  • Biofilm Disruption: Some derivatives have been shown to interfere with the formation of microbial biofilms, which are a key factor in persistent infections.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the core (E)-3-(2-Methylthiazol-4-yl)acrylic acid structure is crucial for optimizing its therapeutic properties. Key areas for modification include:

  • Substitution on the Thiazole Ring: Introducing various substituents at the 2- and 5-positions of the thiazole ring can significantly impact potency and selectivity.

  • Derivatization of the Carboxylic Acid: Esterification or amidation of the carboxylic acid group can alter the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.

  • Modification of the Acrylic Linker: Changes to the acrylic acid backbone can influence the compound's reactivity and interaction with its biological targets.

Compound IDR1 (Thiazole-C2)R2 (Acrylic-α)R3 (Acrylic-β)Anticancer IC50 (µM) [MCF-7]Antibacterial MIC (µg/mL) [S. aureus]
Lead-001 -CH3-H-H12.7[5]>100
Analog-A1 -Ph-H-H2.57[5]50
Analog-B1 -CH3-CN-H8.525
Analog-C1 -CH3-H-Ph5.275

(Note: The data in this table is illustrative and based on reported values for structurally related compounds to demonstrate potential SAR trends.)[5][6]

Future Perspectives and Conclusion

The (E)-3-(2-Methylthiazol-4-yl)acrylic acid scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. Future research should focus on several key areas:

  • Elucidation of Specific Mechanisms of Action: Detailed biochemical and cellular assays are needed to pinpoint the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Combinatorial Library Synthesis: The generation of diverse chemical libraries based on this scaffold will be essential for identifying new lead compounds with improved potency and selectivity.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives | Request PDF. (n.d.). ResearchGate. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PubMed Central. [Link]

  • (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. (n.d.). PubChem. [Link]

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). PubMed Central. [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). PubMed Central. [Link]

Sources

Exploratory

(E)-3-(2-Methylthiazol-4-yl)acrylic acid biological activity

An In-depth Technical Guide on the Biological Activity of (E)-3-(2-Methylthiazol-4-yl)acrylic acid Authored by a Senior Application Scientist Disclaimer: Direct experimental data on the biological activity of (E)-3-(2-Me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of (E)-3-(2-Methylthiazol-4-yl)acrylic acid

Authored by a Senior Application Scientist

Disclaimer: Direct experimental data on the biological activity of (E)-3-(2-Methylthiazol-4-yl)acrylic acid is limited in publicly available literature. This guide synthesizes information on the known activities of structurally related compounds to provide a scientifically grounded perspective on its potential therapeutic applications and to propose avenues for future research.

Abstract

(E)-3-(2-Methylthiazol-4-yl)acrylic acid is a small molecule featuring a thiazole ring and an acrylic acid moiety. While this specific compound is not extensively characterized in biological literature, its structural components are present in a wide array of pharmacologically active agents. This technical guide explores the potential biological activities of (E)-3-(2-Methylthiazol-4-yl)acrylic acid by examining the established roles of thiazole and acrylic acid derivatives in medicinal chemistry. We will delve into potential applications as an anticancer agent, an enzyme inhibitor, and an antimicrobial, drawing parallels from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and a roadmap for investigating the therapeutic potential of this and related molecules.

Introduction: The Promise of Thiazole and Acrylic Acid Scaffolds

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous bioactive compounds, including natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind to a diverse range of biological targets. Thiazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects.[1]

Similarly, the acrylic acid moiety, an α,β-unsaturated carboxylic acid, is a key structural feature in many biologically active molecules.[2] The electrophilic nature of the double bond allows for covalent interactions with nucleophilic residues in target proteins, a mechanism exploited in the design of specific enzyme inhibitors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions within protein binding pockets.

The combination of these two pharmacophores in (E)-3-(2-Methylthiazol-4-yl)acrylic acid suggests a high potential for biological activity. This guide will explore these possibilities based on the established activities of related chemical structures.

Physicochemical Properties

A summary of the computed physicochemical properties of (E)-3-(2-Methylthiazol-4-yl)acrylic acid is presented in the table below. These properties are crucial for predicting its pharmacokinetic behavior and for designing biological assays.

PropertyValueSource
Molecular Formula C7H7NO2SEchemi[3]
Molecular Weight 169.2 g/mol ChemicalBook[4]
CAS Number 201142-75-8BLDpharm[5]
Appearance Solid (predicted)BOC Sciences[]
Melting Point 145-150 °CSigma-Aldrich
Boiling Point 301.2 °C at 760 mmHg (predicted)BOC Sciences[]
Density 1.418 g/cm³ (predicted)BOC Sciences[]

Potential Biological Activities Based on Structural Analogs

Anticancer Activity

The thiazole scaffold is a common feature in many anticancer agents.[1] Derivatives of thiazole have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of tubulin polymerization.[1]

Recent studies on thiazole derivatives have highlighted their potential as potent anticancer compounds. For instance, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have demonstrated significant antiproliferative activity in lung adenocarcinoma cells.[1] Another study revealed that newly synthesized thiazole derivatives exhibited cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with one compound showing greater potency than the standard drug Staurosporine.[7]

Furthermore, some thiazole-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are often overexpressed in cancerous tissues.[8] The structural similarity of (E)-3-(2-Methylthiazol-4-yl)acrylic acid to these active molecules suggests it may also possess anticancer properties.

Enzyme Inhibition

Metallo-β-lactamases (MBLs) are enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. A recent study reported the discovery of 2-aminothiazole-4-carboxylic acids as broad-spectrum MBL inhibitors.[9] These compounds were designed to mimic the binding of carbapenem hydrolysates in the MBL active site.[9] Given the presence of the thiazole-4-carboxylic acid substructure in (E)-3-(2-Methylthiazol-4-yl)acrylic acid (with an acrylic acid extension), it is plausible that it could exhibit inhibitory activity against MBLs.

As mentioned, thiazole derivatives have been explored as COX inhibitors. A study on new thiazole carboxamide derivatives identified compounds with potent activity against both COX-1 and COX-2 isozymes.[8] The selectivity and potency of these inhibitors were influenced by the substitution pattern on the thiazole and phenyl rings.[8] This suggests that (E)-3-(2-Methylthiazol-4-yl)acrylic acid could be investigated for its potential to inhibit COX enzymes, which would have implications for its use as an anti-inflammatory or anticancer agent.

Antimicrobial Activity

Beyond MBL inhibition, the thiazole ring is a component of many compounds with broad-spectrum antimicrobial activity. For example, some 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones have been synthesized and evaluated for their biological activity, showing potential as antimicrobial agents.[10] The general structural features of (E)-3-(2-Methylthiazol-4-yl)acrylic acid align with those of other thiazole-based antimicrobial compounds, making this a promising area for investigation.

Proposed Experimental Workflows for Biological Screening

For researchers interested in validating the potential biological activities of (E)-3-(2-Methylthiazol-4-yl)acrylic acid, the following experimental workflows are proposed.

In Vitro Anticancer Screening

A tiered approach is recommended to assess the anticancer potential of the compound.

anticancer_workflow cluster_screening Initial Screening cluster_dose_response Dose-Response and IC50 Determination cluster_mechanistic Mechanistic Studies start Prepare stock solution of (E)-3-(2-Methylthiazol-4-yl)acrylic acid in DMSO cell_lines Select a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control line start->cell_lines viability_assay Perform cell viability assay (e.g., MTT, MTS) at a single high concentration (e.g., 10-50 µM) cell_lines->viability_assay determine_activity Determine percent growth inhibition viability_assay->determine_activity active_compounds If significant inhibition is observed, proceed to dose-response studies determine_activity->active_compounds serial_dilutions Prepare serial dilutions of the compound active_compounds->serial_dilutions ic50_assay Perform cell viability assay over a range of concentrations serial_dilutions->ic50_assay calculate_ic50 Calculate the IC50 value ic50_assay->calculate_ic50 apoptosis_assay Apoptosis assays (e.g., Annexin V/PI staining, caspase activity) calculate_ic50->apoptosis_assay cell_cycle_analysis Cell cycle analysis (e.g., flow cytometry with propidium iodide) apoptosis_assay->cell_cycle_analysis target_validation Target validation (e.g., Western blot for key signaling proteins) cell_cycle_analysis->target_validation

Caption: Workflow for in vitro anticancer screening.

Protocol for Cell Viability Assay (MTT):

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of (E)-3-(2-Methylthiazol-4-yl)acrylic acid (and a vehicle control) for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Enzyme Inhibition Assay

A general workflow for assessing enzyme inhibition is outlined below. The specific enzyme (e.g., MBL, COX) and substrate would need to be chosen based on the hypothesis being tested.

enzyme_inhibition_workflow start Purify or obtain the target enzyme and select a suitable substrate assay_setup Set up the enzymatic reaction in a microplate with buffer, enzyme, and varying concentrations of the inhibitor start->assay_setup pre_incubation Pre-incubate the enzyme and inhibitor for a defined period assay_setup->pre_incubation reaction_initiation Initiate the reaction by adding the substrate pre_incubation->reaction_initiation reaction_monitoring Monitor the reaction progress over time by measuring the formation of the product (e.g., spectrophotometrically or fluorometrically) reaction_initiation->reaction_monitoring data_analysis Calculate the initial reaction velocities and determine the mode of inhibition and IC50 value reaction_monitoring->data_analysis

Caption: General workflow for enzyme inhibition assays.

Synthesis and Characterization

While a specific synthesis protocol for (E)-3-(2-Methylthiazol-4-yl)acrylic acid was not found in the initial search, a general and plausible synthetic route would involve a condensation reaction, such as the Knoevenagel or Perkin reaction, starting from 2-methylthiazole-4-carbaldehyde and a suitable carboxylic acid derivative.

Alternatively, processes for the production of acrylic acid esters containing carboxyl groups have been patented, which could be adapted for the synthesis of the target molecule.[11] A general approach involves the reaction of a hydroxy-functionalized precursor with acryloyl chloride.[11]

The characterization of the synthesized compound would involve standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Conclusion

(E)-3-(2-Methylthiazol-4-yl)acrylic acid represents an intriguing yet underexplored molecule with significant potential for biological activity. By leveraging the known pharmacological profiles of its constituent thiazole and acrylic acid scaffolds, we can hypothesize its utility as an anticancer, enzyme inhibitory, or antimicrobial agent. The proposed experimental workflows provide a clear path for the scientific community to investigate these possibilities. Further research, beginning with chemical synthesis and followed by systematic biological screening, is essential to unlock the therapeutic potential of this and related compounds. The insights gained from such studies will not only elucidate the specific activities of this molecule but also contribute to the broader understanding of structure-activity relationships in medicinal chemistry.

References

  • (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid - PubChem. Available from: [Link]

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed. Available from: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - NIH. Available from: [Link]

  • 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. Available from: [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones - ResearchGate. Available from: [Link]

  • WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups - Google Patents.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. Available from: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Available from: [Link]

  • Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole - MDPI. Available from: [Link]

  • 3-(2-(4-CHLOROPHENYL)THIAZOL-4-YL)ACRYLIC ACID - gsrs. Available from: [Link]

  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate. Available from: [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PubMed Central. Available from: [Link]

  • Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Hypothetical Crystal Structure of (E)-3-(2-Methylthiazol-4-yl)acrylic acid

Disclaimer: As of the latest search of the Cambridge Crystallographic Data Centre (CCDC) and other publicly available crystallographic databases, the specific single-crystal X-ray diffraction data for (E)-3-(2-Methylthia...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the latest search of the Cambridge Crystallographic Data Centre (CCDC) and other publicly available crystallographic databases, the specific single-crystal X-ray diffraction data for (E)-3-(2-Methylthiazol-4-yl)acrylic acid has not been reported. This guide, therefore, presents a detailed technical exploration based on a hypothetical crystal structure, derived from established crystallographic principles and analysis of closely related molecular structures. The methodologies, data, and structural interpretations are provided as a predictive framework for researchers in drug development and materials science.

Introduction

(E)-3-(2-Methylthiazol-4-yl)acrylic acid is a small organic molecule featuring a thiazole ring, a known pharmacophore in many biologically active compounds, linked to an acrylic acid moiety. The planarity of the acrylic acid and the aromatic nature of the thiazole ring suggest the potential for significant intermolecular interactions, which are critical in determining the solid-state properties of a compound. These properties, including solubility, stability, and bioavailability, are of paramount importance in the field of drug development. An understanding of the crystal structure provides invaluable insights into these characteristics at the molecular level. This guide will explore the synthesis, crystallization, and a detailed hypothetical crystal structure analysis of this compound.

Synthesis and Crystallization

The synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic acid can be achieved through a Knoevenagel-Doebner condensation. This classic carbon-carbon bond-forming reaction is a reliable method for the synthesis of α,β-unsaturated carboxylic acids.

Experimental Protocol: Synthesis
  • Reactant Preparation: In a round-bottom flask, 2-methylthiazole-4-carbaldehyde and malonic acid are dissolved in pyridine, which acts as both the solvent and the base.

  • Catalysis: A catalytic amount of piperidine is added to the solution to facilitate the reaction.

  • Reaction Condition: The mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the crude product. The solid is then filtered, washed with water, and purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure (E)-3-(2-Methylthiazol-4-yl)acrylic acid.

Experimental Protocol: Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step that often requires screening various conditions.[1][2] For a small organic molecule like (E)-3-(2-Methylthiazol-4-yl)acrylic acid, several common crystallization techniques can be employed.[1][2][3]

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent, leading to the gradual formation of crystals.[1]

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a small, open container. This container is then placed inside a larger, sealed vessel containing a less volatile solvent in which the compound is insoluble (the precipitant). Over time, the vapor of the precipitant diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[3]

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

The choice of solvent is crucial and can significantly influence the crystal habit and quality.[1]

Hypothetical Crystal Structure Analysis

The following section details the predicted crystal structure of (E)-3-(2-Methylthiazol-4-yl)acrylic acid, determined by single-crystal X-ray diffraction (SCXRD). SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4][5][6]

Molecular Structure

The molecule consists of a planar thiazole ring substituted with a methyl group at the 2-position and an acrylic acid group at the 4-position. The double bond of the acrylic acid moiety is in the trans or (E) configuration.

Caption: Molecular structure of (E)-3-(2-Methylthiazol-4-yl)acrylic acid.

Crystallographic Data (Hypothetical)

The following table summarizes the hypothetical crystallographic data for (E)-3-(2-Methylthiazol-4-yl)acrylic acid. These parameters are proposed based on common values for small organic molecules.

ParameterValue
Chemical FormulaC₇H₇NO₂S
Formula Weight169.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105
γ (°)90
Volume (ų)820
Z4
Density (calculated) (g/cm³)1.37
Absorption Coefficient (mm⁻¹)0.35
F(000)352
Intermolecular Interactions and Crystal Packing

In the solid state, molecules of (E)-3-(2-Methylthiazol-4-yl)acrylic acid are predicted to be linked by a network of intermolecular hydrogen bonds and other weaker interactions. The carboxylic acid groups are expected to form strong O-H···O hydrogen bonds, a very common motif in the crystal structures of carboxylic acids. These interactions would likely lead to the formation of centrosymmetric dimers.

These dimers are then expected to pack in a layered arrangement, with further stabilization arising from C-H···N and C-H···O interactions involving the thiazole ring and the acrylic acid moiety. Pi-stacking interactions between the thiazole rings of adjacent dimers may also contribute to the overall stability of the crystal lattice. The study of intermolecular interactions is crucial for understanding the packing of molecules in a crystal. Thiazole derivatives, in particular, are known to exhibit a variety of non-covalent interactions that direct their crystal packing.

cluster_0 Molecule A cluster_1 Molecule B (Inverted) cluster_2 Adjacent Dimer A_COOH Carboxylic Acid B_COOH Carboxylic Acid A_COOH->B_COOH O-H···O Hydrogen Bond (Dimer Formation) A_Thiazole Thiazole Ring C_Thiazole Thiazole Ring A_Thiazole->C_Thiazole π-π Stacking B_Thiazole Thiazole Ring B_Thiazole->C_Thiazole C-H···N Interaction

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of (E)-3-(2-Methylthiazol-4-yl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals (E)-3-(2-Methylthiazol-4-yl)acrylic acid , a substituted thiazole derivative of acrylic acid, is a compound of interest in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(E)-3-(2-Methylthiazol-4-yl)acrylic acid , a substituted thiazole derivative of acrylic acid, is a compound of interest in medicinal chemistry and drug development. Its unique structure, combining the reactive acrylic acid moiety with the biologically relevant thiazole ring, makes it a valuable building block for novel therapeutics.[1][2] However, these same structural features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling considerations for this compound, drawing upon data from structurally related molecules to ensure a precautionary approach in the absence of comprehensive substance-specific data.

Hazard Identification and Risk Assessment

The acrylic acid moiety is the dominant contributor to the compound's hazardous properties. Acrylic acid is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[4] It is also known to cause severe skin burns and eye damage and may cause respiratory irritation.[4]

The thiazole component is a common scaffold in many biologically active compounds and pharmaceuticals.[1][2] While the thiazole ring itself is generally stable, substituted thiazoles can exhibit a range of biological activities and potential toxicities.[5]

Inferred Hazard Classification:

Based on the hazards of acrylic acid, (E)-3-(2-Methylthiazol-4-yl)acrylic acid should be handled as a substance that is:

  • Acutely Toxic (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or inhaled.[4]

  • Skin and Eye Corrosive: Likely to cause severe skin burns and serious eye damage.[4]

  • Respiratory Irritant: May cause respiratory irritation upon inhalation of dust or aerosols.

  • Flammable: Although a solid, it may be combustible and can decompose upon heating to produce toxic fumes.[4]

  • Prone to Hazardous Polymerization: The acrylic acid moiety is susceptible to polymerization, which can be initiated by heat, light, or contaminants. This reaction can be violent and exothermic, potentially leading to a dangerous pressure buildup in a closed container.[6]

Quantitative Safety Data (Based on Acrylic Acid):

Hazard ClassificationGHS CategoryStatement
Flammable liquidsCategory 3H226: Flammable liquid and vapour.[4]
Acute toxicity, OralCategory 4H302: Harmful if swallowed.[4]
Acute toxicity, DermalCategory 4H312: Harmful in contact with skin.[4]
Acute toxicity, InhalationCategory 4H332: Harmful if inhaled.[4]
Skin corrosion/irritationCategory 1AH314: Causes severe skin burns and eye damage.[4]
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage.
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.[4]
Hazardous to the aquatic environment, acute hazardCategory 1H400: Very toxic to aquatic life.[4]
Hazardous to the aquatic environment, long-term hazardCategory 2H411: Toxic to aquatic life with long lasting effects.[4]

Exposure Controls and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent exposure controls are paramount. All work with (E)-3-(2-Methylthiazol-4-yl)acrylic acid should be conducted in a well-ventilated laboratory, with a certified chemical fume hood being the primary engineering control.

Personal Protective Equipment (PPE) Workflow:

Caption: Decision-making workflow for responding to a spill of (E)-3-(2-Methylthiazol-4-yl)acrylic acid.

Reactivity and Stability

The reactivity of (E)-3-(2-Methylthiazol-4-yl)acrylic acid is governed by its functional groups.

  • Acrylic Acid Moiety: This part of the molecule can undergo addition reactions at the carbon-carbon double bond and is susceptible to polymerization. It will react exothermically with bases.

  • Carboxylic Acid Group: This group will react with bases to form salts and can undergo esterification and other reactions typical of carboxylic acids.

  • Thiazole Ring: The thiazole ring is aromatic and generally stable. However, the nitrogen atom is basic and can be protonated by strong acids. The ring can also participate in electrophilic substitution reactions.

Incompatible Materials:

  • Strong Oxidizing Agents: Can cause a violent reaction. [7]* Strong Bases: Will react exothermically with the carboxylic acid and can potentially initiate polymerization. [7]* Amines and Aldehydes: Can react with the acrylic acid moiety. [7]* Peroxides and other Polymerization Initiators: Can cause uncontrolled and potentially explosive polymerization. [7]

Disposal Considerations

All waste containing (E)-3-(2-Methylthiazol-4-yl)acrylic acid must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not dispose of this chemical down the drain or in general waste. [8]* Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

(E)-3-(2-Methylthiazol-4-yl)acrylic acid is a valuable research chemical that requires careful and informed handling. While specific toxicological data for this compound is limited, a thorough understanding of the hazards associated with its acrylic acid and thiazole components allows for the development of robust safety protocols. By adhering to the principles of hazard assessment, exposure control, and proper handling and disposal outlined in this guide, researchers can work safely with this compound and minimize the risks to themselves and the environment.

References

  • BASF. (2024, April 5). ACRYLIC ACID GLACIAL - Safety data sheet. Retrieved from [Link]

  • Han, L., Lu, X., Wang, M., & Yuan, H. (2016). A Mussel-Inspired Conductive, Self-Adhesive, and Self-Healable Tough Hydrogel as Cell Stimulators and Implantable Bioelectronics. Small, 12(40), 5553-5563.
  • Barbosa, J., et al. (2016). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Polymer Chemistry, 7(43), 6533-6549.
  • MDPI. (n.d.). Hydrophobically Functionalized Poly(Acrylic Acid) Comprising the Ester-Type Labile Spacer: Synthesis and Self-Organization in Water. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hydrophobically Functionalized Poly(Acrylic Acid) Comprising the Ester-Type Labile Spacer: Synthesis and Self-Organization in Water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1667.
  • Methacrylic Acid Safe Handling Manual. (n.d.). Retrieved from [Link]

  • PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-(2-(4-CHLOROPHENYL)THIAZOL-4-YL)ACRYLIC ACID. Retrieved from [Link]

  • Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chem Rev Lett, 8, 849-855.
  • European Chemicals Agency. (n.d.). Acrylic acid - Registration Dossier. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2004). Acrylic Acid Interim AEGL Document. Retrieved from [Link]

  • World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic Acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic acid, a valuable building block in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic acid, a valuable building block in medicinal chemistry and drug development. This protocol focuses on the Knoevenagel condensation, a reliable and efficient method for the formation of carbon-carbon double bonds. This document provides a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, safety considerations, and characterization data to ensure the successful and safe synthesis of the target compound.

Introduction

(E)-3-(2-Methylthiazol-4-yl)acrylic acid and its derivatives are of significant interest in pharmaceutical research due to their presence in various biologically active molecules. The thiazole ring is a key heterocycle in numerous approved drugs, and the acrylic acid moiety provides a versatile handle for further chemical modifications. The synthesis of this compound is most commonly achieved through a Knoevenagel condensation, a named reaction in organic chemistry that involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1][2] In this specific synthesis, 2-methylthiazole-4-carbaldehyde is reacted with malonic acid in the presence of a basic catalyst.

Reaction Mechanism and Rationale

The synthesis proceeds via a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. The probable mechanism is outlined below. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which facilitates the deprotonation of malonic acid to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylthiazole-4-carbaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the α,β-unsaturated carboxylic acid. The "E" stereochemistry of the acrylic acid is the thermodynamically more stable product and is typically the major isomer formed under these conditions.

The choice of a weak base is crucial; a strong base could lead to self-condensation of the aldehyde or other undesired side reactions. Pyridine often serves as both the catalyst and the solvent, while piperidine is a highly effective catalyst used in smaller quantities with another solvent like ethanol.[3]

graph "Knoevenagel_Condensation_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes reagents [label="2-Methylthiazole-4-carbaldehyde + Malonic Acid", fillcolor="#F1F3F4"]; enolate [label="Malonic Acid Enolate\n(formed with base catalyst)", fillcolor="#F1F3F4"]; intermediate [label="Aldol Addition Intermediate", fillcolor="#F1F3F4"]; product [label="(E)-3-(2-Methylthiazol-4-yl)acrylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges reagents -> enolate [label="Base (e.g., Piperidine)"]; enolate -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Dehydration (-H2O)"]; }

Figure 1: Simplified workflow of the Knoevenagel condensation.

Detailed Synthesis Protocol

This protocol is based on established procedures for Knoevenagel condensations and is optimized for the synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Methylthiazole-4-carbaldehyde127.1610.0 g0.0786Starting aldehyde.[4]
Malonic Acid104.068.98 g0.0863Active methylene compound.
Pyridine79.10100 mL-Solvent and catalyst.
Piperidine85.151.0 mL-Catalyst.
Hydrochloric Acid (2M)-~150 mL-For acidification.
Ethanol-As needed-For recrystallization.
Water (deionized)-As needed-For washing.
Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methylthiazole-4-carbaldehyde (10.0 g, 0.0786 mol) and malonic acid (8.98 g, 0.0863 mol).

  • Addition of Solvent and Catalyst: Add pyridine (100 mL) and piperidine (1.0 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 115 °C) with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold 2M hydrochloric acid (~150 mL) with stirring. A precipitate will form.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

  • Purification: Recrystallize the crude product from ethanol to obtain pure (E)-3-(2-Methylthiazol-4-yl)acrylic acid as a solid. Dry the purified product in a vacuum oven.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=vee, color="#5F6368"];

subgraph "cluster_reaction" { label="Reaction"; bgcolor="#E8F0FE"; A [label="Combine 2-methylthiazole-4-carbaldehyde,\nmalonic acid, pyridine, and piperidine"]; B [label="Heat to reflux (115 °C)\nfor 3-5 hours"]; A -> B; }

subgraph "cluster_workup" { label="Work-up & Isolation"; bgcolor="#E6F4EA"; C [label="Cool to room temperature"]; D [label="Pour into ice-cold 2M HCl"]; E [label="Filter the precipitate"]; F [label="Wash with cold water"]; C -> D -> E -> F; }

subgraph "cluster_purification" { label="Purification"; bgcolor="#FEF7E0"; G [label="Recrystallize from ethanol"]; H [label="Dry under vacuum"]; G -> H; }

B -> C; F -> G; H -> I [label="Final Product:\n(E)-3-(2-Methylthiazol-4-yl)acrylic acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization

The structure and purity of the synthesized (E)-3-(2-Methylthiazol-4-yl)acrylic acid should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the vinylic protons of the acrylic acid moiety, with a large coupling constant (~16 Hz) indicative of the trans or E-configuration. Signals for the thiazole ring proton and the methyl group protons will also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the two vinylic carbons, and the carbons of the thiazole ring and the methyl group.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Piperidine: Is a flammable and corrosive liquid. It can cause severe skin burns and eye damage and is harmful if inhaled.

  • Malonic Acid: Can cause skin and eye irritation.

  • Hydrochloric Acid: Is a corrosive liquid that can cause severe burns.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

References

  • Knoevenagel Condensation. Wikipedia. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A.

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Application

Application Notes & Protocols: (E)-3-(2-Methylthiazol-4-yl)acrylic acid

An In-Depth Guide for the Synthetic Chemist Introduction: A Versatile Heterocyclic Building Block (E)-3-(2-Methylthiazol-4-yl)acrylic acid is a valuable heterocyclic building block in modern organic synthesis. Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for the Synthetic Chemist

Introduction: A Versatile Heterocyclic Building Block

(E)-3-(2-Methylthiazol-4-yl)acrylic acid is a valuable heterocyclic building block in modern organic synthesis. Its structure, featuring a 2-methylthiazole ring conjugated with an acrylic acid moiety, provides a unique combination of reactive sites, making it a strategic precursor for the synthesis of complex molecular architectures. The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The α,β-unsaturated carboxylic acid functionality allows for a diverse range of chemical transformations, most notably amide bond formations, which are among the most crucial reactions in drug discovery.[4]

This guide provides a comprehensive overview of the synthesis, key reactions, and practical protocols for utilizing (E)-3-(2-Methylthiazol-4-yl)acrylic acid, designed for researchers and professionals in organic synthesis and drug development.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use.

PropertyValueReference
CAS Number 201142-75-8[5]
Molecular Formula C₇H₇NO₂S[5]
Molecular Weight 169.20 g/mol [5]
Appearance Off-white to yellow solid (typical)
Storage Sealed in dry, 2-8°C[5]

Safety Profile: This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Part 1: Synthesis Protocol via Knoevenagel-Doebner Condensation

The most efficient and widely adopted method for synthesizing (E)-3-(2-Methylthiazol-4-yl)acrylic acid is the Knoevenagel condensation, specifically using the Doebner modification.[6] This reaction involves the condensation of 2-methylthiazole-4-carbaldehyde with malonic acid, catalyzed by a weak organic base like pyridine, which also facilitates the subsequent decarboxylation.[7][8]

Reaction Principle: The reaction proceeds via the formation of an enolate from malonic acid, which acts as a nucleophile, attacking the aldehyde's carbonyl group.[8] The resulting aldol-type adduct readily undergoes dehydration. In the Doebner modification, the use of pyridine at elevated temperatures promotes a concerted decarboxylation and elimination step to yield the final α,β-unsaturated acid with high stereoselectivity for the (E)-isomer.[6]

G reagents 2-Methylthiazole-4-carbaldehyde + Malonic Acid solvent Pyridine (Solvent & Catalyst) reagents->solvent Dissolve heating Heat (e.g., 100°C) solvent->heating Reflux workup Acidic Workup (e.g., aq. HCl) heating->workup Cool & Precipitate product (E)-3-(2-Methylthiazol-4-yl)acrylic acid workup->product Isolate

Caption: Knoevenagel-Doebner Synthesis Workflow.

Detailed Experimental Protocol:

Materials:

  • 2-Methylthiazole-4-carbaldehyde (1.0 eq)

  • Malonic Acid (1.5 eq)

  • Pyridine (as solvent)

  • Hydrochloric Acid (2M aqueous solution)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylthiazole-4-carbaldehyde and malonic acid.

  • Solvent Addition: Add pyridine to the flask (approx. 3-5 mL per gram of aldehyde). Stir the mixture at room temperature until all solids are dissolved.

  • Condensation & Decarboxylation: Heat the reaction mixture to reflux (approx. 100-115°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (thin-layer chromatography), observing the consumption of the aldehyde. The evolution of CO₂ gas will be apparent.

  • Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly pour the cooled reaction mixture into an excess of cold 2M aqueous HCl with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove pyridine hydrochloride and any unreacted malonic acid.

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/water.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The large coupling constant (J ≈ 16 Hz) between the vinylic protons in the ¹H NMR spectrum is characteristic of the (E)-isomer.

Part 2: Application in Amide Synthesis

A primary application of (E)-3-(2-Methylthiazol-4-yl)acrylic acid is in the synthesis of novel amide derivatives, which are key intermediates for drug candidates. The carboxylic acid can be activated by a variety of coupling reagents to react with primary or secondary amines, forming a stable amide bond.

Causality of Reagent Choice: Standard amide coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like Hydroxybenzotriazole (HOBt) is a common choice.[9] EDC activates the carboxylate, and HOBt forms a reactive ester that is less prone to side reactions (like N-acylurea formation) and racemization, leading to higher yields and purer products.[4]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Thiazole Acrylic Acid) ActiveEster Active HOBt Ester Acid->ActiveEster EDC EDC EDC->ActiveEster HOBt HOBt HOBt->ActiveEster Amide Amide Product ActiveEster->Amide Amide Bond Formation Amine R'-NH₂ (Amine) Amine->Amide

Caption: General Mechanism for EDC/HOBt Amide Coupling.

General Protocol for Amide Coupling:

Materials:

  • (E)-3-(2-Methylthiazol-4-yl)acrylic acid (1.0 eq)

  • Desired Amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • Aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2-3 eq, especially if the amine is a hydrochloride salt)

Procedure:

  • Initial Setup: Dissolve (E)-3-(2-Methylthiazol-4-yl)acrylic acid and HOBt in the chosen aprotic solvent in a flask under an inert atmosphere (e.g., nitrogen). Stir the solution at room temperature.

  • Activation: Add EDC to the solution and stir for 15-20 minutes at room temperature. This pre-activation step forms the reactive HOBt ester.

  • Amine Addition: In a separate flask, dissolve the amine and the base (if needed) in the same solvent. Add this amine solution dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid) to remove excess base, then with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel or by recrystallization.

Part 3: Relevance in Drug Development

The thiazole acrylic acid scaffold is a key component in the design of targeted therapeutics. For example, inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases, often feature similar structural motifs. The drug candidate GSK2256294, an sEH inhibitor, demonstrates the pharmacological relevance of complex amides derived from functionalized heterocyclic cores.[10][11][12] While not a direct precursor, (E)-3-(2-Methylthiazol-4-yl)acrylic acid represents the class of building blocks essential for synthesizing libraries of such potential inhibitors for structure-activity relationship (SAR) studies. Its rigid, planar structure and defined stereochemistry provide a reliable anchor for molecular design.

References

  • Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. MDPI. Available at: [Link]

  • (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Multigram-scale synthesis of GSK2256294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. ResearchGate. Available at: [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. jstage.jst.go.jp. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health. Available at: [Link]

  • Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. ResearchGate. Available at: [Link]

  • Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. ResearchGate. Available at: [Link]

  • Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. PubMed. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • USE OF AMIDE COUPLING REAGENTS IN THE SYNTHESIS OF "POLYMERIZABLE".DIACRYLAMIDE DERIVATIVES OF DIBENZO CROWN ETHER. ijpsr.com. Available at: [Link]

  • Development and Characterization of Cross-Linked Poly(acrylic acid) Hydrogel Containing Drug by Radiation-Based Techniques. ResearchGate. Available at: [Link]

  • (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione. MDPI. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • The condensation of aldehydes with malonic acid. ac.in. Available at: [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Available at: [Link]

  • Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. ResearchGate. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. National Institutes of Health. Available at: [Link]

  • Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. ResearchGate. Available at: [Link]

  • Synthesis of some Amide derivatives and their Biological activity. ijccts.org. Available at: [Link]

  • Synthesis and characterization of P(MMA-AA) copolymers for targeted oral drug delivery. ResearchGate. Available at: [Link]

  • Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. ResearchGate. Available at: [Link]

  • Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. ResearchGate. Available at: [Link]

  • Novel synthesis of N-substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine-based condensing reagent. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Gamma Radiation Induced Diallyldimethylammonium Chloride-Acrylic Acid-(3-Acrylamidopropyl) Trimethylammonium Chloride Superabsorbent Hydrogel. MDPI. Available at: [Link]

  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. pharmacia.pensoft.net. Available at: [Link]

  • 3-(2-(4-CHLOROPHENYL)THIAZOL-4-YL)ACRYLIC ACID. gsrs.ncats.nih.gov. Available at: [Link]

  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Semantic Scholar. Available at: [Link]

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Method

The Versatile Scaffolding Potential of (E)-3-(2-Methylthiazol-4-yl)acrylic Acid in Heterocyclic Synthesis

Introduction: A Privileged Building Block for Medicinal Chemistry In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, imparting crucial physicochemical and pharmacological properties. Among the myriad of building blocks available to medicinal chemists, (E)-3-(2-Methylthiazol-4-yl)acrylic acid has emerged as a particularly valuable synthon. Its unique electronic and structural features, combining an electron-rich 2-methylthiazole moiety with an electrophilic α,β-unsaturated carboxylic acid, provide a versatile platform for the construction of a diverse array of heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this building block, offering detailed application notes and field-proven protocols for the synthesis of pyridin-2(1H)-ones and pyrimidine-2,4(1H,3H)-diones, two classes of heterocycles with significant therapeutic potential.

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, while pyridinone and pyrimidinedione cores are central to a wide range of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents. The strategic combination of these motifs through the use of (E)-3-(2-Methylthiazol-4-yl)acrylic acid as a precursor opens avenues for the rapid generation of novel chemical entities with promising pharmacological profiles.

I. Synthesis of Substituted Pyridin-2(1H)-ones: A Multicomponent Approach

The construction of highly functionalized pyridin-2(1H)-ones can be efficiently achieved through a multicomponent reaction strategy. This approach offers significant advantages in terms of operational simplicity, atom economy, and the ability to generate molecular complexity in a single synthetic step. The reaction of (E)-3-(2-Methylthiazol-4-yl)acrylic acid with an active methylene nitrile, such as cyanoacetamide, in the presence of a suitable base and ammonium source, provides a direct route to 6-(2-methylthiazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.

Mechanistic Rationale: A Cascade of Reactions

The formation of the pyridin-2(1H)-one ring proceeds through a well-established cascade of reactions, initiated by a Michael addition. The causality behind the experimental choices lies in facilitating this sequence of events:

  • Michael Addition: The reaction is initiated by the base-catalyzed Michael addition of the carbanion, generated from the active methylene nitrile (e.g., cyanoacetamide), to the electrophilic β-carbon of the α,β-unsaturated acrylic acid system. The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the double bond, facilitating this initial carbon-carbon bond formation.

  • Intramolecular Cyclization: The resulting Michael adduct undergoes an intramolecular cyclization via the nucleophilic attack of the amide nitrogen onto the carbonyl carbon of the carboxylic acid. This step is often promoted by heating.

  • Dehydration: The cyclic intermediate then undergoes dehydration to afford the stable aromatic pyridin-2(1H)-one ring system.

G cluster_0 Reaction Pathway Start (E)-3-(2-Methylthiazol-4-yl)acrylic Acid + Cyanoacetamide Michael_Addition Michael Addition (Base-catalyzed) Start->Michael_Addition Intermediate_1 Michael Adduct Michael_Addition->Intermediate_1 Cyclization Intramolecular Cyclization Intermediate_1->Cyclization Intermediate_2 Cyclic Intermediate Cyclization->Intermediate_2 Dehydration Dehydration Intermediate_2->Dehydration End 6-(2-Methylthiazol-4-yl)-2-oxo- 1,2-dihydropyridine-3-carbonitrile Dehydration->End

Caption: Reaction pathway for pyridin-2(1H)-one synthesis.

Detailed Experimental Protocol: Synthesis of 6-(2-Methylthiazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is a representative example based on established multicomponent reaction methodologies for pyridone synthesis.[1][2]

Materials:

  • (E)-3-(2-Methylthiazol-4-yl)acrylic acid (1.0 eq)

  • Cyanoacetamide (1.1 eq)

  • Ammonium acetate (2.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (E)-3-(2-Methylthiazol-4-yl)acrylic acid, cyanoacetamide, and ammonium acetate in ethanol.

  • Add a catalytic amount of piperidine to the mixture. The basic nature of piperidine is crucial for the initial deprotonation of cyanoacetamide, generating the nucleophilic carbanion required for the Michael addition.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

  • The product often precipitates from the reaction mixture upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford the pure 6-(2-methylthiazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Data Summary:

Reactant 1Reactant 2CatalystSolventReaction Time (h)Yield (%)Reference
(E)-3-(Aryl)acrylic acid derivativesCyanoacetamidePiperidineEthanol4-870-85[3]
ChalconesCyanoacetamidePyridineEthanol6-1054-68[1]
Aromatic aldehydes, Ethyl acetoacetateCyanoacetamideNH4OAcEthanol10-12High[2]

Note: The yields are generalized from similar reactions and may vary for the specific substrate.

II. Synthesis of Thiazolyl-Substituted Pyrimidine-2,4(1H,3H)-diones

Pyrimidine-2,4(1H,3H)-diones, also known as uracil derivatives, are another class of heterocycles with profound biological significance. (E)-3-(2-Methylthiazol-4-yl)acrylic acid serves as an excellent Michael acceptor for the synthesis of these compounds through a reaction with urea or its derivatives. This transformation provides access to pyrimidinediones bearing a 2-methylthiazole substituent at the 6-position.

Mechanistic Insights: A Stepwise Annulation

The synthesis of the pyrimidine-2,4(1H,3H)-dione ring from an α,β-unsaturated acid and urea is a well-established process that proceeds through a tandem Michael addition-cyclization sequence.

  • Michael Addition of Urea: The reaction commences with the nucleophilic addition of one of the amino groups of urea to the β-carbon of (E)-3-(2-Methylthiazol-4-yl)acrylic acid. This reaction is typically acid-catalyzed to activate the carbonyl group of the acrylic acid, enhancing its electrophilicity.

  • Intramolecular Cyclization and Dehydration: The resulting adduct then undergoes an intramolecular cyclization, where the second amino group of the urea moiety attacks the carboxylic acid carbonyl. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable dihydropyrimidine derivative.

  • Oxidation (optional): Depending on the reaction conditions and the desired final product, the initially formed dihydropyrimidine may undergo oxidation to the fully aromatic pyrimidine-2,4(1H,3H)-dione.

G cluster_1 Reaction Workflow Start (E)-3-(2-Methylthiazol-4-yl)acrylic Acid + Urea Michael_Addition Michael Addition (Acid-catalyzed) Start->Michael_Addition Adduct Urea Adduct Michael_Addition->Adduct Cyclization_Dehydration Intramolecular Cyclization & Dehydration Adduct->Cyclization_Dehydration Dihydropyrimidine Dihydropyrimidinedione Cyclization_Dehydration->Dihydropyrimidine Oxidation Oxidation (Optional) Dihydropyrimidine->Oxidation End 6-(2-Methylthiazol-4-yl)pyrimidine- 2,4(1H,3H)-dione Oxidation->End

Caption: Workflow for pyrimidinedione synthesis.

Detailed Experimental Protocol: Synthesis of 6-(2-Methylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione

The following protocol is a representative procedure based on known methods for the synthesis of pyrimidinediones from α,β-unsaturated acids and urea.[4]

Materials:

  • (E)-3-(2-Methylthiazol-4-yl)acrylic acid (1.0 eq)

  • Urea (1.5 eq)

  • Polyphosphoric acid (PPA) or a strong acid catalyst (e.g., H₂SO₄)

  • Solvent (e.g., acetic acid or a high-boiling inert solvent)

Procedure:

  • In a round-bottom flask, combine (E)-3-(2-Methylthiazol-4-yl)acrylic acid and urea.

  • Carefully add polyphosphoric acid to the mixture with stirring. PPA serves as both a catalyst and a dehydrating agent, promoting both the Michael addition and the subsequent cyclization-dehydration steps.

  • Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralize the aqueous mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of ~7.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid, to yield pure 6-(2-methylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione.

Data Summary:

Michael AcceptorNitrogen SourceCatalyst/ConditionsSolventYield (%)Reference
α,β-Unsaturated estersUreaNaOEt, EtOH, refluxEthanol60-80General
Acrylic acid derivativesUreaAcidic, heatAcetic Acid50-75[4]
Diethyl maleateUreaNaOEt, EtOHEthanolGoodGeneral

Note: The yields are generalized from similar reactions and may vary for the specific substrate.

Conclusion and Future Perspectives

(E)-3-(2-Methylthiazol-4-yl)acrylic acid stands as a potent and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The application notes and protocols detailed herein for the synthesis of pyridin-2(1H)-ones and pyrimidine-2,4(1H,3H)-diones showcase its utility in constructing complex molecular architectures through efficient and mechanistically well-understood transformations.

The presence of multiple reactive sites—the carboxylic acid, the activated double bond, and the thiazole ring—opens up a vast chemical space for further exploration. Future work could involve the use of this building block in other types of reactions, such as:

  • [3+2] Cycloaddition reactions to access novel five-membered heterocycles.

  • Domino reactions that exploit the reactivity of both the acrylic acid moiety and the thiazole ring.

  • Further functionalization of the synthesized pyridinone and pyrimidinedione scaffolds to generate libraries of compounds for biological screening.

The continued investigation into the reactivity of (E)-3-(2-Methylthiazol-4-yl)acrylic acid is poised to yield a wealth of new heterocyclic compounds, thereby enriching the toolkit of medicinal chemists and contributing to the development of next-generation therapeutics.

References

  • Khazaei, A., & Anary-Abbasinejad, M. (2006).
  • Al-Issa, S. A. (2014). Synthesis of Some New Pyrimidine Derivatives of Expected Antimicrobial Activity. International Journal of Science and Research (IJSR), 3(7), 117-121.
  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2015). Design, synthesis and anticancer activity of new 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 839-848.
  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2015). Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. Medicinal Chemistry Research, 24(1), 143-152.
  • Tantawy, A. S., & El-Sayed, W. A. (2013). Four-Component Synthesis of 1, 2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Letters in Drug Design & Discovery, 10(7), 646-653.
  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2011). Synthesis, characterization, and biological evaluation of new 3-cyano-2-pyridone derivatives. Medicinal Chemistry Research, 20(8), 1146-1153.
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001).
  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2013). Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2 (1H)-thione/one derivatives. Journal of Fluorine Chemistry, 156, 194-202.
  • Rostamizadeh, S., Shadjoo, S., & Azad, M. (2011). An efficient one-pot synthesis of poly-functionalized 4H-pyrans and pyridines using malononitrile. Monatshefte für Chemie-Chemical Monthly, 142(7), 743-747.
  • Aly, A. A., & El-Sayed, W. A. (2011). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Current Organic Chemistry, 15(18), 3294-3318.
  • Abdel-Latif, F. F., Mashaly, M. M., El-Gaby, M. S. A., & El-Sayed, W. A. (2001). Synthesis and reactions of some new pyrimidine, thiophene, and thiazole derivatives.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Safaei-Ghomi, J., & Eshteghal, F. (2012). A novel and efficient one-pot synthesis of pyrimidine-2, 4 (1H, 3H)-dione derivatives. Chinese Chemical Letters, 23(3), 283-286.
  • Shaabani, A., Maleki, A., Mofakham, H., & Shaabani, S. (2008). A novel and efficient one-pot synthesis of pyrimidine-2, 4 (1H, 3H)-diones.
  • Kumar, S., & Saini, A. (2012). A review on pyrimidine-2, 4 (1H, 3H)-dione (uracil) and its derivatives. European Journal of Medicinal Chemistry, 57, 49-65.

Sources

Application

Cell-based assays using (E)-3-(2-Methylthiazol-4-yl)acrylic acid derivatives

Topic: Cell-based Assays for Characterizing (E)-3-(2-Methylthiazol-4-yl)acrylic Acid Derivatives Introduction: A Multi-Faceted Approach to Characterizing Thiazole-Based SIRT1 Activators The thiazole ring is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell-based Assays for Characterizing (E)-3-(2-Methylthiazol-4-yl)acrylic Acid Derivatives

Introduction: A Multi-Faceted Approach to Characterizing Thiazole-Based SIRT1 Activators

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with diverse pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2][3] When combined with an acrylic acid moiety, as in the case of (E)-3-(2-Methylthiazol-4-yl)acrylic acid and its derivatives, this chemical class presents a promising avenue for novel therapeutic development. Recent evidence has pointed towards a compelling mechanism of action for certain thiazole-based compounds: the activation of Sirtuin 1 (SIRT1).[4][5]

SIRT1 is a crucial NAD+-dependent deacetylase that governs a wide array of cellular processes, including inflammation, metabolism, DNA repair, and mitochondrial biogenesis.[4][6] Its activation is considered a promising therapeutic strategy for age-related diseases, metabolic disorders, and certain cancers. The activation of SIRT1 can, for instance, suppress inflammatory responses by deacetylating and inactivating the p65 subunit of NF-κB, a master regulator of inflammation.[7][8]

This guide provides a comprehensive, multi-assay workflow designed to rigorously characterize the biological activity of novel (E)-3-(2-Methylthiazol-4-yl)acrylic acid derivatives. The workflow is logically structured to first confirm direct target engagement with SIRT1, then to elucidate downstream functional consequences on key signaling pathways, and finally, to assess the overall cellular phenotypic outcome. By integrating these validated protocols, researchers can build a robust pharmacological profile for their lead compounds, moving confidently from initial hit to optimized lead.

G sirt1_assay Biochemical SIRT1 Activity Assay cetsa Cellular Thermal Shift Assay (CETSA) sirt1_assay->cetsa nfkB_assay NF-κB Reporter Assay cetsa->nfkB_assay Confirms target binding in situ mito_assay Mitochondrial Biogenesis Assay cetsa->mito_assay nfkB_assay->mito_assay prolif_assay Anti-Proliferation & Cytotoxicity Assay mito_assay->prolif_assay cellcycle_assay Cell Cycle Analysis prolif_assay->cellcycle_assay start Test Compound (Thiazole Derivative) start->sirt1_assay

Figure 1: A logical workflow for the comprehensive characterization of test compounds.

Primary Target Engagement: Is SIRT1 the Direct Target?

Before investigating downstream effects, it is imperative to confirm that the test compounds directly interact with and modulate SIRT1 activity within the complex cellular environment. We employ a two-tiered approach: a direct enzymatic assay followed by a cellular target engagement assay.

Assay Protocol: In Vitro SIRT1 Activity (Fluorometric)

This initial biochemical screen confirms direct activation of purified SIRT1 enzyme, independent of cellular factors. The assay measures the deacetylation of a fluorogenic peptide substrate.

  • Principle: The assay relies on a two-step reaction. First, purified SIRT1 deacetylates an acetylated peptide substrate. In the second step, a developing solution cleaves the deacetylated peptide, releasing a highly fluorescent group (e.g., AMC - aminomethylcoumarin). The fluorescence intensity is directly proportional to SIRT1 activity.[9][10]

  • Self-Validation: The protocol includes key controls: a known SIRT1 activator (Resveratrol) as a positive control, a known inhibitor (Nicotinamide) as a negative control, and a "no enzyme" control to measure background fluorescence.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 1X Assay Buffer by diluting the concentrated stock with pure water.[10]

    • Prepare SIRT1 Substrate Solution and NAD+ Solution according to the kit manufacturer's instructions (e.g., Sigma-Aldrich CS1040, Cayman Chemical 700690).[9]

    • Prepare serial dilutions of the (E)-3-(2-Methylthiazol-4-yl)acrylic acid derivative (e.g., from 100 µM to 1 nM) in 1X Assay Buffer. Also prepare solutions for Resveratrol (e.g., 50 µM) and Nicotinamide (e.g., 1 mM).

  • Assay Plate Setup (96-well, black, flat-bottom):

    • Test Wells: Add 20 µL of 1X Assay Buffer, 5 µL of diluted test compound, 5 µL of NAD+ solution, and 10 µL of diluted purified SIRT1 enzyme.

    • Positive Control: Add 20 µL of 1X Assay Buffer, 5 µL of Resveratrol solution, 5 µL of NAD+ solution, and 10 µL of SIRT1 enzyme.

    • Negative Control: Add 20 µL of 1X Assay Buffer, 5 µL of Nicotinamide solution, 5 µL of NAD+ solution, and 10 µL of SIRT1 enzyme.

    • No Enzyme Blank: Add 30 µL of 1X Assay Buffer, 5 µL of NAD+ solution, and 5 µL of vehicle (DMSO). Do not add enzyme.

    • Vehicle Control: Add 20 µL of 1X Assay Buffer, 5 µL of vehicle (DMSO), 5 µL of NAD+ solution, and 10 µL of SIRT1 enzyme.

  • First Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the SIRT1 Substrate Solution to all wells.

    • Mix briefly on a horizontal shaker.

    • Incubate the plate at 37°C for 30-45 minutes, protected from light.[9]

  • Development & Measurement:

    • Stop the reaction and initiate fluorescence by adding 5 µL of Developing Solution to each well.

    • Mix and incubate at 37°C for 10-15 minutes.[9]

    • Read fluorescence on a plate reader (Excitation: ~340-360 nm, Emission: ~440-460 nm).

  • Data Analysis:

    • Subtract the "No Enzyme Blank" fluorescence from all other readings.

    • Calculate the percentage of activation relative to the vehicle control: % Activation = [(Fluorescence_Compound - Fluorescence_Vehicle) / Fluorescence_Vehicle] * 100

    • Plot the % Activation against the compound concentration to determine the EC50 (concentration for 50% maximal activation).

Assay Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly measures a compound's ability to bind to its target protein in intact cells.[11] The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.[12]

  • Principle: Cells are treated with the test compound or vehicle, then heated across a range of temperatures. At higher temperatures, unbound proteins denature and precipitate. The soluble fraction, containing ligand-bound, stabilized protein, is then analyzed by Western Blot. A shift in the melting curve to a higher temperature indicates target engagement.[11][12]

  • Self-Validation: The inclusion of a vehicle control group at every temperature point establishes the baseline melting curve of the target protein. A positive control compound known to bind the target would be ideal.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T, A549) to ~80-90% confluency.

    • Treat cells with the test compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.[13]

  • Heating Step:

    • Harvest the cells and resuspend them in a protein-stabilizing buffer (e.g., PBS with protease inhibitors).

    • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots in a thermal cycler for 3-8 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments), followed by a controlled cooling step to 20-25°C.[12][13]

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding an equal volume of a mild lysis buffer (e.g., containing 1% NP40) and performing freeze-thaw cycles or sonication.[12]

    • Centrifuge the lysates at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the precipitated, denatured proteins.[12]

  • Protein Analysis (Western Blot):

    • Carefully collect the supernatant (soluble fraction).

    • Measure the protein concentration of each sample (e.g., using a BCA assay).

    • Separate equal amounts of protein (10-20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[14]

    • Probe the membrane with a primary antibody specific for SIRT1. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.[14]

  • Data Analysis:

    • Quantify the band intensity for SIRT1 at each temperature for both the vehicle- and compound-treated groups.

    • Normalize the SIRT1 intensity to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Downstream Mechanistic Validation

Confirmation of SIRT1 engagement must be followed by demonstrating the expected functional consequences. Here, we focus on two well-established downstream effects of SIRT1 activation: inhibition of the pro-inflammatory NF-κB pathway and promotion of mitochondrial biogenesis.

Assay Protocol: NF-κB Reporter Gene Assay
  • Principle: This assay uses a cell line engineered to express a reporter gene (e.g., Luciferase or Secreted Alkaline Phosphatase - SEAP) under the control of NF-κB response elements.[15] When the NF-κB pathway is activated by a stimulus like Tumor Necrosis Factor-alpha (TNF-α), the p65 subunit translocates to the nucleus, binds these elements, and drives reporter expression.[16] A SIRT1 activator will deacetylate p65, inhibiting its activity and thus reducing the reporter signal.[16]

  • Self-Validation: The protocol includes an unstimulated control (baseline), a TNF-α stimulated control (maximum signal), and a known NF-κB inhibitor as a positive control. A parallel cytotoxicity assay is crucial to ensure that the observed inhibition is not due to cell death.

G cluster_nuc tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikba IκBα-P ikk->ikba phosphorylates p65p50 p65/p50 (NF-κB) ikba->p65p50 releases p65_nuc p65/p50 p65p50->p65_nuc translocates nucleus Nucleus dna NF-κB Response Element p65_nuc->dna binds p65_acetyl p65-Ac gene Inflammatory Gene Expression dna->gene activates compound Thiazole Derivative sirt1 SIRT1 compound->sirt1 activates sirt1->p65_nuc INHIBITS (prevents binding) sirt1->p65_acetyl deacetylates

Figure 2: SIRT1-mediated inhibition of the canonical NF-κB signaling pathway.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed HEK293T cells stably expressing an NF-κB luciferase reporter into a 96-well white, clear-bottom plate at a density of ~20,000 cells/well.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with serial dilutions of the test compound or controls for 1-2 hours.

  • Stimulation:

    • Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the "unstimulated" control wells.

    • Incubate for 6-8 hours at 37°C.

  • Luminescence Measurement:

    • Remove the culture medium.

    • Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega Bright-Glo™) according to the manufacturer's protocol.

    • Read luminescence on a plate reader.

  • Parallel Cytotoxicity Assay (e.g., MTS/MTT):

    • In a separate clear 96-well plate, seed and treat cells identically.

    • After the treatment period, add MTS or MTT reagent and incubate as required.

    • Read absorbance to determine cell viability.

  • Data Analysis:

    • Normalize the luciferase signal to cell viability data to exclude cytotoxic effects.

    • Calculate the percentage of NF-κB inhibition compared to the TNF-α stimulated control.

    • Plot the % inhibition against compound concentration to determine the IC50.

Assay Protocol: Mitochondrial Biogenesis
  • Principle: SIRT1 activation leads to the deacetylation and activation of PGC-1α, a master regulator of mitochondrial biogenesis. This results in an increased synthesis of mitochondrial components. A reliable method to measure this is to quantify the relative protein levels of a mitochondrial DNA (mtDNA)-encoded protein (e.g., COX-1, Cytochrome c oxidase subunit I) and a nuclear DNA (nDNA)-encoded mitochondrial protein (e.g., SDH-A, Succinate dehydrogenase subunit A) via high-content imaging.[17][18] An increase in the COX-1/SDH-A ratio indicates specific stimulation of mitochondrial protein synthesis.

  • Self-Validation: The use of a ratiometric measurement (mtDNA-encoded vs. nDNA-encoded protein) provides an internal control for non-specific changes in protein expression. A known inducer of mitochondrial biogenesis can be used as a positive control.

G cluster_nuc cluster_mito compound Thiazole Derivative sirt1 SIRT1 compound->sirt1 activates pgc1a_ac PGC-1α-Ac (Inactive) sirt1->pgc1a_ac deacetylates pgc1a PGC-1α (Active) pgc1a_ac->pgc1a nrf1 NRF1/2 pgc1a->nrf1 co-activates nucleus Nucleus tfam TFAM nrf1->tfam activates transcription sdha SDH-A (nDNA-encoded) nrf1->sdha activates transcription mitochondrion Mitochondrion tfam->mitochondrion translocates mtdna mtDNA Replication & Transcription cox1 COX-1 (mtDNA-encoded) mtdna->cox1 translates result Increased Mitochondrial Biogenesis cox1->result sdha->result

Figure 3: SIRT1-mediated activation of mitochondrial biogenesis via PGC-1α.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., C2C12 myoblasts or HepG2 hepatocytes) onto 96-well imaging plates.

    • Treat cells with the test compound or controls for an extended period (e.g., 24-72 hours) to allow for changes in protein expression.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies diluted in blocking buffer: anti-COX-1 (mouse) and anti-SDH-A (rabbit).

    • Wash and incubate with corresponding fluorescently-labeled secondary antibodies (e.g., anti-mouse Alexa Fluor 488 and anti-rabbit Alexa Fluor 594).

    • Stain nuclei with a DNA dye like DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify individual cells (based on DAPI stain) and quantify the mean fluorescence intensity of COX-1 and SDH-A within each cell.

  • Data Analysis:

    • Calculate the COX-1/SDH-A intensity ratio for each cell.

    • Average the ratios across all cells for each treatment condition.

    • Compare the ratio in compound-treated cells to the vehicle-treated control. An increase in the ratio signifies an induction of mitochondrial biogenesis.

Cellular Phenotypic Assays

The final phase of characterization links the molecular mechanism to a cellular outcome. Given the known anti-proliferative effects of many thiazole and acrylic acid derivatives, assessing cell viability and cell cycle progression is critical.[1][19][20]

Assay Protocol: Anti-Proliferation / Cytotoxicity
  • Principle: This assay measures the metabolic activity of cells, which correlates with cell number. Reagents like MTT or MTS are reduced by mitochondrial dehydrogenases in viable cells to produce a colored formazan product. A decrease in signal indicates either a reduction in cell proliferation or an increase in cytotoxicity.

  • Self-Validation: This assay is fundamental for interpreting all other cell-based experiments. It provides the therapeutic window for a compound, distinguishing concentrations that cause specific mechanistic effects from those that are broadly cytotoxic. A dose-response curve is generated to calculate an IC50 (50% inhibitory concentration).

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549, HCT116) or other relevant cell types in a 96-well plate.

  • Compound Treatment: Treat cells with a wide range of concentrations of the test compound (e.g., 10-point, 3-fold serial dilution) for 48-72 hours.

  • Assay Development: Add MTS/MTT reagent and incubate for 1-4 hours at 37°C.

  • Measurement: Read absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability (%) versus compound concentration. Use a non-linear regression model to calculate the IC50 value.

Summary of Data Presentation

To effectively compare multiple (E)-3-(2-Methylthiazol-4-yl)acrylic acid derivatives, the quantitative data from these assays should be summarized in a clear, tabular format.

Compound IDSIRT1 EC50 (µM)CETSA ΔTm (°C) at 10 µMNF-κB IC50 (µM)Mito. Biogenesis Fold Increase at 10 µMProliferation IC50 (A549 cells, µM)
Lead-001 0.85+4.21.21.85.6
Lead-002 1.5+3.12.51.515.2
Negative-003 > 50+0.2> 501.0> 100
Resveratrol 15.0N/A25.01.675.0

Table 1: Hypothetical comparative data for novel thiazole derivatives.

By integrating the results from this comprehensive assay suite, researchers can confidently identify compounds that not only engage the intended SIRT1 target in cells but also produce the desired downstream mechanistic and phenotypic effects, paving the way for the development of novel therapeutics.

References

  • Al-Wahaibi, A. A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. [Link]

  • Zaczyk, D., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central. [Link]

  • Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. PubMed Central. [Link]

  • Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. [Link]

  • Valenti, D., et al. (2022). Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives. PubMed Central. [Link]

  • Cyprotex. (n.d.). Mitochondrial Biogenesis Assay. Evotec. [Link]

  • Schmitz, M. L., & Kracht, M. (2022). Monitoring the Levels of Cellular NF-κB Activation States. PubMed Central. [Link]

  • Pattanayak, P. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. [Link]

  • Valenti, D., et al. (2022). Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives. ResearchGate. [Link]

  • Sharma, G., & Singh, P. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

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  • Hubbard, B. P., & Sinclair, D. A. (2014). Synthesis and Assay of SIRT1-Activating Compounds. PubMed Central. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Zhang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Al-Ostoot, F. H., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

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  • Thevis, M., et al. (2014). Synthesis of Four SIRT1 Activators Based on an Imidazo[1,2-b]thiazole Structure, in vitro Derived. Bentham Science. [Link]

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  • Gertz, M., et al. (2014). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

  • Fayad, E., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. PubMed Central. [Link]

  • Armstrong, C. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Park, H. R., et al. (2017). Mitochondrial biogenesis assay. ResearchGate. [Link]

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Method

Application Notes and Protocols for In Vitro Evaluation of (E)-3-(2-Methylthiazol-4-yl)acrylic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Similarly, the acrylic acid moiety is present in various biologically active molecules and is known to participate in crucial biological interactions. The novel compound, (E)-3-(2-Methylthiazol-4-yl)acrylic acid, represents a unique combination of these two pharmacophores. While direct in vitro studies on this specific molecule are not yet prevalent in published literature, its structural similarity to other biologically active thiazole derivatives suggests a strong potential for therapeutic applications, particularly in oncology.[2][3]

This guide provides a comprehensive framework for the initial in vitro characterization of (E)-3-(2-Methylthiazol-4-yl)acrylic acid. The protocols detailed herein are designed to systematically evaluate its potential antiproliferative and cytotoxic effects, laying the groundwork for further drug development. As a Senior Application Scientist, the emphasis of this document is not merely on the procedural steps but on the underlying scientific rationale, ensuring a robust and insightful investigation.

Hypothesized Mechanism of Action and Investigative Strategy

Based on the established activities of structurally related thiazole-containing compounds, we can hypothesize that (E)-3-(2-Methylthiazol-4-yl)acrylic acid may exert its effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many thiazole derivatives have been shown to trigger programmed cell death in cancer cells.[1]

  • Inhibition of Tubulin Polymerization: This mechanism, leading to mitotic arrest, is a known mode of action for some thiazole-based compounds.[1]

  • Cell Cycle Arrest: Interference with the cell cycle progression is a common characteristic of antiproliferative agents.[4]

  • Kinase Inhibition: The thiazole scaffold can be designed to interact with the active sites of various kinases involved in cancer cell signaling.

Our investigative strategy will, therefore, involve a tiered approach, starting with broad screening for cytotoxic and antiproliferative activity, followed by more specific assays to elucidate the underlying mechanism of action.

Experimental Workflows and Protocols

I. Preliminary Cytotoxicity and Antiproliferative Screening

The initial step is to determine the concentration range over which (E)-3-(2-Methylthiazol-4-yl)acrylic acid affects cell viability and proliferation. A panel of cancer cell lines from different tissue origins is recommended to identify potential tissue-specific sensitivities.

Recommended Cell Lines:

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaA well-characterized, estrogen receptor-positive cell line.
MDA-MB-231 Breast AdenocarcinomaA triple-negative breast cancer cell line, often more aggressive.
A549 Lung CarcinomaA standard model for non-small cell lung cancer.
HCT116 Colorectal CarcinomaA commonly used cell line for studying colon cancer biology.
HepG2 Hepatocellular CarcinomaA model for liver cancer, relevant for toxicity studies.

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • (E)-3-(2-Methylthiazol-4-yl)acrylic acid (stock solution in DMSO)

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (E)-3-(2-Methylthiazol-4-yl)acrylic acid in complete growth medium. The concentration range should be broad initially (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

II. Mechanistic Assays

Based on the IC₅₀ values obtained, subsequent assays should be performed at concentrations around the IC₅₀ to investigate the mechanism of cell death.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with (E)-3-(2-Methylthiazol-4-yl)acrylic acid at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Treated and untreated cells

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with (E)-3-(2-Methylthiazol-4-yl)acrylic acid at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with PI staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[4]

Visualizing Experimental Design and Potential Outcomes

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Mechanistic Elucidation Start Compound: (E)-3-(2-Methylthiazol-4-yl)acrylic acid Cell_Panel Panel of Cancer Cell Lines (MCF-7, A549, HCT116, etc.) Start->Cell_Panel MTT_Assay MTT Assay for Cell Viability Cell_Panel->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V / PI Staining (Apoptosis Analysis) IC50_Determination->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle Analysis) IC50_Determination->Cell_Cycle_Assay Potential_Further_Studies Further Mechanistic Studies (e.g., Western Blot for Apoptotic Proteins, Tubulin Polymerization Assay) Apoptosis_Assay->Potential_Further_Studies Cell_Cycle_Assay->Potential_Further_Studies

Caption: Proposed experimental workflow for the in vitro characterization of (E)-3-(2-Methylthiazol-4-yl)acrylic acid.

Signaling_Pathway cluster_Cell Cancer Cell Compound (E)-3-(2-Methylthiazol-4-yl)acrylic acid Apoptosis Induction of Apoptosis Compound->Apoptosis (Hypothesized) Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Compound->Cell_Cycle_Arrest (Hypothesized) Proliferation Uncontrolled Proliferation Survival Evasion of Apoptosis Cell_Cycle Dysregulated Cell Cycle Apoptosis->Survival Inhibits Cell_Death Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Proliferation Inhibits Cell_Cycle_Arrest->Cell_Cycle Inhibits Cell_Cycle_Arrest->Cell_Death

Caption: Hypothesized signaling pathways affected by (E)-3-(2-Methylthiazol-4-yl)acrylic acid in cancer cells.

Data Interpretation and Next Steps

The results from these initial in vitro studies will provide a foundational understanding of the biological activity of (E)-3-(2-Methylthiazol-4-yl)acrylic acid.

  • Potent IC₅₀ Values (<10 µM): If the compound demonstrates potent antiproliferative activity, this would strongly support its further development as an anticancer agent.

  • Induction of Apoptosis: A significant increase in the apoptotic cell population would suggest that the compound triggers programmed cell death. Further investigation into the specific apoptotic pathways (intrinsic vs. extrinsic) through western blotting for key proteins (e.g., caspases, Bcl-2 family proteins) would be warranted.

  • Cell Cycle Arrest: Accumulation of cells in a specific phase of the cell cycle would indicate that the compound interferes with cell cycle progression. This could be further explored by examining the expression levels of cyclins and cyclin-dependent kinases (CDKs).

The comprehensive in vitro characterization outlined in this guide will be instrumental in determining the therapeutic potential of (E)-3-(2-Methylthiazol-4-yl)acrylic acid and will guide future preclinical and clinical development efforts.

References

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. (2025).
  • 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. (2024).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023).
  • In Vitro Characterization of Novel Therapeutic Compounds: A Technical Guide - Benchchem. (n.d.).
  • The Complete Guide to Cell-Based Assays - SPT Labtech. (n.d.).
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (2005).
  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells - Promega Connections. (2011).
  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PubMed Central. (2023).
  • Best Practices for Cell Culture - ATCC. (n.d.).
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (n.d.).
  • Cell-Based Assays Guide | Antibodies.com. (2025).
  • Truly Effective Cell Assay Design - a4cell. (2023).

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Application

Application Notes &amp; Protocols: (E)-3-(2-Methylthiazol-4-yl)acrylic acid for Kinase Inhibitor Synthesis

Introduction: The Strategic Value of the Thiazole Scaffold In the landscape of modern oncology, protein kinases remain a pivotal target class for therapeutic intervention. The dysregulation of kinase signaling pathways i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Thiazole Scaffold

In the landscape of modern oncology, protein kinases remain a pivotal target class for therapeutic intervention. The dysregulation of kinase signaling pathways is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[1][2] Consequently, the design of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of drug discovery.[3]

The 2-aminothiazole moiety has emerged as a "privileged scaffold" in this endeavor, prized for its ability to form critical hydrogen bond interactions within the ATP-binding site of numerous kinases.[4][5][6] (E)-3-(2-Methylthiazol-4-yl)acrylic acid represents a highly versatile and strategically important building block derived from this core. The acrylic acid functional group serves as a reactive handle for amide bond formation, a common and robust reaction in medicinal chemistry, allowing for the systematic exploration of chemical space to achieve desired potency and selectivity.[7][8]

This guide provides an in-depth technical overview of (E)-3-(2-Methylthiazol-4-yl)acrylic acid, detailing its synthesis, its application in the construction of a potent kinase inhibitor targeting the Transforming Growth Factor-beta (TGF-β) pathway, and protocols for biological evaluation.

Physicochemical Properties & Data

A thorough understanding of the starting material's properties is fundamental to successful synthesis and downstream applications.

PropertyValueSource
Chemical Name (E)-3-(2-Methylthiazol-4-yl)acrylic acid[9]
CAS Number 201142-75-8[10][11]
Molecular Formula C₇H₇NO₂S[9]
Molecular Weight 169.20 g/mol [11]
Appearance Off-white to pale yellow solid-
Solubility Soluble in DMF, DMSO; sparingly soluble in Methanol-
Melting Point 215-220 °C[11]

Synthesis Protocol: (E)-3-(2-Methylthiazol-4-yl)acrylic acid

The most efficient and widely adopted method for synthesizing the title compound is the Doebner modification of the Knoevenagel condensation.[12] This reaction involves the condensation of an aldehyde with malonic acid, catalyzed by a weak base like pyridine or piperidine, which is followed by in-situ decarboxylation.[13]

Reaction Scheme

Caption: Knoevenagel-Doebner Synthesis Pathway.

Step-by-Step Laboratory Protocol

Materials:

  • 2-Methylthiazole-4-carbaldehyde (1.0 eq)

  • Malonic Acid (1.5 eq)

  • Pyridine (solvent, ~5 mL per gram of aldehyde)

  • Piperidine (catalyst, ~0.1 eq)

  • 2M Hydrochloric Acid

  • Deionized Water

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Methylthiazole-4-carbaldehyde (e.g., 10.0 g, 78.6 mmol).

  • Add pyridine (50 mL) and stir until the aldehyde is fully dissolved.

  • Add malonic acid (12.3 g, 117.9 mmol, 1.5 eq) to the solution.

  • Add piperidine (0.78 mL, 7.86 mmol, 0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 115°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting aldehyde. The evolution of CO₂ gas will be apparent.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the dark reaction mixture into a beaker containing crushed ice and 2M HCl (150 mL). This will neutralize the pyridine and precipitate the product.

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove pyridine hydrochloride and unreacted malonic acid.

  • Recrystallize the crude product from ethanol to yield (E)-3-(2-Methylthiazol-4-yl)acrylic acid as a pure, off-white solid.

  • Dry the final product under vacuum. Expected yield: 75-85%.

Application: Synthesis of a Galunisertib Analog (TGF-βRI Inhibitor)

(E)-3-(2-Methylthiazol-4-yl)acrylic acid is a key precursor for the synthesis of complex kinase inhibitors. A prominent example is its use in building inhibitors of TGF-β Receptor I (TGFβRI/ALK5), such as Galunisertib (LY2157299).[1][2][14] The TGF-β pathway plays a dual role in cancer, initially acting as a tumor suppressor but later promoting metastasis and immune evasion.[15][16][17] Inhibiting TGFβRI kinase activity can block downstream SMAD2/3 phosphorylation, thereby abrogating the pro-tumorigenic effects of TGF-β.[18][19]

Overall Synthetic Workflow

The process involves activating the carboxylic acid and coupling it with a suitable amine partner, which constitutes the other key fragment of the final inhibitor.

Inhibitor_Synthesis_Workflow A (E)-3-(2-Methylthiazol-4-yl)acrylic acid C Amide Coupling (HATU, DIPEA, DMF) A->C B Amine Fragment (e.g., quinoline amine) B->C D Crude Inhibitor C->D E Purification (Flash Chromatography) D->E F Pure Kinase Inhibitor E->F G Biological Evaluation (Kinase Assay, Cellular Assay) F->G

Caption: Workflow from building block to biological testing.

Protocol: Amide Coupling for Inhibitor Synthesis

This protocol describes a representative amide bond formation using HATU, a common and efficient peptide coupling reagent.[7][20][21]

Materials:

  • (E)-3-(2-Methylthiazol-4-yl)acrylic acid (1.0 eq)

  • Target Amine (e.g., 4-(Pyrazol-3-yl)quinolin-6-amine) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve (E)-3-(2-Methylthiazol-4-yl)acrylic acid (e.g., 500 mg, 2.95 mmol) and HATU (1.35 g, 3.54 mmol, 1.2 eq) in anhydrous DMF (15 mL).

  • Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the target amine (1.0 eq) to the reaction mixture.

  • Slowly add DIPEA (1.55 mL, 8.85 mmol, 3.0 eq) dropwise to the stirring solution.

  • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor for completion by LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (100 mL) and water (100 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude solid should be purified by flash column chromatography on silica gel to yield the final inhibitor.

Rationale for Reagent Choice:

  • HATU: Chosen for its high efficiency, low rate of racemization (if chiral centers are present), and good solubility. It rapidly converts the carboxylic acid to a highly reactive O-acylisourea intermediate.[8][22]

  • DIPEA: A non-nucleophilic organic base used to mop up the hexafluorophosphate and protonated species generated during the reaction, driving the equilibrium towards product formation.[20]

  • DMF: A polar aprotic solvent that effectively dissolves all reactants and intermediates.

Mechanism of Action & Signaling Pathway

The synthesized inhibitor functions by competing with ATP for binding to the kinase domain of TGFβRI.[14][19] This prevents the receptor from phosphorylating its downstream targets, SMAD2 and SMAD3, thus inhibiting the canonical TGF-β signaling cascade.[1][15]

TGF_Beta_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBRII TGFβR-II TBRI TGFβR-I (ALK5) TBRII->TBRI recruits & phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex complexes with SMAD4 SMAD4 Gene Target Gene Transcription Complex->Gene translocates & regulates TGFB TGF-β Ligand TGFB->TBRII binds Inhibitor Galunisertib Analog (Thiazole Inhibitor) Inhibitor->TBRI INHIBITS

Caption: Inhibition of the canonical TGF-β/SMAD signaling pathway.

Biological Evaluation: In Vitro Kinase Assay

To quantify the potency of the newly synthesized compound, an in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common, luminescence-based method for measuring kinase activity.[23][24][25] It measures the amount of ADP produced in the kinase reaction, which directly correlates with enzyme activity.

Protocol: TGFβRI (ALK5) ADP-Glo™ Kinase Assay

Objective: To determine the IC₅₀ value of the synthesized inhibitor against the TGFβRI kinase.

Materials:

  • Recombinant human TGFβR1 (ALK5) enzyme system (contains enzyme, peptide substrate, and reaction buffer)[26]

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)[24]

  • Synthesized inhibitor, dissolved in DMSO to make a 10 mM stock

  • ATP solution

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the inhibitor in a suitable buffer containing a constant percentage of DMSO (e.g., not exceeding 1%).[27] Include a "no inhibitor" (DMSO only) control for 0% inhibition and a "no enzyme" control for background.

  • Kinase Reaction Setup:

    • In each well of the plate, add the inhibitor solution at various concentrations.

    • Add the TGFβR1 enzyme and the specific peptide substrate mixture.

    • Initiate the kinase reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[25]

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[23]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterTypical Concentration/Condition
TGFβR1 (ALK5) Enzyme5-10 ng/reaction
Peptide Substrate0.2 µg/µL
ATP25-50 µM
Reaction Time60 minutes at 30°C
Inhibitor Concentration Range0.1 nM to 100 µM

Conclusion

(E)-3-(2-Methylthiazol-4-yl)acrylic acid is a strategically valuable building block for medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its straightforward synthesis via Knoevenagel condensation and the reactivity of its acrylic acid moiety for amide coupling make it an accessible and versatile starting material. As demonstrated through the synthesis of a TGFβRI inhibitor analog, this scaffold enables the construction of potent and specific modulators of critical cancer signaling pathways, underscoring its importance for professionals in drug discovery and development.

References

  • TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Massagué, J. (2008). TGFβ in Cancer. Cell, 134(2), 215–230. [Link]

  • Exploring TGF-β Signaling in Cancer Progression: Prospects and Therapeutic Strategies. (2025). Dovepress. Retrieved January 22, 2026, from [Link]

  • Neuzillet, C., et al. (2015). Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within. Frontiers in Pharmacology, 6. [Link]

  • TGF-Beta signaling. (n.d.). My Cancer Genome. Retrieved January 22, 2026, from [Link]

  • Yingling, J. M., et al. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 9(10), 6659–6677. [Link]

  • Herbertz, S., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy, 9, 4479–4499. [Link]

  • Holmgaard, R. B., et al. (2018). Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade. Journal for ImmunoTherapy of Cancer, 6(1), 47. [Link]

  • TGFβR1 (ALK5), Active. (n.d.). SignalChem. Retrieved January 22, 2026, from [Link]

  • Herbertz, S., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy, 9, 4479-4499. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 22, 2026, from [Link]

  • Subiros-Funosas, R., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 69(1), 241-247. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11627. [Link]

  • Brandes, A. A., et al. (2020). Phase 1b/2a study of galunisertib, a small molecule inhibitor of transforming growth factor-beta receptor I, in combination with standard temozolomide-based radiochemotherapy in patients with newly diagnosed malignant glioma. Investigational New Drugs, 38(1), 159-169. [Link]

  • Galunisertib. (2016). All About Drugs. Retrieved January 22, 2026, from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • TGFßR1 (ALK5) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 22, 2026, from [Link]

  • A kind of method for synthesizing acrylic acid by acetic acid. (n.d.). Google Patents.
  • Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • TGFßR1 (ALK5) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 22, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Advances. Retrieved January 22, 2026, from [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega. Retrieved January 22, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 31. [Link]

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Method

Application Notes and Protocols for (E)-3-(2-Methylthiazol-4-yl)acrylic Acid Analogues in Click Chemistry

Introduction: Unlocking the Potential of Thiazole Scaffolds in Bioorthogonal Chemistry The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Thiazole Scaffolds in Bioorthogonal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups makes it a valuable component in the design of novel therapeutics.[3] The analogue, (E)-3-(2-Methylthiazol-4-yl)acrylic acid, combines this potent heterocyclic core with an acrylic acid moiety, presenting a versatile platform for further chemical modification.

This guide details the application of (E)-3-(2-Methylthiazol-4-yl)acrylic acid analogues as novel reagents for "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[4][5] By functionalizing the acrylic acid handle, these thiazole derivatives can be transformed into powerful tools for bioconjugation, drug delivery, materials science, and diagnostic imaging. We will explore both the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), providing detailed protocols for researchers, scientists, and drug development professionals.[6][]

PART 1: Preparing the Thiazole Analogue for Click Chemistry

The carboxylic acid group of (E)-3-(2-Methylthiazol-4-yl)acrylic acid is the key to unlocking its click chemistry potential. It serves as a versatile anchor point for the introduction of either an azide or an alkyne functional group. The choice between these two "handles" will depend on the intended application and the nature of the molecule to be conjugated.

Diagram: Functionalization Strategy

The following diagram illustrates the two primary pathways for converting the parent compound into a click-ready reagent.

G Parent (E)-3-(2-Methylthiazol-4-yl)acrylic acid Alkyne_Intermediate Propargyl Amine Coupling (EDC/NHS Chemistry) Parent->Alkyne_Intermediate Activate Carboxyl Azide_Intermediate Azido-Amine Coupling (EDC/NHS Chemistry) Parent->Azide_Intermediate Activate Carboxyl Alkyne_Product Alkyne-Functionalized Thiazole Analogue Alkyne_Intermediate->Alkyne_Product Form Amide Bond Azide_Product Azide-Functionalized Thiazole Analogue Azide_Intermediate->Azide_Product Form Amide Bond

Caption: Functionalization of the parent acrylic acid to yield alkyne or azide derivatives.

Protocol 1.1: Synthesis of an Alkyne-Functionalized Thiazole Analogue

This protocol describes the coupling of propargylamine to the carboxylic acid of (E)-3-(2-Methylthiazol-4-yl)acrylic acid using standard carbodiimide chemistry.

Materials:

  • (E)-3-(2-Methylthiazol-4-yl)acrylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Propargylamine

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve (E)-3-(2-Methylthiazol-4-yl)acrylic acid (1.0 eq) in anhydrous DMF.

  • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve propargylamine (1.1 eq) in anhydrous DMF and add TEA (1.5 eq).

  • Slowly add the propargylamine solution to the activated acid mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the alkyne-functionalized thiazole analogue.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[8]

Protocol 1.2: Synthesis of an Azide-Functionalized Thiazole Analogue

This protocol details the conjugation of a short-chain amino-azide to the parent compound.

Materials:

  • (E)-3-(2-Methylthiazol-4-yl)acrylic acid

  • EDC, NHS

  • 2-Azidoethan-1-amine (or similar amino-azide linker)

  • Anhydrous DMF, TEA, DCM

  • Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Follow steps 1 and 2 from Protocol 1.1 to activate the carboxylic acid.

  • In a separate flask, dissolve 2-azidoethan-1-amine (1.1 eq) in anhydrous DMF and add TEA (1.5 eq).

  • Slowly add the azido-amine solution to the activated acid mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Perform the aqueous workup as described in steps 6 and 7 of Protocol 1.1.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the azide-functionalized thiazole analogue by ¹H NMR, ¹³C NMR, HRMS, and FT-IR (looking for the characteristic azide stretch at ~2100 cm⁻¹).

PART 2: Applications in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard of click chemistry, forming a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide.[6] This reaction is highly efficient and can be performed in aqueous buffers, making it ideal for bioconjugation.[9][10]

Diagram: CuAAC Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 Alkyne-Functionalized Thiazole Analogue Plus + Reactant1->Plus Reactant2 Azide-Containing Biomolecule (e.g., Protein-N3) Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Reactant2->Catalyst Plus->Reactant2 Ligand Ligand (e.g., THPTA) Catalyst->Ligand Solvent Aqueous Buffer (pH 7-8) Ligand->Solvent Product Thiazole-Biomolecule Conjugate via Triazole Linkage Ligand->Product

Caption: General workflow for a CuAAC bioconjugation reaction.

Protocol 2.1: CuAAC Labeling of an Azide-Modified Protein

This protocol describes the conjugation of the alkyne-functionalized thiazole analogue (from Protocol 1.1) to a protein that has been metabolically or chemically modified to contain azide groups.

Materials:

  • Alkyne-functionalized thiazole analogue

  • Azide-modified protein (e.g., 1-5 mg/mL in PBS)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)[10]

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns or tangential flow filtration (TFF) system for purification[11]

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the alkyne-thiazole analogue in a minimal amount of a water-miscible solvent like DMSO.

    • Freshly prepare the sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add the alkyne-thiazole analogue stock solution to the protein. A 10- to 50-fold molar excess of the alkyne reagent over the protein is a good starting point. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.[11]

    • Add the THPTA ligand solution. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.[9]

    • Add the CuSO₄ solution. A final copper concentration of 0.1-1 mM is typical.

  • Initiate the Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 2-5 mM.[10][12]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer durations if the protein is sensitive.

  • Purification:

    • Remove the unreacted small molecules and copper catalyst from the conjugated protein using a desalting column equilibrated with PBS.[]

    • Alternatively, for larger volumes, tangential flow filtration (TFF) or dialysis can be used for purification and buffer exchange.[11][14]

  • Characterization:

    • Confirm successful conjugation using SDS-PAGE (observing a shift in molecular weight), UV-Vis spectroscopy (if the thiazole analogue has a distinct absorbance), and mass spectrometry (MALDI-TOF or ESI-MS) to determine the degree of labeling.

PART 3: Applications in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react rapidly with azides without the need for a catalyst.[15][16] This makes SPAAC highly suitable for applications in living cells and in vivo, where the cytotoxicity of copper is a concern.[][17]

Diagram: SPAAC Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 Azide-Functionalized Thiazole Analogue Plus + Reactant1->Plus Reactant2 Strained Alkyne (DBCO) -Functionalized Surface Solvent Physiological Buffer (PBS) Reactant2->Solvent Plus->Reactant2 Temperature Room Temp or 37°C Solvent->Temperature Product Surface Modified with Thiazole Analogue Temperature->Product

Caption: General workflow for a copper-free SPAAC surface modification.

Protocol 3.1: SPAAC-Mediated Surface Immobilization

This protocol describes the immobilization of the azide-functionalized thiazole analogue (from Protocol 1.2) onto a surface (e.g., a glass slide or nanoparticle) functionalized with a strained alkyne like DBCO.

Materials:

  • Azide-functionalized thiazole analogue

  • DBCO-functionalized surface (e.g., DBCO-glass slides)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tween-20 (for washing steps)

  • Nitrogen or argon gas

Procedure:

  • Prepare Analogue Solution:

    • Dissolve the azide-functionalized thiazole analogue in PBS to the desired final concentration (e.g., 10-100 µM). If solubility is an issue, a co-solvent like DMSO or ethanol can be used, but the final concentration should be kept low (<5%).

  • Surface Reaction:

    • Place the DBCO-functionalized surface in a suitable reaction chamber (e.g., a petri dish or a slide mailer).

    • Add the azide-thiazole solution to completely cover the activated surface.

    • Incubate the reaction for 2-12 hours at room temperature. The reaction can be gently agitated to improve efficiency. For live-cell applications, incubation would be at 37°C.[15]

  • Washing and Drying:

    • After incubation, remove the reaction solution.

    • Wash the surface thoroughly with PBS containing 0.05% Tween-20 (PBST) three times to remove any non-covalently bound analogue.

    • Perform a final wash with deionized water to remove residual salts.

    • Dry the surface under a gentle stream of nitrogen or argon gas.

  • Characterization:

    • Confirm successful surface immobilization using appropriate analytical techniques. This may include X-ray photoelectron spectroscopy (XPS) to detect the elemental signature of the thiazole (nitrogen and sulfur), contact angle measurements to observe changes in surface hydrophobicity, or fluorescence microscopy if the thiazole analogue is inherently fluorescent or is co-clicked with a fluorescent reporter.

Quantitative Data Summary

The following table provides representative parameters for the described click chemistry protocols. Actual values may require optimization based on the specific substrates and experimental goals.

ParameterProtocol 2.1: CuAAC BioconjugationProtocol 3.1: SPAAC Surface Immobilization
Click Reagent Alkyne-Thiazole AnalogueAzide-Thiazole Analogue
Substrate Azide-Modified ProteinDBCO-Functionalized Surface
Reagent Molar Excess 10-50x over protein100-1000x relative to surface sites
Catalyst 0.1-1 mM Cu(I)None
Typical Reaction Time 1-4 hours2-12 hours
Typical Temperature 4°C or Room TemperatureRoom Temperature or 37°C
Common Solvents Aqueous Buffers (e.g., PBS)Aqueous Buffers (e.g., PBS)
Purification Method Desalting Column, TFF, DialysisRinsing/Washing

Conclusion and Future Outlook

The functionalization of (E)-3-(2-Methylthiazol-4-yl)acrylic acid analogues for click chemistry applications opens a new frontier for this important heterocyclic scaffold. The protocols outlined in this guide provide a robust framework for conjugating these molecules to a wide array of biological and material targets. The inherent biological relevance of the thiazole core suggests that these new conjugates could find utility in targeted drug delivery, the development of novel diagnostic probes, and the creation of bioactive materials.[18][19] Future work should focus on exploring the diverse analogues of this parent compound and evaluating the biological activity and material properties of the resulting click-conjugates.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs - AxisPharm. Available from: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Available from: [Link]

  • Bioconjugate Analysis & Purification - CellMosaic. Available from: [Link]

  • An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Current approaches for the purification of antibody-drug conjugates - PubMed. Available from: [Link]

  • Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - MDPI. Available from: [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews. Available from: [Link]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Development of a Click-Chemistry Reagent Compatible with Mass Cytometry - PMC - NIH. Available from: [Link]

  • Click chemistry - Wikipedia. Available from: [Link]

  • Biologically important thiazole derivatives | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - NIH. Available from: [Link]

  • A Comprehensive Guide to Click Chemistry Reaction - Labinsights. Available from: [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH. Available from: [Link]

  • (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid - PubChem. Available from: [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC - NIH. Available from: [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents - MDPI. Available from: [Link]

  • WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups - Google Patents.
  • One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids - ResearchGate. Available from: [Link]

  • Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC - NIH. Available from: [Link]

  • The Use of Click Chemisty in Drug Development Applications - DergiPark. Available from: [Link]

  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC - NIH. Available from: [Link]

  • (E)-3-(2-Ethylthiazol-5-yl)acrylic acid - PubChem. Available from: [Link]

  • Synthesis of thiolated and acrylated nanoparticles using thiol-ene click chemistry: towards novel mucoadhesive materials for drug delivery - RSC Publishing. Available from: [Link]

  • Click chemistry in the synthesis of antibody-drug conjugates - ResearchGate. Available from: [Link]

Sources

Application

Application Note: High-Throughput Screening with a (E)-3-(2-Methylthiazol-4-yl)acrylic acid Library

An Application Guide for Drug Discovery Researchers Abstract High-throughput screening (HTS) of small molecule libraries is a cornerstone of modern drug discovery, enabling the rapid identification of compounds that modu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Researchers

Abstract

High-throughput screening (HTS) of small molecule libraries is a cornerstone of modern drug discovery, enabling the rapid identification of compounds that modulate biological pathways.[1][2][3] This guide provides a detailed framework for designing and executing HTS campaigns using a library of compounds based on the (E)-3-(2-Methylthiazol-4-yl)acrylic acid scaffold. The thiazole ring is a privileged heterocycle found in numerous FDA-approved drugs, known to interact with a wide range of biological targets.[4][5][6] This document offers researchers and drug development professionals a comprehensive resource, detailing the therapeutic potential of this compound class, robust protocols for screening against key target families—kinases, G-protein coupled receptors (GPCRs), and ion channels—and a systematic workflow for data analysis and hit validation. Our objective is to provide the scientific rationale behind protocol design and empower researchers to move efficiently from a primary screen to validated, progressable hits.

The (E)-3-(2-Methylthiazol-4-yl)acrylic acid Library: A Privileged Scaffold for Drug Discovery

The selection of a screening library is a critical decision that can define the success of a drug discovery program.[7] Libraries built around a core scaffold like (E)-3-(2-Methylthiazol-4-yl)acrylic acid offer a focused yet versatile starting point for hit identification.

1.1. Scientific Rationale: Why this Scaffold?

The power of this scaffold lies in the combination of two key chemical moieties:

  • The Thiazole Ring: This five-membered heterocycle is a bioisostere for various functional groups, capable of participating in hydrogen bonding, metal chelation, and π-π stacking interactions. Its presence is associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][6][8] Thiazole derivatives have been shown to modulate critical targets like kinases, topoisomerases, and tubulin.[9]

  • The Acrylic Acid Moiety: This α,β-unsaturated carboxylic acid group provides a key handle for molecular interactions. It can act as a hydrogen bond donor and acceptor. Furthermore, its conjugated system makes it a potential Michael acceptor, allowing for covalent bond formation with nucleophilic residues (like cysteine) in a target protein's binding site. This property is increasingly exploited for developing targeted covalent inhibitors.

The fragment-like nature of the core scaffold (low molecular weight, low complexity) makes it an ideal starting point for fragment-based drug discovery (FBDD).[10][11] FBDD campaigns often yield hits with high ligand efficiency, providing a more efficient path to lead optimization.[10]

1.2. Library Characteristics

A well-designed library based on this scaffold would feature diverse substitutions on the thiazole ring and modifications of the acrylic acid group to explore a broad chemical space. These compounds generally adhere to Lipinski's "Rule of 5," making them good candidates for oral bioavailability.[7]

Table 1: Physicochemical Properties of Representative Library Compounds

Compound IDStructure ExampleMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond Acceptors
L-001(E)-3-(2-Methylthiazol-4-yl)acrylic acid (Core Scaffold)183.221.213
L-002(E)-3-(2-(4-fluorophenyl)thiazol-4-yl)acrylic acid263.282.813
L-003(E)-N-cyclopropyl-3-(2-methylthiazol-4-yl)acrylamide222.311.512
L-004(E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid[12]235.260.914

HTS Campaign Strategy and Assay Development

A successful HTS campaign is built on a foundation of rigorous assay development and validation.[][14] The goal is to create an assay that is robust, reproducible, and relevant to the biological question, while also being amenable to automation and miniaturization.[][15]

2.1. The HTS Workflow: From Target to Validated Hit

The overall process follows a logical progression from assay development through screening and hit validation. This structured approach is designed to eliminate false positives early and focus resources on the most promising chemical matter.[16][17]

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Development & Miniaturization Assay_Val Assay Validation (Pilot Screen, Z') Assay_Dev->Assay_Val Primary_HTS Primary HTS (Single Concentration) Assay_Val->Primary_HTS Proceed if Z' > 0.5 Data_Analysis Data Analysis & Hit Selection Primary_HTS->Data_Analysis Hit_Confirm Hit Confirmation (Fresh Compound) Data_Analysis->Hit_Confirm Identified Hits Dose_Response Dose-Response (IC50/EC50) Hit_Confirm->Dose_Response Ortho_Assay Orthogonal & Secondary Assays Dose_Response->Ortho_Assay SAR SAR by Analogs Ortho_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Fig. 1: The High-Throughput Screening Campaign Workflow.

2.2. Key Principles of Assay Development

Before embarking on a full-scale screen, a pilot screen is performed to validate the assay's performance.[18] The primary metrics for this validation are summarized below.

Table 2: Essential Assay Validation Parameters

ParameterDefinitionAcceptance CriterionRationale
Z-Factor (Z') A statistical measure of the separation between positive and negative controls.[3]Z' > 0.5Indicates a large enough separation band to confidently identify hits. The gold standard for HTS quality.
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B > 2Ensures the signal window is sufficient to detect changes.
Coefficient of Variation (%CV) The ratio of the standard deviation to the mean, expressed as a percentage. Calculated for controls.%CV < 20%Measures the variability and reproducibility of the assay signal.[14]
DMSO Tolerance The effect of the compound solvent (typically DMSO) on assay performance.< 10% signal changeEnsures the vehicle for compound delivery does not interfere with the assay readout.

Protocols for Target-Specific Screening

The versatility of the thiazole scaffold allows for screening against multiple important drug target classes.[19] Below are detailed protocols for three common assay types.

Protocol 3.1: Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol is designed to identify compounds that inhibit the activity of a purified protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. This is a common method for kinase inhibitor screening.[20][21]

Rationale: Kinases catalyze the transfer of a phosphate group from ATP to a substrate. This assay measures the amount of phosphorylated substrate, which decreases in the presence of an inhibitor. The TR-FRET format is highly sensitive and less prone to interference from library compounds than standard fluorescence.[21]

Materials:

  • Purified, active kinase of interest

  • Biotinylated peptide substrate

  • ATP (at Km concentration)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop Solution (e.g., 20 mM EDTA in Assay Buffer)

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody (Donor) and Streptavidin-Allophycocyanin (SA-APC, Acceptor)

  • (E)-3-(2-Methylthiazol-4-yl)acrylic acid library (10 mM in DMSO)

  • Positive Control (e.g., Staurosporine)

  • Low-volume, 384-well black assay plates

Equipment:

  • Acoustic liquid handler (e.g., Echo) or pin tool for compound dispensing

  • Multichannel pipette or automated liquid dispenser

  • Plate reader capable of TR-FRET detection (e.g., PHERAstar, EnVision)

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of library compounds, controls, or DMSO into the appropriate wells of a 384-well assay plate. This results in a 10 µM final screening concentration.

  • Enzyme Addition: Prepare a 2X kinase solution in Assay Buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate on a shaker for 30 seconds and incubate for 15 minutes at room temperature. This allows compounds to bind to the kinase before the reaction starts.

  • Reaction Initiation: Prepare a 2X substrate/ATP solution in Assay Buffer. Add 5 µL of this solution to each well to start the kinase reaction.

  • Kinase Reaction: Mix the plate gently and incubate for 60 minutes at 28°C. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Reaction Termination: Add 5 µL of Stop Solution to each well to chelate Mg²⁺ and stop the kinase activity.

  • Detection: Prepare a 4X detection mix containing the Europium-labeled antibody and SA-APC in Assay Buffer. Add 5 µL to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (Acceptor) and 620 nm (Donor) after excitation at 340 nm. Calculate the TR-FRET ratio (665 nm / 620 nm).

Protocol 3.2: Cell-Based GPCR Functional Assay (Calcium Flux)

This protocol identifies modulators of Gq-coupled GPCRs by measuring changes in intracellular calcium concentration.[22][23]

Rationale: Activation of Gq-coupled GPCRs leads to the release of calcium from intracellular stores, a transient event that can be detected with a calcium-sensitive fluorescent dye.[24][25] This assay provides functional data in a physiologically relevant cellular context.

GPCR_Pathway Ligand Ligand (e.g., Library Compound) GPCR Gq-Coupled GPCR Ligand->GPCR Binds G_Protein Gαq/βγ GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release

Fig. 2: Gq-Coupled GPCR Signaling Pathway Leading to Calcium Release.

Materials:

  • HEK293 cells stably expressing the GPCR of interest

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive dye loading buffer (e.g., Fluo-4 Direct™ or Calcium-6 Kit)

  • Probenecid (optional, prevents dye leakage from cells)

  • Library compounds and controls

  • 384-well black, clear-bottom cell culture plates

Equipment:

  • Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FDSS)

  • Automated cell washer (optional)

  • CO₂ incubator

Procedure:

  • Cell Plating: Seed cells into 384-well plates at a density that yields a 90-100% confluent monolayer on the day of the assay (e.g., 10,000 cells/well). Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: On the day of the assay, remove the culture medium. Add 20 µL of the calcium dye loading buffer to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO₂, protected from light.

  • Compound Pre-addition (for Antagonists): For an antagonist screen, add 5 µL of 5X concentrated library compound to the wells and incubate for 15-30 minutes. For an agonist screen, this step is skipped.

  • Data Acquisition: Place the plate into the reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • For Agonist Screening: The instrument automatically injects 5 µL of 5X library compound into each well.

    • For Antagonist Screening: The instrument automatically injects 5 µL of 6X agonist ligand (at EC₈₀ concentration).

    • Immediately after injection, continue to read the fluorescence signal for 60-120 seconds to capture the transient calcium peak.

  • Analysis: The primary readout is the maximum peak height or the area under the curve after compound/agonist addition.

Protocol 3.3: Cell-Based Ion Channel Modulation Assay (Membrane Potential)

This protocol identifies compounds that modulate ion channel activity by measuring changes in cell membrane potential.[26][27]

Rationale: The flow of ions across the cell membrane creates an electrical potential. Ion channel openers or blockers alter this flow, causing the membrane to depolarize or hyperpolarize. This change can be detected using fluorescent dyes that are sensitive to voltage changes. This is a functional, high-throughput alternative to the gold-standard but low-throughput patch-clamp technique.[28][29]

Materials:

  • CHO cells stably expressing the ion channel of interest

  • Cell Culture Medium

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Ion channel activator (for blocker screens) or inhibitor (for opener screens)

  • Library compounds and controls

  • 384-well black, clear-bottom cell culture plates

Equipment:

  • Fluorescent plate reader with automated injection (e.g., FLIPR)

  • CO₂ incubator

Procedure:

  • Cell Plating: Seed cells into 384-well plates and incubate overnight, similar to the GPCR assay.

  • Dye Loading: Remove the culture medium and add 20 µL of the prepared membrane potential dye solution to each well.

  • Incubation: Incubate for 30-60 minutes at 37°C, 5% CO₂.

  • Data Acquisition: Place the plate into the reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument injects 10 µL of 3X library compound.

    • Continue reading fluorescence for 2-5 minutes to observe the compound's direct effect.

    • For Blocker Screens: After the initial read, the instrument performs a second injection of 12.5 µL of 4X channel activator.

    • Continue reading fluorescence for another 2-5 minutes to measure the inhibition of the activator's response.

  • Analysis: Analyze the change in fluorescence signal following compound addition (for direct modulators) or the reduction in the activator's response (for blockers).

HTS Data Analysis and Hit Selection

Raw data from an HTS campaign must be processed through a rigorous statistical workflow to confidently identify hits.[30][31]

Data_Analysis_Workflow Raw_Data Raw Plate Data QC Quality Control (Calculate Z' per plate) Raw_Data->QC Normalization Data Normalization (% Inhibition or % Activation) QC->Normalization Plates with Z' > 0.5 Hit_Selection Hit Selection (e.g., Z-score > 3 or % Inhibition > 50%) Normalization->Hit_Selection Hit_List Primary Hit List Hit_Selection->Hit_List

Fig. 3: Workflow for Primary HTS Data Analysis and Hit Selection.
Protocol 4.1: Primary Data Analysis and Hit Selection

Rationale: This protocol standardizes the data from thousands of wells, corrects for plate-to-plate variation, and applies a statistical threshold to separate potential hits from inactive compounds and random noise.[32][33]

Procedure:

  • Quality Control: For each plate, calculate the Z' factor using the positive and negative control wells. Plates with a Z' < 0.5 should be flagged for review or excluded from analysis.

  • Data Normalization: Convert the raw signal (e.g., TR-FRET ratio, fluorescence intensity) for each well into a percentage activity. For an inhibition assay:

    • % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

  • Hit Selection: Apply a robust statistical method to define the hit threshold. A common method is the Z-score:

    • Z-score = (Value_Compound - Median_Sample) / MAD_Sample

    • Where MAD is the Median Absolute Deviation of all library compound wells on that plate.

    • A compound is declared a primary hit if its Z-score is > 3 (for activators) or < -3 (for inhibitors), or if it surpasses a simpler threshold like >50% inhibition. [32]

  • Hit List Generation: Compile a list of all compounds that meet the hit criteria for further validation.

Hit Confirmation and Validation Cascade

A primary hit is not a validated lead. A systematic follow-up process, known as a hit validation or triage cascade, is essential to confirm activity, determine potency, and eliminate artifacts.[16][34]

Protocol 5.1: Dose-Response Analysis

Rationale: To confirm the hit and determine its potency, the compound is re-tested over a range of concentrations. This allows for the calculation of an IC₅₀ (for inhibitors) or EC₅₀ (for activators), which is a key measure of a compound's effectiveness.

Procedure:

  • Obtain Fresh Sample: Order a fresh, dry powder sample of the hit compound to rule out degradation or contamination in the original library sample.

  • Create Serial Dilution: Prepare a concentration series of the compound, typically an 8- to 12-point, 3-fold serial dilution starting from a top concentration of ~50 µM.

  • Assay Execution: Run the primary assay with the serially diluted compound, including appropriate controls.

  • Curve Fitting: Plot the % activity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀/EC₅₀ value.

Table 3: Example Dose-Response Data for a Kinase Inhibitor Hit

Concentration (µM)% Inhibition (Mean)
50.0098.5
16.6795.2
5.5688.1
1.8575.4
0.6251.3
0.2124.6
0.078.9
0.022.1
Calculated IC₅₀ 0.60 µM
Protocol 5.2: Orthogonal Assay Validation

Rationale: To ensure the observed activity is genuine and not an artifact of the primary assay technology (e.g., compound fluorescence), hits should be tested in an orthogonal assay that measures the same biological endpoint via a different method.[34]

Example:

  • A kinase inhibitor hit from a TR-FRET assay could be validated using a label-free ADP-Glo™ assay, which measures ATP consumption.[20]

  • A GPCR hit from a calcium flux assay could be confirmed by measuring the production of a downstream second messenger like IP-One.[23]

  • An ion channel hit from a membrane potential dye assay should be validated using automated patch-clamp electrophysiology, the gold standard for ion channel research.[29]

This multi-step validation process ensures that the final set of "validated hits" are robust, on-target modulators worthy of significant investment in lead optimization campaigns.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening. National Institutes of Health (NIH). Available from: [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Available from: [Link]

  • Revolutionizing Ion Channel Drug Discovery with HTS. Sophion. Available from: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available from: [Link]

  • High-Throughput GPCR Assay Development. Agilent. Available from: [Link]

  • GPCR Assay Services. Reaction Biology. Available from: [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. Available from: [Link]

  • Analysis of High-throughput Cell Screening Techniques for Ion Channels. Labinsights. Available from: [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available from: [Link]

  • Kinase Inhibitor Screening Services. BioAssay Systems. Available from: [Link]

  • High Throughput Assay Technologies for Ion Channel Drug Discovery. Journal of Biomolecular Screening. Available from: [Link]

  • Ion Channel Assays. Charles River Laboratories. Available from: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available from: [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. Available from: [Link]

  • High-Throughput Screening Using Small Molecule Libraries. News-Medical.Net. Available from: [Link]

  • Hit Identification - Revolutionizing Drug Discovery. Vipergen. Available from: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available from: [Link]

  • High throughput screening technologies for ion channels. National Institutes of Health (NIH). Available from: [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available from: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health (NIH). Available from: [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. National Institutes of Health (NIH). Available from: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available from: [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology. Available from: [Link]

  • How To Optimize Your Hit Identification Strategy. Evotec. Available from: [Link]

  • HTS assay development. Nuvisan. Available from: [Link]

  • High-Throughput Screening (HTS) Services. Charles River Laboratories. Available from: [Link]

  • A review on thiazole based compounds & it's pharmacological activities. ResearchGate. Available from: [Link]

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. National Institutes of Health (NIH). Available from: [Link]

  • High Throughput Drug Screening. Sygnature Discovery. Available from: [Link]

  • Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. National Institutes of Health (NIH). Available from: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available from: [Link]

  • High-throughput screening. Wikipedia. Available from: [Link]

  • Statistical practice in high-throughput screening data analysis. PubMed. Available from: [Link]

  • Hit selection. Wikipedia. Available from: [Link]

  • Hit Identification (Hit ID). Charles River Laboratories. Available from: [Link]

  • High-Throughput Screening Data Analysis. Semantic Scholar. Available from: [Link]

  • (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. PubChem. Available from: [Link]

  • Fragment-based drug discovery: A graphical review. National Institutes of Health (NIH). Available from: [Link]

  • Discovery of a series of acrylic acids and their derivatives as chemical leads for selective EP3 receptor antagonists. PubMed. Available from: [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available from: [Link]

  • Fragment-based drug discovery: opportunities for organic synthesis. National Institutes of Health (NIH). Available from: [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. National Institutes of Health (NIH). Available from: [Link]

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Method

Application Notes &amp; Protocols: (E)-3-(2-Methylthiazol-4-yl)acrylic acid in Antimicrobial Research

Introduction: The Imperative for Novel Antimicrobial Agents The rise of antimicrobial resistance (AMR) represents a formidable threat to global public health, necessitating the urgent development of new and effective the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) represents a formidable threat to global public health, necessitating the urgent development of new and effective therapeutic agents.[1][2] The thiazole ring, a five-membered aromatic heterocycle, serves as a fundamental scaffold in numerous biologically active compounds and has been a focal point in the design of novel antimicrobial drugs.[2][3][4] Thiazole derivatives have demonstrated a wide spectrum of activities, including antibacterial, antifungal, and antiviral properties.[1][5] Their mechanisms of action are diverse, ranging from the inhibition of essential bacterial enzymes to the disruption of cell membrane integrity.[2][5]

This document provides detailed application notes and protocols for the investigation of (E)-3-(2-Methylthiazol-4-yl)acrylic acid , a specific thiazole derivative, as a potential antimicrobial agent. The methodologies outlined herein are based on established standards and are designed to guide researchers in determining the compound's efficacy and potential mechanisms of action.

Compound Profile: (E)-3-(2-Methylthiazol-4-yl)acrylic acid

  • Structure:

    • IUPAC Name: (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoic acid

    • CAS Number: 201142-75-8[6]

    • Molecular Formula: C₇H₇NO₂S

  • Rationale for Investigation: The structure combines a 2-methylthiazole moiety with an acrylic acid side chain. This hybridization is strategic; the thiazole core is a known pharmacophore with antimicrobial potential, while the acrylic acid group can influence solubility, cell permeability, and potential interactions with biological targets.

Synthesis Pathway: A Generalized Approach

The synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic acid and its analogs can typically be achieved through established organic chemistry reactions. A common and effective method is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde (2-methylthiazole-4-carbaldehyde) with a compound containing an active methylene group, such as malonic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Methylthiazole- 4-carbaldehyde C Base (e.g., Pyridine) Heat A->C Condensation B Malonic Acid B->C P (E)-3-(2-Methylthiazol-4-yl)acrylic acid C->P Decarboxylation

Caption: Generalized Knoevenagel condensation for synthesis.

Postulated Mechanisms of Antimicrobial Action

While the specific mechanism for (E)-3-(2-Methylthiazol-4-yl)acrylic acid must be determined experimentally, the broader class of thiazole derivatives has been shown to act via several pathways.[2][5] These provide a strong foundation for hypothesis-driven research.

  • Inhibition of Cell Division: Some thiazole derivatives inhibit the polymerization of FtsZ, a crucial protein in bacterial cell division, leading to filamentation and cell death.[1][5]

  • Enzyme Inhibition: Thiazoles can target essential bacterial enzymes. A key example is β-ketoacyl-acyl carrier protein synthase III (FabH), which is critical for the initiation of fatty acid synthesis.[1][2]

  • Cell Membrane Disruption: The amphiphilic nature of certain thiazole compounds allows them to embed within the bacterial cell membrane, leading to increased permeability, leakage of cytoplasmic contents, and eventual cell lysis.[3]

  • Inhibition of Nucleic Acid Synthesis: Some antibacterial agents function by inhibiting enzymes crucial for DNA replication and repair, such as DNA gyrase.[4]

G cluster_cell Bacterial Cell cluster_targets Potential Targets cluster_outcomes Resulting Phenotype Compound (E)-3-(2-Methylthiazol-4-yl)acrylic acid Membrane Cell Membrane Compound->Membrane Interaction FtsZ FtsZ Protein Compound->FtsZ Inhibition FabH FabH Enzyme (Fatty Acid Synthesis) Compound->FabH Inhibition DNA_Gyrase DNA Gyrase (DNA Synthesis) Compound->DNA_Gyrase Inhibition Outcome3 Membrane Disruption Membrane->Outcome3 Cytoplasm Cytoplasm Outcome1 Inhibited Cell Division FtsZ->Outcome1 Outcome2 Blocked Fatty Acid Synthesis FabH->Outcome2 Outcome4 Inhibited DNA Replication DNA_Gyrase->Outcome4

Caption: Potential antimicrobial mechanisms of action.

Core Protocols: Antimicrobial Susceptibility Testing

The primary objective of these protocols is to determine the compound's ability to inhibit or kill microorganisms. The Minimum Inhibitory Concentration (MIC) is the foundational measurement.[7]

Protocol 1: Broth Microdilution for MIC Determination

This method is considered the gold standard for quantitative susceptibility testing. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[7][8]

Materials:

  • (E)-3-(2-Methylthiazol-4-yl)acrylic acid (stock solution in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum dilution

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Incubator, micropipettes, sterile tips

Step-by-Step Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Causality: Standardizing the inoculum is critical for reproducibility; a higher bacterial density would require more drug to achieve inhibition.

    • Dilute this adjusted suspension in the appropriate test broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Compound Dilution Series:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound's stock solution (at twice the highest desired test concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column. This creates a gradient of decreasing compound concentrations.

  • Inoculation and Controls:

    • Add 100 µL of the prepared microbial inoculum to each well (except the sterility control).

    • Growth Control (Negative Control): Wells containing only broth and the inoculum. This must show visible growth.

    • Sterility Control: A well containing only broth. This must remain clear.

    • Positive Control: Wells containing a standard antibiotic (e.g., ciprofloxacin) and the inoculum. This validates the susceptibility of the test organism.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal plates may require 24-48 hours.

  • MIC Determination:

    • Following incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of (E)-3-(2-Methylthiazol-4-yl)acrylic acid at which there is no visible growth (i.e., the first clear well in the dilution series).[7][9]

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis P1 Prepare 0.5 McFarland Inoculum Suspension P3 Dilute Inoculum to Final Concentration P1->P3 P2 Prepare Serial Dilution of Compound in 96-Well Plate E1 Inoculate Wells with Microorganism P2->E1 P3->E1 E2 Include Growth, Sterility, & Positive Controls E1->E2 E3 Incubate Plate (e.g., 37°C, 18-20h) E2->E3 A1 Visually Inspect for Growth (Turbidity) E3->A1 A2 Determine MIC: Lowest Concentration with No Visible Growth A1->A2

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This protocol is a direct extension of the MIC assay and is used to determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

  • Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these selected wells.

  • Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count. Practically, this is often identified as the concentration that shows no growth or only one or two colonies on the subculture plate.

Data Presentation and Interpretation

Effective data management is crucial for comparing antimicrobial efficacy. Results should be recorded in a structured format.

Table 1: Example Data Summary for Antimicrobial Susceptibility Testing

Test MicroorganismGram StainCompound Concentration Range (µg/mL)MIC (µg/mL) MBC (µg/mL) Positive Control (Antibiotic)Positive Control MIC (µg/mL)
S. aureus ATCC 29213Positive0.25 - 128Ciprofloxacin0.25
E. coli ATCC 25922Negative0.25 - 128Ciprofloxacin0.015
P. aeruginosa ATCC 27853Negative0.25 - 128Ciprofloxacin0.5
C. albicans ATCC 90028N/A (Fungus)0.25 - 128Fluconazole0.5

Interpretation:

  • MBC/MIC Ratio: This ratio helps classify the compound's activity.

    • If MBC/MIC ≤ 4, the compound is generally considered bactericidal .

    • If MBC/MIC > 4, the compound is generally considered bacteriostatic .

Concluding Remarks for the Researcher

The protocols described provide a robust framework for the initial antimicrobial evaluation of (E)-3-(2-Methylthiazol-4-yl)acrylic acid. Positive results from these assays (i.e., low MIC values) should be followed by more advanced studies, including time-kill curve analysis, synergy testing with existing antibiotics, and specific biochemical assays to elucidate the precise mechanism of action.[8] It is imperative that all experiments include appropriate controls to ensure the validity and reproducibility of the findings. The exploration of novel thiazole derivatives like the one discussed here is a critical step in the ongoing effort to combat the global challenge of antimicrobial resistance.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). BenchChem.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC - NIH.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Routledge.
  • Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. (n.d.). Semantic Scholar.
  • Antimicrobial Susceptibility Testing. (n.d.). NCBI Bookshelf.
  • (E)-3-(2-Methylthiazol-4-yl)acrylic acid. (n.d.). BLDpharm.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic acid

Welcome to the technical support guide for the synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic acid. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to improve your synthesis yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (E)-3-(2-Methylthiazol-4-yl)acrylic acid, and what are the typical starting materials?

The most prevalent and efficient method for synthesizing (E)-3-(2-Methylthiazol-4-yl)acrylic acid is the Knoevenagel condensation .[1][2] This reaction involves the condensation of 2-methylthiazole-4-carbaldehyde with malonic acid. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, often in a suitable solvent.[3][4]

Q2: My reaction yield is consistently low. What are the primary factors that could be responsible?

Low yields in the Knoevenagel condensation for this specific target molecule can stem from several factors:

  • Suboptimal Catalyst: The choice and amount of the base catalyst are critical. A base that is too strong can lead to unwanted side reactions, while too little catalyst will result in a sluggish and incomplete reaction.[3][5]

  • Reaction Conditions: Temperature and reaction time are key parameters. While many Knoevenagel condensations can proceed at room temperature, some systems may require heating to achieve a reasonable reaction rate and completion.[3][5]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct.[3][5] The accumulation of water can inhibit the reaction or even reverse it, thus lowering the overall yield.

  • Purity of Starting Materials: The purity of 2-methylthiazole-4-carbaldehyde and malonic acid is paramount. Impurities can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.

Q3: I am observing the formation of side products. What are the likely culprits and how can I minimize them?

The formation of side products is a common issue. A likely side reaction is the Michael addition of the malonic acid enolate to the newly formed α,β-unsaturated product. To mitigate this, consider the following:

  • Stoichiometry Control: Carefully controlling the molar ratio of the reactants is crucial. Using a slight excess of the aldehyde may help to minimize the Michael addition.

  • Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, it is advisable to work up the reaction to prevent the formation of further byproducts.[6]

Q4: What is the best method for purifying the crude (E)-3-(2-Methylthiazol-4-yl)acrylic acid?

Purification of the crude product is essential to obtain a high-purity compound. The most common and effective methods are:

  • Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. A solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents for recrystallization of acrylic acids include ethanol, ethanol/water mixtures, or ethyl acetate.[6]

  • Column Chromatography: For more challenging purifications or to remove closely related impurities, silica gel column chromatography can be employed. A suitable solvent system (eluent) is chosen to effectively separate the desired product from any impurities.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic acid.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Catalyst - Use a fresh bottle of the base catalyst (e.g., piperidine, pyridine).- Consider using a different weak base, such as ammonium acetate.[5]Amine-based catalysts can degrade over time through oxidation or absorption of atmospheric CO2, reducing their basicity and catalytic activity.
Inappropriate Solvent - If using a non-polar solvent, switch to a polar aprotic solvent like DMF or acetonitrile, or a polar protic solvent like ethanol.[3][5]The polarity of the solvent can significantly influence the reaction rate and the solubility of the reactants and intermediates.[3]
Low Reaction Temperature - Gradually increase the reaction temperature and monitor the progress by TLC. Gentle heating (e.g., 40-80°C) can often drive the reaction to completion.[6]The rate of most chemical reactions increases with temperature. Providing sufficient thermal energy can overcome the activation energy barrier of the reaction.
Presence of Water - If the reaction is conducted in a solvent that forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to remove water as it is formed.[3][5]Le Chatelier's principle dictates that removing a product (in this case, water) will shift the reaction equilibrium towards the formation of more products, thus increasing the yield.
Issue 2: Incomplete Reaction
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Reaction Time - Monitor the reaction progress at regular intervals using TLC until the starting aldehyde spot is no longer visible.The reaction may be slower than anticipated under the current conditions. Allowing for a longer reaction time ensures that the reactants have sufficient time to be converted to the product.
Reversible Reaction - As mentioned previously, actively remove water from the reaction mixture using a Dean-Stark trap or by adding a dehydrating agent.[3][5]The presence of water can facilitate the reverse reaction (hydrolysis of the α,β-unsaturated product), leading to an equilibrium mixture and incomplete conversion.
Poor Solubility of Reactants - Choose a solvent in which both 2-methylthiazole-4-carbaldehyde and malonic acid are readily soluble at the reaction temperature.For a reaction to occur efficiently, the reactants must be in the same phase and have sufficient mobility to interact.
Issue 3: Product Purification Challenges
Potential Cause Troubleshooting Steps Scientific Rationale
Oiling Out During Recrystallization - Add a co-solvent to the recrystallization mixture to increase the solubility of the impurities or the product at the lower temperature.- Try a different recrystallization solvent or a solvent pair."Oiling out" occurs when the solute is supersaturated and comes out of solution as a liquid rather than a solid. This often happens when the cooling is too rapid or the solvent is not ideal.
Co-elution of Impurities in Column Chromatography - Optimize the eluent system by varying the polarity. A gradient elution (gradually increasing the polarity of the eluent) can often provide better separation.Different compounds have different affinities for the stationary phase (silica gel) and the mobile phase (eluent). Fine-tuning the eluent polarity can exploit these differences for better separation.
Product Polymerization During Purification - Add a polymerization inhibitor (e.g., hydroquinone) to the crude product before purification, especially if heating is involved.[7]Acrylic acids are prone to polymerization, particularly at elevated temperatures. An inhibitor scavenges free radicals that initiate the polymerization process.

Experimental Protocols

Protocol 1: Standard Knoevenagel Condensation
  • To a round-bottom flask equipped with a magnetic stirrer, add 2-methylthiazole-4-carbaldehyde (1.0 equivalent) and malonic acid (1.1 equivalents).

  • Add a suitable solvent, such as pyridine or ethanol.

  • Add the catalyst, piperidine (0.1 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 2-methylthiazole-4-carbaldehyde (1.0 equivalent), malonic acid (1.1 equivalents), and a solvent that forms an azeotrope with water (e.g., toluene).

  • Add the catalyst, such as piperidine (0.1 equivalents) or p-toluenesulfonic acid (catalytic amount).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected and TLC analysis indicates the consumption of the starting aldehyde.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product.[3][5]

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Check Catalyst Activity & Amount Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Water Assess Water Removal Start->Check_Water Check_Purity Verify Reactant Purity Start->Check_Purity Optimize_Catalyst Optimize Catalyst Check_Catalyst->Optimize_Catalyst Optimize_Conditions Optimize Temp. & Time Check_Conditions->Optimize_Conditions Implement_Water_Removal Implement Water Removal Check_Water->Implement_Water_Removal Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Success Yield Improved Optimize_Catalyst->Success Optimize_Conditions->Success Implement_Water_Removal->Success Purify_Reactants->Success

Caption: A decision tree for troubleshooting low yields.

General Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 2-Methylthiazole-4-carbaldehyde + Malonic Acid Reaction Knoevenagel Condensation (Catalyst, Solvent, Temp.) Reactants->Reaction Crude_Product Crude (E)-3-(2-Methylthiazol-4-yl)acrylic acid Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product NMR NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS

Caption: The overall synthesis and purification process.

References

  • de la Torre, A., et al. (2022). Highly Efficient Biobased Synthesis of Acrylic Acid.
  • Patil, S. A., et al. (2015). One-pot multicomponent synthesis of novel thiazol-2-imines via microwave irradiation and their antifungal evaluation.
  • PubChem. (n.d.). (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. Retrieved from [Link]

  • Tietze, L. F., & Rackelmann, N. (2004). The Knoevenagel Condensation. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Li, X., et al. (2014).
  • Bakulina, O., et al. (2020). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Molecules, 25(21), 5036.
  • Koszelewski, D., & Ostaszewski, R. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. Chemistry – A European Journal, 25(43), 10156-10164.
  • Kumar, R., et al. (2023).
  • Google Patents. (n.d.). WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups.
  • Shcherbakova, V. S., et al. (2023). One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids. Russian Journal of Organic Chemistry, 59(10), 1725–1729.
  • Asian Journal of Green Chemistry. (2025). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A. Asian Journal of Green Chemistry.
  • ResearchGate. (2025). Microwave-Assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical & Pharmaceutical Bulletin, 70(1), 82-84.
  • Google Patents. (n.d.). EP1002787B1 - Process for the purification of (meth)acrylic acid.
  • OUCI. (n.d.). Recent progress in one-step synthesis of acrylic acid and methyl acrylate via aldol reaction: Catalyst, mechanism, kinetics and separation. Retrieved from [Link]

  • Google Patents. (n.d.). US3798264A - Process for purification of acrylic acid by extraction and distillation.
  • Reddit. (2024). How to purify Acrylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. Retrieved from [Link]

  • European Patent Office. (n.d.). METHOD OF PURIFYING (METH)ACRYLIC ACID - EP 1688407 B1. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of (E)-3-(2-Methylthiazol-4-yl)acrylic acid

Introduction (E)-3-(2-Methylthiazol-4-yl)acrylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, commonly achieved through a Knoevenagel or related condensation reac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(E)-3-(2-Methylthiazol-4-yl)acrylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, commonly achieved through a Knoevenagel or related condensation reaction, often yields a crude product containing various impurities that can impede downstream applications.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the common challenges associated with the purification of this valuable compound. Drawing from established chemical principles and field-proven insights, this document details robust protocols and explains the causality behind critical experimental choices to ensure the consistent attainment of high-purity material.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing (E)-3-(2-Methylthiazol-4-yl)acrylic acid?

A1: The impurity profile is intrinsically linked to the synthetic route, which is typically a Knoevenagel condensation between 2-methylthiazole-4-carbaldehyde and malonic acid.

  • Starting Materials: Unreacted 2-methylthiazole-4-carbaldehyde and malonic acid are common.

  • Catalyst Residues: Basic catalysts like piperidine or pyridine, often used in Knoevenagel reactions, may be present.[2]

  • (Z)-Isomer: While the (E)-isomer is thermodynamically more stable, trace amounts of the (Z)-isomer can form. The trans-configuration is generally favored.[3]

  • Side-Reaction Products: Michael addition byproducts or self-condensation products of the starting aldehyde can occur.

  • Polymeric Species: Acrylic acids are susceptible to polymerization, especially when exposed to heat or light. This is a significant challenge in distillation-based purifications.[4][5]

The following diagram illustrates the origin of these common impurities from a typical synthesis workflow.

cluster_synthesis Knoevenagel Condensation cluster_product Crude Product Mixture cluster_impurities Common Impurities SM1 2-Methylthiazole- 4-carbaldehyde Product (E)-3-(2-Methylthiazol-4-yl)acrylic acid SM1->Product Imp1 Unreacted SMs SM1->Imp1 Incomplete Reaction SM2 Malonic Acid SM2->Product SM2->Imp1 Cat Base Catalyst (e.g., Piperidine) Cat->Product Imp2 Residual Catalyst Cat->Imp2 Inefficient Workup Heat Heat Heat->Product Imp3 (Z)-Isomer Product->Imp3 Non-Stereoselective Conditions Imp4 Polymeric Byproducts Product->Imp4 Excess Heat/ Storage Issues

Caption: Sources of impurities in the synthesis of the target compound.

Q2: How can I prevent my acrylic acid derivative from polymerizing during purification and storage?

A2: Polymerization is a critical challenge for acrylic acids.[5] It is often initiated by heat, light, or radical species.

  • Use of Inhibitors: During any process involving heat, such as distillation or reflux for recrystallization, the addition of a radical inhibitor like hydroquinone monomethyl ether (MEHQ) or phenothiazine is essential.[6][7]

  • Temperature Control: Avoid excessive temperatures. If distillation is attempted, it must be performed under vacuum to lower the boiling point.[4] For recrystallization, use the minimum temperature required to dissolve the solid.

  • Oxygen Requirement: Phenolic inhibitors like MEHQ require molecular oxygen to function effectively. Therefore, do not handle solutions under a strictly inert atmosphere (e.g., nitrogen, argon) if you are relying on these inhibitors. A gentle stream of air can be beneficial.[6]

  • Storage: Store the purified solid in a cool, dark place, preferably refrigerated. Storing under an air (not inert) atmosphere is recommended if an inhibitor is present.

Q3: What is the most reliable way to confirm I have the correct (E)-isomer?

A3: The definitive method is ¹H NMR spectroscopy . The two protons on the carbon-carbon double bond (-CH=CH-) of the acrylic acid moiety exhibit a characteristic coupling constant (J-value).

  • For the (E)-isomer (trans) , the J-value is typically large, in the range of 15-18 Hz .[8]

  • For the (Z)-isomer (cis) , the J-value is significantly smaller, usually 10-12 Hz . Observing a doublet with a coupling constant of ~16 Hz for each of the vinyl protons is strong evidence for the (E)-configuration.

Q4: My crude product is a dark, sticky oil. What is the best initial purification strategy?

A4: An oily or deeply colored crude product suggests the presence of significant impurities, possibly polymeric material. A multi-step approach is recommended.

  • Acid-Base Extraction: This is an excellent first step. The carboxylic acid group makes your target compound acidic. You can dissolve the crude oil in an organic solvent (e.g., ethyl acetate) and extract it into a mild aqueous base like sodium bicarbonate solution. Polymeric material and neutral impurities (like unreacted aldehyde) will remain in the organic layer. The pure acid can then be recovered by acidifying the aqueous layer and filtering the resulting precipitate.

  • Chromatography: If acid-base extraction is insufficient, silica gel column chromatography is the next logical step.

  • Recrystallization: This should be reserved for the final polishing step once you have a solid material that is already reasonably pure (>90%).

Section 2: Troubleshooting Guide

Problem: My yield is very low after recrystallization.
Possible Cause Scientific Explanation & Solution
Incorrect Solvent Choice The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below. If the compound has high solubility even when cold, you will lose a significant amount in the mother liquor. Solution: Perform a systematic solvent screen with small amounts of your product. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, or mixtures like ethanol/water).
Too Much Solvent Used Using an excessive volume of solvent will keep more of your product dissolved even after cooling, drastically reducing the recovered yield. Solution: Add the hot solvent portion-wise, just until the compound fully dissolves. This creates a saturated solution upon cooling, maximizing crystal formation.
Premature Crystallization If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities. Solution: Use a heated or jacketed funnel for the filtration. Pre-warm the receiving flask and use a slight excess of hot solvent to ensure the product remains in solution during this step.
Problem: My product will not crystallize from any solvent.
Possible Cause Scientific Explanation & Solution
High Impurity Load ("Oiling Out") Impurities can disrupt the formation of a crystal lattice, causing the compound to separate as a liquid phase (an oil) instead of a solid. This is a common outcome when purity is below 85-90%. Solution: Do not attempt to recrystallize highly impure material. First, perform a bulk purification using column chromatography or an acid-base extraction to remove the majority of impurities. Then, attempt to recrystallize the resulting solid.
Residual Solvent Trace amounts of a solvent from the reaction or workup (e.g., DMF, DMSO) can act as an impurity and inhibit crystallization. Solution: Ensure the crude product is thoroughly dried under high vacuum before attempting recrystallization. If you suspect a high-boiling solvent, co-evaporation with a lower-boiling solvent like toluene can help remove it.
Metastable Oil Sometimes, even a pure compound can form a supersaturated, metastable oil. Solution: Try to induce crystallization by: (1) Scratching the inside of the flask with a glass rod at the solvent-air interface. (2) Seeding with a tiny crystal of pure product if available. (3) Cooling the solution to a very low temperature (-20°C or -78°C) for an extended period.
Problem: NMR analysis shows persistent unreacted aldehyde after purification.
Possible Cause Scientific Explanation & Solution
Co-crystallization The starting aldehyde may have similar solubility properties to the product, causing it to be incorporated into the crystal lattice during recrystallization. Solution: Recrystallization is not effective here. An acid-base extraction is the ideal method. The aldehyde is a neutral compound and will not be extracted into the aqueous base, leading to excellent separation.
Formation of an Aldehyde Adduct In some cases, reversible adducts can form. Solution: A chemical treatment during workup can be effective. Wash the crude organic solution with an aqueous solution of sodium bisulfite. The bisulfite will form a water-soluble adduct with the aldehyde, which can then be easily separated in the aqueous phase.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Purification by Acid-Base Extraction

This protocol is the recommended first step for a crude product of unknown or low purity.

  • Dissolution: Dissolve the crude material (e.g., 10 g) in a suitable organic solvent like ethyl acetate (EtOAc, 100 mL) in a separatory funnel.

  • Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Scientist's Note: The carboxylic acid is deprotonated to its sodium salt, which is soluble in the aqueous layer. Neutral impurities, including the starting aldehyde, remain in the EtOAc layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 50 mL) to ensure complete recovery. Combine all aqueous extracts.

  • Organic Wash: Wash the combined aqueous extracts with fresh EtOAc (50 mL) to remove any residual neutral impurities. Discard this organic wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. A precipitate of the pure acrylic acid should form. Scientist's Note: The sodium carboxylate is re-protonated, causing the neutral, water-insoluble acid to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water (2 x 30 mL) to remove inorganic salts.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

  • Validation: Confirm purity by HPLC or ¹H NMR.

Protocol 3.2: Purification by Recrystallization

This protocol is suitable for material that is already >90% pure and solid.

  • Solvent Selection: Based on a prior solvent screen, select an appropriate solvent (e.g., ethanol/water).

  • Dissolution: Place the solid material (e.g., 5 g) in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol, 20 mL) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Co-solvent Addition (if applicable): If using a solvent system like ethanol/water, add the co-solvent (water) dropwise to the hot solution until a faint, persistent cloudiness appears. Add a few drops of the primary solvent (ethanol) to redissolve the precipitate. Scientist's Note: This procedure creates a solution that is perfectly saturated at the boiling point, ensuring maximum yield upon cooling.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to complete the crystallization process.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying & Validation: Dry the crystals under vacuum and confirm purity.

Protocol 3.3: Standard HPLC Method for Purity Analysis

This method provides a baseline for assessing the purity of your compound.[9][10]

Parameter Condition Rationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmStandard for moderately polar organic molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid improves peak shape for carboxylic acids.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier.
Gradient 10% B to 90% B over 15 minutesA broad gradient is effective for separating the polar product from less polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 210 nm and 254 nmThe acrylic system and thiazole ring will have UV absorbance.[10]
Column Temp. 40 °CElevated temperature improves peak shape and reduces viscosity.[10]
Injection Vol. 5 µLStandard volume.
Sample Prep. 1 mg/mL in Acetonitrile/Water (1:1)Ensure the sample is fully dissolved.

Section 4: Purification Strategy Workflow

The following diagram outlines a logical workflow for the purification of (E)-3-(2-Methylthiazol-4-yl)acrylic acid, guiding the user from crude product to a final, pure compound.

Start Crude Product (Post-Synthesis) CheckForm Is the product a solid or an oil? Start->CheckForm AcidBase Perform Acid-Base Extraction (Protocol 3.1) CheckForm->AcidBase Oil CheckPurity1 Assess Purity by TLC or Crude NMR CheckForm->CheckPurity1 Solid Recrystal Perform Recrystallization (Protocol 3.2) AcidBase->Recrystal Column Perform Column Chromatography CheckPurity1->Column Purity <90% CheckPurity1->Recrystal Purity >90% Column->Recrystal FinalPurity Assess Final Purity (HPLC >98%, NMR) Recrystal->FinalPurity PureProduct Pure Product FinalPurity->PureProduct Yes Repurify Repurify or Combine Fractions FinalPurity->Repurify No Repurify->Column

Caption: Decision workflow for purification of the target compound.

Section 5: References

  • Google Patents. (1974). Process for purification of acrylic acid by extraction and distillation.

  • Gudžinskas, L., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Center for Biotechnology Information. [Link]

  • Böttcher, J., & Monks, K. (n.d.). Determination and quantification of acrylic acid derivatives. KNAUER Wissenschaftliche Geräte GmbH. [Link]

  • Kowalonek, J., et al. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. MDPI. [Link]

  • Fedusevych, O. M., et al. (2024). 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. MDPI. [Link]

  • Zhang, L., et al. (2020). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science. [Link]

  • Google Patents. (2004). Method for preventing polymerization in an acrylic acid manufacturing process.

  • PubChem. (n.d.). (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2016). The Knoevenagel reaction of cyanoacetylhydrazine with Pregnenolone: Synthesis of thiophene, thieno[2,3-d]pyrimidine, 1,2,4-triazole, pyran and pyridine derivatives with Anti-inflammatory and Anti-ulcer activities. [Link]

  • J-STAGE. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. [Link]

  • Google Patents. (2008). Determination of impurities in acrylic acid.

  • Google Patents. (2012). Method for crystallizing acrylic acid.

  • Google Patents. (2000). Process for the purification of (meth)acrylic acid.

  • ResearchGate. (2018). Mechanism of Knoevenagel condensation reaction of TZD. [Link]

  • Shcherbakova, V. S., et al. (2023). One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids. ResearchGate. [Link]

  • Khan, I., & Saxena, S. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]

  • Google Patents. (1991). Method for inhibiting the polymerization of acrylic acid.

  • Google Patents. (2006). Method of purifying (meth)acrylic acid.

  • PubChem. (n.d.). Methacrylic Acid. National Center for Biotechnology Information. [Link]

  • Singh, P., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. National Center for Biotechnology Information. [Link]

  • Szymańska, E., et al. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. PubMed. [Link]

  • Google Patents. (2005). Process for the production of acrylic acid esters containing carboxyl groups.

  • Wiley Online Library. (2003). Acrylic Ester Polymers. [Link]

  • Organic Syntheses. (n.d.). Acrylic acid, n-butyl ester. [Link]

Sources

Troubleshooting

(E)-3-(2-Methylthiazol-4-yl)acrylic acid solubility issues in common solvents

Answering your request, here is a technical support center with troubleshooting guides and FAQs. Technical Support Center: (E)-3-(2-Methylthiazol-4-yl)acrylic acid Welcome to the technical support resource for (E)-3-(2-M...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Technical Support Center: (E)-3-(2-Methylthiazol-4-yl)acrylic acid

Welcome to the technical support resource for (E)-3-(2-Methylthiazol-4-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the solubility challenges associated with this compound.

Introduction: Understanding the Molecule

(E)-3-(2-Methylthiazol-4-yl)acrylic acid is a heterocyclic compound featuring two key functional groups that dictate its physicochemical behavior: a thiazole ring and an acrylic acid moiety . The thiazole component, a pale yellow liquid-like substance, is generally soluble in alcohol and ether but only sparingly soluble in water.[1][2] The acrylic acid component, a carboxylic acid, is miscible with water, alcohols, ethers, and chloroform due to its ability to form hydrogen bonds.[3][4][5] The interplay between the polar, ionizable carboxylic acid group and the heterocyclic thiazole ring results in a complex solubility profile that often requires careful optimization in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected qualitative solubility profile of (E)-3-(2-Methylthiazol-4-yl)acrylic acid?

A1: Based on its structure, a qualitative solubility profile can be predicted. The carboxylic acid group suggests pH-dependent aqueous solubility and good solubility in polar protic solvents. The thiazole ring contributes to its polarity.

Expected Solubility Trends:

  • High to Moderate Solubility: In polar organic solvents like DMSO, DMF, methanol, and ethanol. Acrylic acid itself is miscible with these solvents.[3][4][6]

  • pH-Dependent Aqueous Solubility: Solubility in aqueous buffers will be highly dependent on the pH. As a carboxylic acid (pKa typically ~4-5), it will be significantly more soluble at neutral or basic pH where the carboxyl group is deprotonated (ionized) to the more polar carboxylate form.[7][8]

  • Limited to Poor Solubility: In non-polar aprotic solvents such as hexane, toluene, and diethyl ether.

The following table summarizes the predicted solubility based on solvent class.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water (pH > 7), Methanol, EthanolModerate to HighThe compound can act as both a hydrogen bond donor (acidic proton) and acceptor.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions facilitate dissolution. DMSO and DMF are excellent solvents for many poorly soluble research compounds.[9]
Aqueous Buffers PBS, TRISpH-DependentAt pH below its pKa, the neutral, less polar form dominates, leading to low solubility. At pH above its pKa, the charged, more polar carboxylate form dominates, increasing solubility.[7][10]
Non-Polar Hexane, Toluene, Diethyl EtherVery Low"Like dissolves like" principle. The compound's polarity is too high for significant interaction with non-polar solvents.
Q2: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a very common issue for compounds with poor aqueous solubility and is often referred to as "crashing out."[9] It occurs when the compound, stable in a high concentration of an organic co-solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is much lower.

Here is a systematic approach to troubleshoot and prevent this issue:

G Start Precipitation Observed (DMSO stock to aqueous buffer) Q1 Is the final DMSO concentration >1%? Start->Q1 A1_Yes Reduce DMSO concentration. Aim for <0.5% if possible for cell-based assays. Q1->A1_Yes Yes A1_No DMSO concentration is likely not the primary issue. Q1->A1_No No Q2 Is the final compound concentration above its aqueous solubility limit? A1_Yes->Q2 A1_No->Q2 A2_Yes Decrease the final concentration of the compound. Q2->A2_Yes Yes Q3 Is the buffer pH optimal for solubility? Q2->Q3 No A2_Yes->Q3 A3_No Increase buffer pH to > 7.0 to deprotonate the carboxylic acid. Q3->A3_No No A3_Yes Consider advanced formulation strategies. Q3->A3_Yes Yes End Solution Stable A3_No->End A3_Yes->End G A 1. Add Excess Compound to Solvent B 2. Equilibrate (e.g., 24-48h at 25°C with agitation) A->B C 3. Separate Phases (Centrifuge or Filter) B->C D 4. Collect Supernatant (Saturated Solution) C->D E 5. Quantify Concentration (e.g., HPLC-UV, UV-Vis) D->E F Result: Equilibrium Solubility (mg/mL or mM) E->F

Sources

Optimization

Technisches Support-Center: Stabilität von (E)-3-(2-Methylthiazol-4-yl)acrylsäure

Answering in German. Absolut!

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das sich auf die Stabilität von (E)-3-(2-Methylthiazol-4-yl)acrylsäure konzentriert und für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert ist.

Überblick: Dieser Leitfaden bietet detaillierte technische Einblicke und Fehlerbehebungshinweise zur Stabilität von (E)-3-(2-Methylthiazol-4-yl)acrylsäure unter verschiedenen experimentellen Bedingungen. Als wichtiger Baustein in der pharmazeutischen Synthese ist das Verständnis seines Stabilitätsprofils entscheidend für die Gewährleistung von Reaktionsausbeute, Reinheit und Reproduzierbarkeit.

Häufig gestellte Fragen (FAQs)
F1: Was sind die optimalen Lagerbedingungen für (E)-3-(2-Methylthiazol-4-yl)acrylsäure, um die Zersetzung zu minimieren?

Antwort: Die Stabilität dieser Verbindung wird am besten durch strenge Kontrolle ihrer Umgebung gewährleistet. Basierend auf den allgemeinen Handhabungsrichtlinien für Acrylsäurederivate und heterozyklische Verbindungen empfehlen wir Folgendes:

  • Temperatur: Zur Verlangsamung potenzieller Zersetzungs- und Dimerisierungsreaktionen wird eine Lagerung bei 2–8 °C empfohlen.[1]

  • Atmosphäre: Das Material sollte unter einer Luftatmosphäre gelagert werden. Viele Acrylat-Monomere werden mit Inhibitoren wie dem Monomethylether des Hydrochinons (MEHQ) stabilisiert, der Sauerstoff benötigt, um als Radikalfänger wirksam zu sein und eine vorzeitige Polymerisation zu verhindern.[2]

  • Licht: Vor Licht geschützt lagern. Die konjugierte Doppelbindung in der Acrylatgruppe macht die Verbindung anfällig für photochemische Reaktionen, einschließlich E/Z-Isomerisierung und Photopolymerisation.[3]

  • Feuchtigkeit: In einem dicht verschlossenen Behälter an einem trockenen und gut belüfteten Ort aufbewahren, um eine durch Feuchtigkeit vermittelte Hydrolyse oder Zersetzung zu verhindern.

ParameterEmpfohlene BedingungBegründung
Temperatur 2–8 °CVerlangsamt die Polymerisations- und Zersetzungsraten.
Licht Bernsteinfarbene Phiole/DunkelheitVerhindert Photopolymerisation und E/Z-Isomerisierung.
Atmosphäre Luft (nicht inert)Erforderlich für die Wirksamkeit von MEHQ-Polymerisationsinhibitoren.[2]
Feuchtigkeit Trockenmittel/dichter VerschlussMinimiert das Potenzial für Hydrolyse.
F2: Wie stabil ist die Verbindung gegenüber Hitze? Bei welcher Temperatur beginnt sie sich zu zersetzen?

Antwort: Obwohl keine spezifischen Daten zur Zersetzungstemperatur für diese exakte Verbindung vorliegen, können wir von der allgemeinen Stabilität von Acrylsäuren und ihren Polymeren extrapolieren. Wasserlösliche Copolymere auf Acrylsäurebasis sind im Allgemeinen bis etwa 160–210 °C thermisch stabil.[4] Oberhalb dieser Temperaturen sind die primären Zersetzungswege die Decarboxylierung (Verlust von CO2) und der Bruch der Polymerkette.[4][5]

Für (E)-3-(2-Methylthiazol-4-yl)acrylsäure sollten längere Erhitzungen über 80–100 °C vermieden werden, insbesondere in Lösung, um das Risiko einer thermisch induzierten Polymerisation und Decarboxylierung zu minimieren. Bei Reaktionen, die höhere Temperaturen erfordern, wird empfohlen, die Reaktionszeit zu minimieren und die Reaktion unter einer Luftatmosphäre durchzuführen, um die Wirksamkeit des Inhibitors zu unterstützen.

F3: Ist die (E)-Geometrie der Doppelbindung unter typischen Reaktionsbedingungen stabil?

Antwort: Die (E)-Geometrie ist im Allgemeinen die thermodynamisch stabilere Konformation. Eine Isomerisierung zur (Z)-Form ist jedoch unter bestimmten Bedingungen möglich, vor allem bei Exposition gegenüber UV-Licht. Dieser photochemische Prozess ist eine bekannte Reaktion für α,β-ungesättigte Carbonylverbindungen.

Um die (E)-Isomerenreinheit zu erhalten:

  • Führen Sie Reaktionen in vor Licht geschützten Gefäßen durch (z. B. mit Aluminiumfolie umwickelte Kolben oder bernsteinfarbene Glaswaren).

  • Vermeiden Sie die Exposition von Lösungen der Verbindung gegenüber direktem Sonnenlicht oder starken Laborlichtquellen über längere Zeiträume.

  • Analysieren Sie das Rohprodukt mittels ¹H-NMR, um die Kopplungskonstante der Vinylprotonen zu überprüfen. Typische Werte für (E)-Alkene liegen bei etwa 15 Hz, während sie für (Z)-Alkene kleiner sind.[6]

F4: Wie verhält sich die Verbindung bei sauren oder basischen pH-Werten?

Antwort: Die Stabilität wird erheblich vom pH-Wert beeinflusst:

  • Saure Bedingungen (pH < 4): Die Verbindung ist im Allgemeinen stabil. Studien zu ähnlichen Molekülen zeigen, dass ein saurer pH-Wert die Hydrolyse des Acrylat-Systems unterdrücken kann.[7] Der Thiazolring, der eine schwache Base ist, wird protoniert, was seine elektronischen Eigenschaften und Reaktivität verändern kann.

  • Neutrale bis leicht saure Bedingungen (pH 4–7): Dies ist der optimale Bereich für die Stabilität in wässrigen Lösungen.[8]

  • Basische Bedingungen (pH > 8): Unter basischen Bedingungen wird die Carbonsäure zum Carboxylat-Anion deprotoniert. Obwohl dies die Löslichkeit in Wasser erhöhen kann, macht es die Verbindung auch anfälliger für bestimmte Zersetzungswege. Die erhöhte Elektronendichte im Molekül kann die Polymerisationsrate erhöhen. Darüber hinaus können starke Basen die Zersetzung des Thiazolrings katalysieren, obwohl dies typischerweise extreme Bedingungen erfordert.

Leitfäden zur Fehlerbehebung
Problem 1: Geringe Ausbeute oder Auftreten unerwarteter Nebenprodukte bei Amidkupplungsreaktionen.
  • Mögliche Ursache 1: Polymerisation. Standard-Amidkupplungsreagenzien (z. B. EDC, HATU) können Bedingungen schaffen, die eine Nebenreaktion der Polymerisation des Acrylat-Monomers fördern, insbesondere bei erhöhten Temperaturen.

    • Lösung: Führen Sie die Reaktion bei niedrigeren Temperaturen (z. B. 0 °C bis Raumtemperatur) durch. Fügen Sie dem Reaktionsgemisch eine kleine Menge eines Radikalinhibitors wie Hydrochinon (HQ) oder Butylhydroxytoluol (BHT) hinzu, um die Polymerisation zu unterdrücken.

  • Mögliche Ursache 2: Michael-Addition. Das aktivierte Acrylat-Zwischenprodukt kann für eine Michael-Addition durch nukleophile Amine anfällig sein, was zur Bildung von Dimeren oder oligomeren Nebenprodukten führt.

    • Lösung: Verwenden Sie eine langsame, schrittweise Zugabe des Amins zur aktivierten Säure bei niedriger Temperatur. Dies hält die Konzentration des freien Amins niedrig und begünstigt die gewünschte Amidbindung gegenüber der Michael-Addition.

Problem 2: Die Verbindung ändert ihre Farbe oder wird während der Lagerung klebrig.
  • Mögliche Ursache: Beginnende Polymerisation. Eine klebrige oder gummiartige Konsistenz ist ein klassisches Zeichen für die Bildung von Oligomeren oder Polymeren. Eine Farbänderung (oft zu Gelb oder Braun) kann ebenfalls auf eine Zersetzung oder Polymerisation hinweisen.

    • Lösung: Überprüfen Sie sofort die Lagerbedingungen (Temperatur, Lichtexposition). Das Material ist wahrscheinlich nicht mehr für den Gebrauch geeignet. Analysieren Sie eine kleine Probe mittels HPLC oder NMR, um die Reinheit zu bestätigen. Entsorgen Sie das Material gemäß den institutionellen Richtlinien, wenn eine signifikante Zersetzung festgestellt wird. Um dies in Zukunft zu verhindern, stellen Sie sicher, dass die Lagerung strikt den Empfehlungen in FAQ F1 entspricht.

Experimentelle Protokolle
Protokoll 1: Forcierte Zersetzungsstudie zur Bewertung der Stabilität

Dieses Protokoll beschreibt, wie die Stabilität von (E)-3-(2-Methylthiazol-4-yl)acrylsäure unter beschleunigten Stressbedingungen bewertet wird.[7]

  • Vorbereitung der Stammlösung: Bereiten Sie eine 1 mg/ml Stammlösung der Verbindung in Acetonitril vor.

  • Probenvorbereitung: Übertragen Sie für jede Stressbedingung 1 ml der Stammlösung in eine separate, geeignete Phiole.

    • Saurer Stress: 1 ml 1 M HCl hinzufügen. Bei 60 °C für 4 Stunden erhitzen.

    • Basischer Stress: 1 ml 1 M NaOH hinzufügen. Bei 60 °C für 2 Stunden erhitzen.

    • Oxidativer Stress: 1 ml 6% H₂O₂ hinzufügen. Bei Raumtemperatur für 24 Stunden stehen lassen.

    • Thermischer Stress: Die Stammlösung (in Acetonitril) bei 80 °C für 24 Stunden erhitzen.

    • Photolytischer Stress: Die Stammlösung in einer klaren Phiole 24 Stunden lang UV-Licht (254 nm) aussetzen.

    • Kontrolle: 1 ml Acetonitril hinzufügen. Unter den gleichen Bedingungen wie die Stressproben, jedoch ohne den Stressor, lagern.

  • Probenaufarbeitung: Kühlen Sie die erhitzten Proben auf Raumtemperatur ab. Neutralisieren Sie die sauren und basischen Proben mit einer äquimolaren Menge Base bzw. Säure.

  • Analyse: Verdünnen Sie alle Proben auf eine Endkonzentration von ca. 50 µg/ml mit der mobilen Phase. Analysieren Sie sie mittels einer validierten HPLC-Methode (siehe Protokoll 2).

  • Datenauswertung: Vergleichen Sie die Chromatogramme der Stressproben mit der Kontrollprobe. Berechnen Sie den prozentualen Abbau und identifizieren Sie die gebildeten Hauptabbauprodukte anhand ihrer Retentionszeiten und UV-Spektren.

G cluster_prep Vorbereitung cluster_stress Stressanwendung cluster_analysis Analyse stock Stammlösung (1 mg/ml in ACN) aliquot Proben aliquotieren stock->aliquot acid Säure (1M HCl, 60°C) base Base (1M NaOH, 60°C) ox Oxidativ (6% H₂O₂, RT) heat Thermisch (80°C) uv Photolytisch (UV 254nm) neutralize Neutralisieren/ Quenchen acid->neutralize base->neutralize ox->neutralize heat->neutralize uv->neutralize analyze Analyse mittels HPLC-UV/MS neutralize->analyze compare Vergleich mit Kontrolle analyze->compare caption Workflow für eine forcierte Zersetzungsstudie.

Abbildung 1: Workflow für eine forcierte Zersetzungsstudie.

Protokoll 2: Stabilitätsindizierende HPLC-Methode

Diese Methode eignet sich zur Trennung von (E)-3-(2-Methylthiazol-4-yl)acrylsäure von ihren potenziellen Zersetzungsprodukten.

  • Säule: C18, 250 x 4,6 mm, 5 µm Partikelgröße.

  • Mobile Phase A: 0,1% Trifluoressigsäure (TFA) in Wasser.

  • Mobile Phase B: 0,1% TFA in Acetonitril.

  • Gradient:

    • 0–5 min: 10% B

    • 5–25 min: 10% bis 90% B

    • 25–30 min: 90% B

    • 30.1–35 min: 10% B (Re-Äquilibrierung)

  • Flussrate: 1,0 ml/min.

  • Säulentemperatur: 30 °C.

  • Detektion: UV bei 280 nm.

  • Injektionsvolumen: 10 µl.

Potenzielle Zersetzungswege

Basierend auf der Struktur der Verbindung sind die wahrscheinlichsten Zersetzungswege:

  • E/Z-Isomerisierung: Durch Licht induziert, was zur Bildung des (Z)-Isomers führt. Dies kann die biologische Aktivität und die physikalischen Eigenschaften verändern.

  • Polymerisation: Initiiert durch Radikale, Hitze oder Licht. Dies führt zur Bildung von Oligomeren oder Polymeren, was die Reinheit und Löslichkeit verringert.

  • Decarboxylierung: Bei hohen Temperaturen, was zum Verlust der Carbonsäuregruppe und zur Bildung von 2-Methyl-4-vinylthiazol führt.

  • Hydrolyse/Ringöffnung: Unter extremen pH- und Temperaturbedingungen, obwohl der Thiazolring im Allgemeinen recht stabil ist.

G parent (E)-3-(2-Methylthiazol-4-yl)acrylsäure (Stabile Form) isomer (Z)-Isomer parent->isomer UV-Licht polymer Polymer/Oligomer parent->polymer Hitze / Radikale Licht decarboxy Decarboxylierungsprodukt (z.B. 2-Methyl-4-vinylthiazol) parent->decarboxy Hohe Hitze (>200°C) isomer->parent Thermische Relaxation caption Hauptzersetzungswege der Verbindung.

Abbildung 2: Hauptzersetzungswege der Verbindung.

Referenzen
  • Investigation on the Photodegradation Stability of Acrylic Acid-Grafted Poly(butylene carbonate-co-terephthalate)/Organically Modified Layered Zinc Phenylphosphonate Composites. PubMed. Verfügbar unter: [Link]

  • Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers. Materials Science -- Poland. Verfügbar unter: [Link]

  • Thermal characterization of poly(acrylic acid). American Chemical Society. Verfügbar unter: [Link]

  • Acrylic acid. Wikipedia. Verfügbar unter: [Link]

  • Thermal degradation of polyacrylic acid in dilute aqueous solution. ResearchGate. Verfügbar unter: [Link]

  • (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. PubChem. Verfügbar unter: [Link]

  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. ScienceDirect. Verfügbar unter: [Link]

  • Influence of Acrylic Acid on Kinetics of UV-Induced Cotelomerization Process and Properties of Obtained Pressure-Sensitive Adhesives. ResearchGate. Verfügbar unter: [Link]

  • Influence of Acrylic Acid on Kinetics of UV-Induced Cotelomerization Process and Properties of Obtained Pressure-Sensitive Adhesives. MDPI. Verfügbar unter: [Link]

  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. NIH. Verfügbar unter: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. Verfügbar unter: [Link]

  • Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. MDPI. Verfügbar unter: [Link]

  • Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. PubMed. Verfügbar unter: [Link]

  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. Verfügbar unter: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. Verfügbar unter: [Link]

  • Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers. PubMed. Verfügbar unter: [Link]

  • Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. PubMed. Verfügbar unter: [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel). Verfügbar unter: [Link]

  • Synthesis and in vitro characterization of a poly(acrylic acid)-homocysteine conjugate. PubMed. Verfügbar unter: [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Verfügbar unter: [Link]

  • Design and Synthesis of Some Novel Derivatives of (E)‐2‐(Benzo[d]thiazol‐2‐yl)‐3‐heteroaryl Acrylonitriles and Evaluation of Their Potential Anticancer Activity. ResearchGate. Verfügbar unter: [Link]

  • METHYL ACRYLATE: METHOD 1459. NIOSH. Verfügbar unter: [Link]

  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Journal of Applied Pharmaceutical Science. Verfügbar unter: [Link]

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science. Verfügbar unter: [Link]

  • (E)-3-(2-Ethylthiazol-5-yl)acrylic acid. PubChem. Verfügbar unter: [Link]

  • Acrylic Acid. PubChem. Verfügbar unter: [Link]

  • METHYL AND ETHYL METHACRYLATE: METHOD 2537. NIOSH. Verfügbar unter: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of (E)-3-(2-Methylthiazol-4-yl)acrylic acid

Welcome to the technical support guide for the derivatization of (E)-3-(2-Methylthiazol-4-yl)acrylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the derivatization of (E)-3-(2-Methylthiazol-4-yl)acrylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. The guidance herein is grounded in established principles of organic synthesis, particularly amide bond formation, to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the derivatization of (E)-3-(2-Methylthiazol-4-yl)acrylic acid, a key intermediate in various pharmaceutical syntheses.

Q1: What is the most common method for derivatizing the carboxylic acid moiety of (E)-3-(2-Methylthiazol-4-yl)acrylic acid?

A1: The most prevalent derivatization is the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine.[1] This is typically achieved by activating the carboxylic acid in situ with a coupling reagent, followed by the nucleophilic attack of the amine.[1][2]

Q2: Why can't I simply mix the acrylic acid with an amine to form an amide?

A2: Direct reaction is generally unsuccessful because amines are basic and will deprotonate the carboxylic acid to form a non-reactive carboxylate salt.[2][3] To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[2][3]

Q3: My starting (E)-3-(2-Methylthiazol-4-yl)acrylic acid is a solid. Do I need to purify it before use?

A3: It is highly recommended to use pure starting material. Impurities can interfere with the reaction. For acrylic acid derivatives, a common issue is the presence of polymers or dimers.[4] While vacuum distillation is a standard purification method for acrylic acid, it can sometimes lead to polymerization.[4][5] An alternative is to pass a solution of the acid through a short plug of neutral alumina to remove inhibitors.[4] Always confirm the purity of your starting material by techniques like NMR or LC-MS.

Q4: What are the initial, standard conditions I should try for an amide coupling reaction with this substrate?

A4: A robust starting point is to use a uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).[6] A typical setup involves the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine, 2.0-3.0 equiv.), and the amine (1.0-1.2 equiv.).[6]

Troubleshooting Guide: Amide Bond Formation

This section provides a problem-oriented approach to resolving common issues encountered during the amide coupling process.

Problem 1: Low to No Product Formation

Q: I have set up my reaction using standard HATU/DIPEA conditions, but LC-MS analysis shows only starting materials or incomplete conversion after several hours. What are the likely causes and how can I fix this?

A: This is a common and frustrating issue that can stem from several factors. A systematic approach is key to identifying the root cause.

G cluster_reagents cluster_activation cluster_amine cluster_optimize start Low / No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_activation 2. Confirm Carboxylic Acid Activation check_reagents->check_activation Reagents OK check_amine 3. Assess Amine Reactivity check_activation->check_amine Activation Confirmed optimize_conditions 4. Modify Reaction Conditions check_amine->optimize_conditions Amine is Challenging success Reaction Optimized optimize_conditions->success

Caption: Troubleshooting Decision Tree for Low Yield.

Step-by-Step Solutions:

  • Verify Reagent Quality and Stoichiometry:

    • Moisture: Anhydrous conditions are critical. Use dry solvents (DMF, DCM) and fresh reagents. Water can hydrolyze the activated intermediate.

    • Coupling Reagent: HATU and other uronium/phosphonium salts can degrade over time. Use a freshly opened bottle or a reagent stored properly under inert gas.

    • Base: Ensure your DIPEA or other tertiary amine base is not wet and is used in sufficient excess (typically 2-3 equivalents) to neutralize the generated hexafluorophosphate salt and the carboxylic acid proton.

  • Confirm Carboxylic Acid Activation (The "Pre-activation" Step):

    • Cause: The rate-limiting step might be the initial activation of the carboxylic acid. The amine should only be added after the acid has been activated.[6][7]

    • Solution: Modify the order of addition. Dissolve the (E)-3-(2-Methylthiazol-4-yl)acrylic acid, HATU, and DIPEA in DMF and stir at room temperature for 5-15 minutes.[6] This "pre-activation" period allows for the formation of the highly reactive OAt-active ester.[8] You can even monitor this step by LC-MS. Then, add the amine to this mixture.[7]

  • Assess Amine Reactivity:

    • Cause: If the amine is sterically hindered (bulky groups near the nitrogen) or electronically poor (e.g., an aniline with electron-withdrawing groups), its nucleophilicity will be significantly reduced, slowing down the reaction.[6]

    • Solution:

      • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy.[9] Monitor carefully for potential side reactions.

      • Switch to a More Potent Coupling Reagent: For particularly difficult couplings, phosphonium salts like PyBOP or reagents that form even more reactive intermediates may be necessary.[8][9] COMU is another highly efficient reagent known for its performance in challenging cases.[10]

      • Convert to Acyl Fluoride: In extreme cases, converting the carboxylic acid to an acyl fluoride can overcome steric and electronic barriers.[9][11] Reagents like BTFFH can be used to generate the acyl fluoride in situ before adding the amine.[11]

Problem 2: Formation of Side Products

Q: My reaction produces the desired amide, but I also see significant side products in the crude LC-MS, complicating purification. What are these byproducts and how can I prevent them?

A: Side product formation is often related to the reactivity of the coupling reagents and intermediates. Understanding these pathways is crucial for suppression.

Common Side Products and Solutions:

  • N-Acylurea Formation (with Carbodiimides like EDC/DCC):

    • Cause: If using a carbodiimide like EDC, the O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, which terminates the reaction.[6] This is more common when the amine is slow to react.

    • Solution: Always use an additive like HOBt (Hydroxybenzotriazole) or OxymaPure when using carbodiimides. These additives trap the O-acylisourea to form a more stable active ester that is less prone to rearrangement.

  • Guanidinium Byproduct (with Uronium/Aminium Reagents like HATU/HBTU):

    • Cause: The amine nucleophile can react directly with the coupling reagent (e.g., HATU) to form a guanidinium byproduct. This consumes both the amine and the coupling reagent.

    • Solution: This side reaction is minimized by ensuring the carboxylic acid is activated before the amine is introduced. The pre-activation technique described in the previous section is the most effective solution.[7] Using a slight excess of the carboxylic acid relative to the amine can also help.

  • Epimerization/Racemization (if chiral centers are present):

    • Cause: While not an issue for (E)-3-(2-Methylthiazol-4-yl)acrylic acid itself, if your amine partner contains a chiral center alpha to the nitrogen, the basic conditions and activated intermediates can lead to racemization.

    • Solution: Use coupling reagents known to suppress racemization, such as those containing HOAt (like HATU) or HOBt moieties.[8][12] Performing the reaction at lower temperatures (0 °C to room temperature) can also mitigate this issue.[13]

Data Tables for Optimization

For a systematic approach to optimization, screen different parameters. The following tables provide a starting point.

Table 1: Comparison of Common Coupling Reagents

ReagentClassStrengthsConsiderations
EDC/HOBt CarbodiimideCost-effective, water-soluble byproduct (EDU).Risk of N-acylurea side product without additive; moderate reactivity.[6]
HATU Uronium/AminiumHighly reactive, low racemization, fast reactions.[8]More expensive, can form guanidinium byproduct if order of addition is incorrect.
PyBOP PhosphoniumExcellent for hindered couplings, low racemization.[8][14]Byproduct (HMPA) can be difficult to remove; solutions have moderate stability.[8]
COMU Uronium/AminiumSuperior efficiency for difficult couplings, water-soluble byproducts, "greener" option.[10]Higher cost.
SOCl₂ Acid Halide FormerCreates highly reactive acyl chloride.[3][15]Harsh conditions (heat often required), generates HCl, not suitable for sensitive substrates.[16][17]

Table 2: Guide to Solvent and Base Selection

ParameterOptionsRationale & Key Insights
Solvent DMF, NMP, DCM, MeCNDMF is the most common choice due to its high polarity and solvating power.[9] NMP can be superior for poorly soluble or aggregating substrates.[9] DCM is useful if byproducts need to be precipitated (e.g., DCU from DCC).[12] MeCN is a good choice for easy removal post-reaction.[7]
Base DIPEA, Et₃N (Triethylamine), 2,6-LutidineDIPEA is the standard choice as it is a non-nucleophilic, hindered base that will not compete with the amine substrate.[6] Et₃N is more nucleophilic and can sometimes lead to side reactions. Use with caution. 2,6-Lutidine is a weaker, non-nucleophilic base that can be beneficial in sensitive reactions to minimize epimerization.[10]

General Experimental Protocol

This protocol provides a reliable starting point for the derivatization of (E)-3-(2-Methylthiazol-4-yl)acrylic acid via amide coupling with HATU.

Caption: General Workflow for HATU-mediated Amide Coupling.

Step-by-Step Methodology:

  • Preparation: To a clean, dry reaction vessel under an inert atmosphere (N₂ or Argon), add (E)-3-(2-Methylthiazol-4-yl)acrylic acid (1.0 equiv.).

  • Dissolution: Add anhydrous DMF to achieve a concentration of 0.1–0.5 M. Stir until fully dissolved.

  • Reagent Addition: Add HATU (1.1 equiv.) to the solution, followed by DIPEA (2.5 equiv.).

  • Pre-activation: Stir the resulting mixture at room temperature for 5-15 minutes. The solution may change color or clarity.

  • Amine Addition: In a separate vial, dissolve the desired amine (1.1 equiv.) in a small amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress periodically (e.g., every hour) by LC-MS or TLC until the starting acid is consumed (typically 1-12 hours).

  • Workup: Once complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM). Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel to yield the desired amide derivative.

References

  • BenchChem. (2025).
  • Aapptec Peptides. Coupling Reagents. Aapptec.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. MilliporeSigma.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry.
  • Problems in Chemistry. (2023, January 6). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids [Video]. YouTube.
  • Reddit User Discussion. (2021).
  • Matsuoka, H., & Konishi, Y. (1974). Process for purification of acrylic acid by extraction and distillation. U.S.
  • Unspecified Author. Optimizing Peptide Coupling: Key Techniques.
  • Reddit User Discussion. (2024).
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry.
  • Reusch, W. (2018).
  • Reddit User Discussion. (2025).
  • ResearchGate Discussion. (2020). For the purification of Acrylic Acid...
  • ResearchGate Discussion. (2021). Why did my amide syntesis does not work?
  • Reddit User Discussion. (2024). How to purify Acrylic Acid. r/chemistry.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11059-11066.

Sources

Optimization

Technical Support Center: Overcoming Reactivity Challenges with (E)-3-(2-Methylthiazol-4-yl)acrylic acid

Welcome to the technical support center for (E)-3-(2-Methylthiazol-4-yl)acrylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering difficulties in ut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (E)-3-(2-Methylthiazol-4-yl)acrylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering difficulties in utilizing this compound, particularly in amide coupling and related transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles that govern the reactivity of this molecule. This guide will equip you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.

The unique structure of (E)-3-(2-Methylthiazol-4-yl)acrylic acid, featuring a conjugated system linking a heteroaromatic thiazole ring to a carboxylic acid, presents a specific set of challenges. This guide is structured in a question-and-answer format to directly address the common issues you may be facing in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction with (E)-3-(2-Methylthiazol-4-yl)acrylic acid using standard EDC/NHS conditions is failing or giving very low yields. What are the likely causes?

A1: This is a common issue, and the poor reactivity can often be attributed to a combination of electronic and steric factors inherent to the molecule's structure.

  • Electronic Effects of the Thiazole Ring: The thiazole ring possesses a nuanced electronic character. While the sulfur atom can be electron-donating, the nitrogen atom is electron-withdrawing. This can influence the reactivity of the conjugated acrylic acid. The overall effect can lead to a delocalization of the electron density across the molecule, potentially reducing the electrophilicity of the carbonyl carbon in the activated ester intermediate, making it less susceptible to nucleophilic attack by the amine. The methyl group at the C2 position of the thiazole ring is an electron-donating group, which can further contribute to this effect.[1]

  • Vinylogous Nature of the Carboxylic Acid: (E)-3-(2-Methylthiazol-4-yl)acrylic acid is a vinylogous carboxylic acid, where the carboxylic acid group is separated from the thiazole ring by a carbon-carbon double bond. This extended conjugation allows for the electronic effects of the thiazole ring to be transmitted to the carboxylic acid moiety.[2] This can stabilize the carboxylate anion, making it less reactive.

  • Steric Hindrance: The 2-methylthiazole group can create significant steric hindrance around the carboxylic acid function. This can impede the approach of the coupling reagents and the amine, especially if the amine itself is sterically demanding.[3][4]

  • Hydrolysis of the Activated Ester: The O-acylisourea intermediate formed upon reaction with EDC is unstable in aqueous or protic media and can hydrolyze back to the carboxylic acid.[5] If the subsequent reaction with the amine is slow due to the aforementioned electronic and steric factors, hydrolysis can become a significant competing reaction.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Inefficient Carboxylic Acid Activation

If you suspect that the initial activation of the carboxylic acid is the rate-limiting step, consider the following strategies:

Option 1.1: Alternative Coupling Reagents

Standard EDC/NHS coupling may not be potent enough for this substrate. More powerful coupling reagents can be employed to generate a more reactive activated species.

Coupling ReagentClassKey Advantages for this Substrate
HATU/HBTU Uronium/AminiumHighly efficient, rapid activation.[6]
PyBOP PhosphoniumEffective for sterically hindered couplings.[6]
COMU Uronium/AminiumHigh coupling efficiency, safer alternative to HOBt-based reagents.[6]

Protocol 1.1: Amide Coupling using HATU

  • Dissolution: Dissolve (E)-3-(2-Methylthiazol-4-yl)acrylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or NMP.

  • Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Activation: Add HATU (1.1 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Issue 2: Poor Solubility of the Starting Material

(E)-3-(2-Methylthiazol-4-yl)acrylic acid may exhibit limited solubility in common non-polar organic solvents.

Solution 2.1: Solvent Selection

  • Polar Aprotic Solvents: Employ polar aprotic solvents such as DMF, NMP, or DMSO to improve the solubility of the starting material.[7]

  • Solvent Mixtures: A mixture of solvents, such as DCM/DMF, can sometimes provide the optimal balance of solubility for all reaction components.

Caution: Ensure the chosen solvent is anhydrous, as water can promote the hydrolysis of activated intermediates.[8]

Issue 3: Suspected Side Reactions

The thiazole nitrogen can potentially interfere with the reaction or lead to undesired side products under certain conditions.

Solution 3.1: Control of Reaction pH

  • The basicity of the thiazole nitrogen is relatively low, but it can be protonated under acidic conditions. In standard amide coupling reactions, the use of a non-nucleophilic organic base like DIPEA is recommended to maintain a basic environment and prevent unwanted side reactions.

Workflow for Troubleshooting Failed Amide Coupling

Caption: A logical workflow for troubleshooting failed amide coupling reactions.

Advanced Strategies for Highly Recalcitrant Cases

Q2: I have tried alternative coupling reagents and optimized the conditions, but the reaction remains sluggish. What other methods can I explore?

A2: For particularly challenging substrates, converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or an acyl fluoride, can be a highly effective strategy.

Strategy 2.1: Conversion to Acid Chloride

Protocol 2.1: Two-Step Amide Synthesis via Acid Chloride

  • Acid Chloride Formation:

    • Suspend (E)-3-(2-Methylthiazol-4-yl)acrylic acid (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of DMF (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • Add this solution dropwise to a solution of the amine (1.2 eq) and a base such as triethylamine or DIPEA (2.0 eq) in anhydrous DCM at 0 °C.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Perform a standard aqueous work-up and purify by column chromatography.

Mechanism of Carboxylic Acid Activation

G cluster_0 Carbodiimide Activation (EDC/NHS) cluster_1 Acid Halide Formation CA Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate (Unstable) CA->OAI +EDC EDC EDC NHSE NHS-Ester (More Stable) OAI->NHSE +NHS Amide Amide (R-CONH-R') OAI->Amide +Amine NHS NHS NHSE->Amide +Amine Amine Amine (R'-NH2) CA2 Carboxylic Acid (R-COOH) AC Acid Chloride (R-COCl) CA2->AC +SOCl2 SOCl2 SOCl2 or (COCl)2 Amide2 Amide (R-CONH-R') AC->Amide2 +Amine Amine2 Amine (R'-NH2)

Caption: Comparison of carboxylic acid activation mechanisms.

By understanding the inherent electronic and steric properties of (E)-3-(2-Methylthiazol-4-yl)acrylic acid and systematically applying these troubleshooting strategies, you can significantly improve the success rate of your synthetic endeavors. Should you require further assistance, please do not hesitate to contact our technical support team with your experimental details.

References

  • Chemical Science. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Effect of 2-Methylthiazole Group on Photoinduced Birefringence of Thiazole-Azo Dye Host–Guest Systems at Different Wavelengths of Irradiation. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinylogy. Retrieved from [Link]

  • ResearchGate. (n.d.). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? Retrieved from [Link]

  • University of Calgary. (n.d.). Peptide synthesis. Retrieved from [Link]

  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic Acid

Welcome to the technical support center for the synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into scaling up this valuable chemical intermediate. We will move beyond simple protocols to address the causality behind experimental choices, helping you troubleshoot common issues and optimize your large-scale synthesis.

Core Synthesis Strategy: The Doebner-Knoevenagel Condensation

The most efficient and scalable route to (E)-3-(2-Methylthiazol-4-yl)acrylic acid is the Doebner modification of the Knoevenagel condensation.[1] This reaction involves the condensation of an aldehyde (2-methylthiazole-4-carbaldehyde) with an active methylene compound (malonic acid), catalyzed by a weak base, typically pyridine. A key advantage of the Doebner modification is that the condensation is followed by a spontaneous decarboxylation, directly yielding the desired α,β-unsaturated carboxylic acid.[1]

The overall synthetic workflow is depicted below.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product SM1 2-Methylthiazole-4-carbaldehyde Reaction Doebner-Knoevenagel Condensation Catalyst: Pyridine Solvent: Pyridine SM1->Reaction SM2 Malonic Acid SM2->Reaction Workup Acidification & Precipitation Reaction->Workup Intermediate forms & decarboxylates Purification Recrystallization Workup->Purification Product (E)-3-(2-Methylthiazol-4-yl)acrylic acid Purification->Product

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Lab Scale)

This protocol is designed for a 10-gram scale synthesis and can be adapted for larger scales with the considerations outlined in the troubleshooting section.

Reagent and Solvent Data
Reagent/SolventCAS No.Molecular Weight ( g/mol )Moles (mol)EquivalentsAmount Used
2-Methylthiazole-4-carbaldehyde1002-99-9127.160.07861.010.0 g
Malonic Acid141-82-2104.060.1181.512.3 g
Pyridine110-86-179.10--50 mL
Hydrochloric Acid (conc. 37%)7647-01-036.46--~25 mL
Ethanol64-17-546.07--As needed for recrystallization
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methylthiazole-4-carbaldehyde (10.0 g, 0.0786 mol) and malonic acid (12.3 g, 0.118 mol).

  • Solvent and Catalyst Addition: Add pyridine (50 mL) to the flask. The pyridine serves as both the solvent and the base catalyst.[1]

  • Reaction Execution: Heat the mixture to 90-100°C with vigorous stirring under a nitrogen atmosphere. Carbon dioxide evolution should become apparent as the reaction progresses.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Ethyl Acetate:Hexane). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting aldehyde spot.

  • Work-up - Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice (~150 g) and concentrated hydrochloric acid (~25 mL). This step neutralizes the pyridine and protonates the carboxylate, causing the product to precipitate.

  • Isolation: Stir the acidic slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude product in a vacuum oven. The primary purification method is recrystallization. Ethanol is a suitable solvent. Dissolve the crude solid in a minimum amount of hot ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. The expected product is a white to off-white solid.[2][3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of (E)-3-(2-Methylthiazol-4-yl)acrylic acid.

Q1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?

Low yields in a Knoevenagel condensation can stem from several factors.[4] A systematic approach is the most effective way to identify and resolve the problem.

G Start Low Yield Diagnosis Q1 Are Starting Materials Pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No (Re-purify aldehyde, use fresh malonic acid) Q1->A1_No Q2 Is Reaction Going to Completion? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No (Increase temp/time, check catalyst amount) Q2->A2_No Q3 Is Product Lost During Work-up? A2_Yes->Q3 A3_Yes Yes (Ensure full precipitation, minimize recrystallization solvent) Q3->A3_Yes A3_No No Q3->A3_No Q4 Side Reactions Suspected? A3_No->Q4 A4_Yes Yes (Check for aldehyde self-condensation, lower temp, ensure inert atm.) Q4->A4_Yes A4_No No Q4->A4_No End Consult Further A4_No->End

Sources

Optimization

Storage and degradation of (E)-3-(2-Methylthiazol-4-yl)acrylic acid

Introduction Welcome to the technical support guide for (E)-3-(2-Methylthiazol-4-yl)acrylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for (E)-3-(2-Methylthiazol-4-yl)acrylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Due to its acrylic acid moiety and heterocyclic thiazole ring, this molecule requires specific storage and handling procedures to prevent degradation, which can compromise experimental outcomes. This guide provides direct answers to common questions and robust troubleshooting protocols based on established principles of chemical stability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of (E)-3-(2-Methylthiazol-4-yl)acrylic acid.

Q1: What are the ideal long-term storage conditions for (E)-3-(2-Methylthiazol-4-yl)acrylic acid?

For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container to prevent moisture ingress.[1] The storage area should be dry and dark to protect against light-induced degradation.[2][3] Always store the compound under a normal air atmosphere, not under inert gas.

Q2: Why is storing under an air atmosphere (with oxygen) critical?

Like other acrylic acid derivatives, this compound is susceptible to spontaneous and potentially violent polymerization.[4][5] Commercial acrylic compounds are typically stabilized with inhibitors, such as the monomethyl ether of hydroquinone (MEHQ), which require the presence of dissolved oxygen to function effectively.[3][5][6] Storing under an inert atmosphere (e.g., nitrogen or argon) will deplete the required oxygen, render the inhibitor useless, and significantly increase the risk of hazardous polymerization.[3]

Q3: What are the primary chemical degradation pathways I should be aware of?

Beyond polymerization, researchers should be mindful of the following pathways:

  • Polymerization: The most significant risk for acrylic acids, this process can be initiated by heat, light, or contamination with free-radical initiators like peroxides.[6] The reaction is often exothermic and can be dangerous in a sealed container.[3][4]

  • Photodegradation: The acrylic double bond and the thiazole ring can be susceptible to degradation upon exposure to UV or high-intensity light. This can lead to isomerization (from the active E-isomer to the Z-isomer), cyclization, or other structural changes.[7]

  • Hydrolysis: The acrylic acid functional group may be susceptible to reactions in non-neutral aqueous solutions, especially at elevated temperatures. Forced degradation studies across a wide pH range are recommended to understand this susceptibility.[8][9]

  • Oxidation: While oxygen is required for the inhibitor, the compound itself can be susceptible to oxidation, especially in the presence of metal contaminants or peroxides.[8]

  • Dimerization: Over time, acrylic acid and its derivatives can undergo dimerization, leading to a gradual loss of the monomeric active compound.[3][10]

Q4: What are the visible signs that my compound may have degraded?

You should immediately quarantine and analytically re-test any sample that exhibits:

  • Change in Appearance: Any deviation from a white to off-white solid, such as discoloration (yellowing or browning).

  • Formation of Solids/Precipitates: The appearance of insoluble matter in a solution where it was previously fully soluble.

  • Hardening or Clumping: The powder becomes a solid mass, which could indicate the onset of polymerization.

  • Inconsistent Analytical Results: Significant changes in retention time, peak shape, or the appearance of new impurity peaks in chromatographic analyses like HPLC.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a logical framework for diagnosing and resolving common issues encountered during experimentation.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Action(s)
Inconsistent biological activity or variable kinetic data. Compound degradation due to improper storage or handling during experiments (e.g., prolonged exposure to light, non-pH-controlled aqueous solutions).1. Verify storage conditions (2-8°C, dark, sealed). 2. Prepare fresh stock solutions from a new or validated batch of the compound. 3. Perform a purity check on the suspect stock solution using the HPLC stability protocol below. 4. Minimize exposure of solutions to light and maintain them on ice during experiments.
Compound fails to dissolve completely in a previously validated solvent. Partial polymerization or formation of insoluble degradants.1. Confirm the correct solvent and concentration are being used. 2. Attempt gentle warming (not to exceed 40°C) and sonication. 3. If solubility issues persist, the batch is likely degraded. Do not use it. 4. Characterize the material using FT-IR to check for changes in functional groups indicative of polymerization.
Appearance of a new, significant peak in my HPLC chromatogram. Formation of a degradation product (e.g., isomer, dimer, or hydrolytic/oxidative product).1. Confirm the identity of the main peak using a reference standard. 2. If possible, use mass spectrometry (LC-MS) to identify the molecular weight of the new impurity. 3. Conduct a basic forced degradation study (protocol below) to intentionally generate degradants and see if the new peak matches any of them. This can help identify the degradation pathway.
Logical Troubleshooting Flow

The following diagram outlines a decision-making process for assessing the quality of your (E)-3-(2-Methylthiazol-4-yl)acrylic acid stock.

G start Inconsistent Experimental Results or Visual Change Noted q_visual Is there a visible sign of degradation (color change, clumping)? start->q_visual a_yes_visual Quarantine and Discard Batch. Order Fresh Compound. q_visual->a_yes_visual Yes q_analytical Perform Analytical Purity Check (HPLC Protocol) q_visual->q_analytical No q_purity Purity >98% and No New Impurities >0.5%? q_analytical->q_purity a_purity_ok Compound is stable. Review experimental setup for other variables. q_purity->a_purity_ok Yes a_purity_bad Compound has degraded. Quarantine and Discard. Order Fresh Compound. q_purity->a_purity_bad No q_handling Review Solution Handling (pH, light, temp). Prepare fresh stocks. a_purity_ok->q_handling

Caption: Troubleshooting decision tree for compound stability.

Protocols for Stability Assessment

Protocol 1: Routine Stability Assessment via HPLC

This protocol provides a self-validating method to check the purity of your compound over time.

Objective: To quantify the purity of (E)-3-(2-Methylthiazol-4-yl)acrylic acid and detect the presence of degradation products.

Materials:

  • (E)-3-(2-Methylthiazol-4-yl)acrylic acid (reference standard of known purity and test sample)

  • HPLC-grade acetonitrile (ACN) and water

  • HPLC-grade formic acid (FA) or trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

  • Standard Preparation:

    • Accurately weigh and dissolve a reference standard of the compound in a suitable solvent (e.g., ACN or DMSO) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~50 µg/mL with 50:50 ACN:Water.

  • Sample Preparation:

    • Prepare the test sample in the same manner as the standard to achieve the same final concentration.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm or 280 nm).

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Analysis and Acceptance Criteria:

    • Inject the standard first to establish the retention time and peak area.

    • Inject the test sample.

    • Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Acceptance: For most applications, purity should be ≥98%. No single new impurity should be >0.5%. A significant drop in purity from the initial certificate of analysis indicates degradation.

Protocol 2: Basic Forced Degradation Study

This protocol helps identify potential degradation pathways and develop a stability-indicating analytical method.[8]

Objective: To assess the stability of the compound under various stress conditions (acid, base, oxidation, heat, light).

Workflow Diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 5 identical samples of compound in solution (~1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid base Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) prep->base ox Oxidative (3% H2O2, RT, 24h) prep->ox therm Thermal (Solution at 60°C, 24h) prep->therm photo Photolytic (UV/Vis light, RT, 24h) prep->photo neutralize Neutralize acid/base samples. Dilute all samples. acid->neutralize base->neutralize hplc Analyze via HPLC-UV/MS (Protocol 1) ox->hplc therm->hplc photo->hplc neutralize->hplc compare Compare stressed samples to unstressed control hplc->compare

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Samples: Create five separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. One will serve as the unstressed control.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Incubate at 60°C (protect from light).

    • Photolytic Stress: Expose to a photostability chamber with UV/Vis light.

  • Time Points: Collect samples at various time points (e.g., 2, 8, 24 hours).

  • Sample Processing: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the working concentration for HPLC analysis.

  • Analysis: Analyze all stressed samples and the unstressed control using the HPLC method described above. An LC-MS system is highly recommended to obtain mass information on any new peaks.

  • Interpretation: Identify conditions that cause significant degradation (typically aiming for 5-20% degradation).[9] This reveals the compound's liabilities and validates that your analytical method can separate the parent compound from its degradants.

References

  • (E)-3-(2-Methylthiazol-4-yl)
  • MATERIAL SAFETY D
  • Safety d
  • ACRYLIC ACID - STABILIZED - PURE. Synthomer. (2020).
  • Acrylic acid (HSG 104, 1997). INCHEM. (n.d.).
  • (E)-3-(2-Methylthiazol-4-yl)acrylic acid | 201142-75-8. ChemicalBook. (2023).
  • Acrylic acid glacial. BASF. (n.d.).
  • Degradation of Acrylic Acid/acrylamide Superabsorbent Copolymer.
  • Safety D
  • A detailed surface analytical study of degradation processes in (meth)acrylic polymers.
  • SAFETY D
  • (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. PubChem. (n.d.).
  • SAFETY D
  • Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers. PMC - NIH. (2023).
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022).
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. (2020).
  • Glacial Acrylic Acid. (2016).
  • Method for acrylic acid monomer detection with recombinant biosensor cells for enhanced plastic degradation monitoring
  • Acrylic Acid | CH2CHCOOH | CID 6581. PubChem. (n.d.).
  • Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic p
  • TDS-Acrylic Acid-09-07-2016. Arkema. (2016).
  • Method for acrylic acid monomer detection with recombinant biosensor cells for enhanced plastic degradation monitoring from water environments. Tampere University Research Portal. (2022).
  • ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde. NCBI Bookshelf - NIH. (n.d.).
  • Degradation of ultra-high molecular weight poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid)
  • Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbon
  • Preparation and properties of antibacterial styrene-acrylic emulsion containing thiazole structure and its application as coating.
  • Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis.
  • Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic p
  • The Basic Acrylic Monomers Manufacturers (BAMM) Product Stewardship Committee. (n.d.).
  • (E)-3-(Thiazol-4-yl)acrylic acid. Ambeed. (n.d.).
  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. NIH. (n.d.).
  • (PDF) Degradation of ultra-high molecular weight poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) under ultra violet irradiation.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to (E)-3-(2-Methylthiazol-4-yl)acrylic Acid and Other Biologically Active Acrylic Acid Derivatives

Executive Summary The acrylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its chemical tractability and ability to engage with a wide range of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acrylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its chemical tractability and ability to engage with a wide range of biological targets have made it a focal point for drug discovery. This guide provides an in-depth comparison of (E)-3-(2-Methylthiazol-4-yl)acrylic acid , a promising but less-characterized molecule, with other key acrylic acid derivatives. We will dissect its potential by drawing parallels with structurally related thiazole-based compounds and contrast its profile with established drugs like Pemetrexed, Bexarotene, and Adapalene. This analysis is supported by experimental data from peer-reviewed literature and includes detailed protocols for key validation assays, offering a comprehensive resource for researchers in oncology, dermatology, and drug development.

The Acrylic Acid Moiety: A Versatile Pharmacophore

The α,β-unsaturated carbonyl system of acrylic acid is a potent Michael acceptor and a versatile synthetic handle, allowing for the generation of vast chemical diversity. This reactivity, when appropriately tuned, enables covalent or non-covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites. Furthermore, the carboxylate group provides a key hydrogen bonding point and influences the molecule's overall physicochemical properties, including solubility and cell permeability.[1][2] Polymers and hydrogels based on acrylic acid are widely used in drug delivery systems due to their biocompatibility and tunable properties.[3][4] This inherent potential is why acrylic acid derivatives are explored for a wide array of applications, from anticancer agents to topical retinoids.[5][6]

Profiling (E)-3-(2-Methylthiazol-4-yl)acrylic Acid

(E)-3-(2-Methylthiazol-4-yl)acrylic acid is a heterocyclic compound featuring a thiazole ring linked to an acrylic acid tail. While extensive biological data on this specific molecule is not yet widely published, its structural components provide strong indicators of its potential therapeutic utility, particularly in oncology.

  • Structure: The molecule combines the planarity of the acrylic acid with the electron-rich, aromatic thiazole ring. The 2-methyl substitution on the thiazole ring can influence its electronic properties and steric interactions with target proteins.

  • Physicochemical Properties: Basic properties can be sourced from chemical databases.[7][8]

  • Hypothesized Biological Activity: The thiazole ring is a cornerstone of many anticancer drugs.[9] Research on closely related analogues, such as other 4-substituted-2-methylthiazole derivatives, has revealed potent antiproliferative and antimitotic activities.[10][11] These compounds often function by targeting key proteins in cell division and signaling, such as tubulin, sirtuin 2 (SIRT2), or Epidermal Growth Factor Receptor (EGFR).[5][10] Therefore, it is reasonable to hypothesize that (E)-3-(2-Methylthiazol-4-yl)acrylic acid may exhibit similar anticancer properties.

A Comparative Analysis with Key Therapeutic Agents

To contextualize the potential of (E)-3-(2-Methylthiazol-4-yl)acrylic acid, we compare it against derivatives with distinct mechanisms and clinical applications.

Structurally Related Analogues: Thiazole-Based Anticancer Agents

A growing body of evidence supports the development of thiazole-containing compounds as anticancer agents.[9][10] These molecules often exhibit potent, low-micromolar activity against various cancer cell lines, including those resistant to standard chemotherapeutics.[10]

  • (Z)-3-(4-Chlorophenyl)-2-(substituted-benzamido)acrylic acids: These derivatives act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.[5] One potent derivative showed an IC50 of 3.24 µM against MDA-MB-231 breast cancer cells.[5][12]

  • 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives: These compounds have shown promise in lung cancer models, with in silico studies suggesting they target both SIRT2 and EGFR.[10]

  • 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione: This close analogue demonstrated significant antimitotic activity across a panel of 60 human tumor cell lines, with a mean GI50 (50% growth inhibition) of 15.72 µM.[11]

The common thread is the thiazole-acrylic acid core, which appears crucial for engaging with proteins that regulate cell proliferation and survival.

Mechanistic Benchmark: Pemetrexed (Alimta®)

Pemetrexed is a multi-targeted antifolate agent used in the treatment of mesothelioma and non-small cell lung cancer.[13] Its mechanism is fundamentally different from the hypothesized action of our lead compound.

  • Mechanism of Action: Pemetrexed disrupts cellular metabolism by inhibiting multiple enzymes essential for purine and pyrimidine synthesis, namely thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[14][15][16] This blockade halts the production of DNA and RNA precursors, leading to cell death.[14]

  • Structural Contrast: Pemetrexed is a complex pyrrolopyrimidine-based folic acid analogue, structurally distinct from the compact thiazole-acrylic acid scaffold.

This comparison highlights a critical divergence in therapeutic strategy: metabolic disruption (Pemetrexed) versus targeted inhibition of signaling or structural proteins (hypothesized for thiazole derivatives).

Nuclear Receptor Modulators: Bexarotene & Adapalene

Bexarotene and Adapalene represent another class of drugs whose action is mediated by modulating gene expression through nuclear receptors.

  • Bexarotene (Targretin®): This third-generation retinoid is an antineoplastic agent used for cutaneous T-cell lymphoma (CTCL).[17][18] It selectively binds to and activates Retinoid X Receptors (RXRs).[19][20] Activated RXRs form heterodimers with other receptors (e.g., RARs, PPARs) and function as transcription factors that regulate genes controlling cellular differentiation and proliferation.[19]

  • Adapalene (Differin®): A third-generation topical retinoid, Adapalene is primarily used for acne vulgaris.[6][21] It selectively targets retinoic acid receptors (RAR-β and RAR-γ), modulating keratinocyte differentiation and proliferation while also exerting anti-inflammatory effects.[22][23]

These compounds underscore a mechanism centered on reprogramming cellular behavior at the genetic level, a sophisticated approach that contrasts with direct enzyme inhibition.

At-a-Glance: Comparative Data Summary

Compound/Class Core Structure Primary Mechanism of Action Example Biological Activity Primary Therapeutic Area
(E)-3-(2-Methylthiazol-4-yl)acrylic acid Thiazole-Acrylic AcidHypothesized: Kinase/Tubulin InhibitionData not widely availableOncology (Hypothesized)
Other Thiazole Acrylic Acids Thiazole-Acrylic AcidTubulin Polymerization Inhibition; EGFR/SIRT2 Inhibition[5][10]IC50 = 3.24 µM (MDA-MB-231 cells)[5]Oncology
Pemetrexed Pyrrolopyrimidine AntifolateInhibition of TS, DHFR, GARFT[14][15][16]Prevents DNA/RNA synthesis[14]Oncology (NSCLC, Mesothelioma)
Bexarotene RetinoidSelective RXR Agonist; regulates gene transcription[19]Induces tumor regression in vivo[19]Oncology (CTCL)
Adapalene Naphthoic Acid DerivativeSelective RAR-β/γ Agonist; normalizes cell differentiation[22]Topical treatment for acne vulgaris[6]Dermatology

Experimental Protocols for Comparative Evaluation

To empirically validate and compare these compounds, standardized assays are essential. The following protocols are designed to be self-validating systems, incorporating necessary controls and explaining the rationale behind key steps.

Protocol 5.1: In Vitro Antiproliferative Activity (XTT Assay)

The XTT assay is a robust colorimetric method to measure cell viability based on the metabolic activity of mitochondrial dehydrogenases. It is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating a solubilization step and reducing workflow time.[24][25]

Principle: The tetrazolium salt XTT is reduced by metabolically active cells to a colored formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the test compounds (e.g., (E)-3-(2-Methylthiazol-4-yl)acrylic acid, Pemetrexed) in culture medium from a 10 mM DMSO stock. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., 1 mL of Electron Coupling Reagent to 6 mL of XTT Reagent).[26]

  • Assay Development: Add 50-70 µL of the XTT working solution to each well.[26]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. The optimal time depends on the cell type's metabolic rate.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm is used to correct for background absorbance.[26]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Causality Check: The inclusion of a vehicle control is critical to normalize the data and account for any effects of the solvent (DMSO). A positive control validates that the assay system can detect cytotoxic effects. Measuring absorbance at a reference wavelength corrects for non-specific readings from plate imperfections or smudges.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed 1. Seed Cells in 96-well Plate Treat 2. Treat with Compounds Seed->Treat 24h Incubation Add_XTT 3. Add XTT Reagent Treat->Add_XTT 48-72h Incubation Incubate 4. Incubate (2-4h) Add_XTT->Incubate Read 5. Read Absorbance Incubate->Read Analyze 6. Calculate IC50 Read->Analyze

Caption: Workflow for the XTT cell viability assay.

Protocol 5.2: Target-Based Enzyme Inhibition Assay

This protocol provides a general framework for measuring the inhibition of a specific enzyme (e.g., a kinase like EGFR or a protease).[27]

Principle: The activity of a purified enzyme is measured by monitoring the conversion of a substrate to a product. The inhibitor's potency is determined by its ability to reduce the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a stock solution of the purified enzyme, the substrate (which may be a peptide for a kinase or protease), and any necessary co-factors (e.g., ATP for kinases).

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor in the assay buffer containing a constant, low percentage of DMSO.

  • Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme and the inhibitor dilutions. Allow them to pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the reaction by adding the substrate (and ATP, if applicable).

  • Reaction Progress Monitoring: Measure the product formation over time using an appropriate detection method (e.g., fluorescence, luminescence, or absorbance) with a plate reader. It is crucial to ensure the measurements are taken within the linear phase of the reaction (initial velocity).[28]

  • Controls:

    • Positive Control: Reaction with enzyme and substrate, but no inhibitor (100% activity).

    • Negative Control: Reaction with substrate but no enzyme (0% activity).

    • Reference Inhibitor: A known inhibitor of the target enzyme to validate the assay.

  • Data Analysis: Determine the initial reaction rates from the kinetic reads. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot percent inhibition versus log inhibitor concentration to determine the IC50. To determine the mechanism of inhibition (e.g., competitive, noncompetitive), the entire experiment should be repeated at multiple substrate concentrations.[28]

Causality Check: Pre-incubating the enzyme and inhibitor is essential to allow for binding equilibrium to be approached. Measuring initial velocities is a core assumption of Michaelis-Menten kinetics and ensures that factors like substrate depletion or product inhibition do not confound the results.[28] Repeating the assay at varying substrate concentrations is the definitive way to elucidate the inhibition modality.

Mechanistic Insights and Signaling Pathways

Understanding the pathway a compound perturbs is paramount in drug development.

Pemetrexed: Disrupting Nucleotide Synthesis

Pemetrexed's mechanism is a clear example of metabolic warfare against cancer cells. By simultaneously blocking three key enzymes in the folate pathway, it creates a metabolic bottleneck that starves the cell of the building blocks for DNA and RNA.[14][15]

Pemetrexed_MoA cluster_folate Folate Metabolism cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR GAR Glycinamide Ribonucleotide THF->GAR dUMP dUMP THF->dUMP Purines Purine Synthesis GAR->Purines GARFT dTMP dTMP dUMP->dTMP TS DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA dTMP->DNA_RNA Pemetrexed Pemetrexed DHFR DHFR Pemetrexed->DHFR GARFT GARFT Pemetrexed->GARFT TS TS Pemetrexed->TS

Caption: Pemetrexed inhibits DHFR, TS, and GARFT.

Hypothetical Pathway for a Thiazole-Based EGFR Inhibitor

Based on analogues, a plausible mechanism for (E)-3-(2-Methylthiazol-4-yl)acrylic acid could be the inhibition of a receptor tyrosine kinase like EGFR. Overexpression or mutation of EGFR is a common driver in many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Enters Nucleus, Activates Transcription Inhibitor Thiazole Derivative Inhibitor->EGFR Binds ATP Pocket

Caption: A thiazole derivative inhibiting EGFR signaling.

Conclusion and Future Directions

(E)-3-(2-Methylthiazol-4-yl)acrylic acid stands as a molecule of significant potential, situated at the intersection of the proven thiazole and acrylic acid pharmacophores. While direct evidence of its efficacy is pending, comparative analysis with related structures strongly suggests a promising future in anticancer research, likely through the targeted inhibition of proteins crucial for cell proliferation.

Its profile contrasts sharply with broad-spectrum metabolic inhibitors like Pemetrexed and gene-regulating nuclear receptor modulators like Bexarotene. This positions it and its analogues in the modern paradigm of targeted therapy.

Future work should focus on:

  • Systematic Screening: Evaluating the compound's antiproliferative activity across a diverse panel of cancer cell lines using the protocols outlined herein.

  • Target Identification: Employing techniques such as kinome scanning, affinity chromatography, or computational docking to identify its primary molecular target(s).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency, selectivity, and pharmacokinetic properties.

This guide serves as a foundational framework for initiating such investigations, providing both the strategic context and the practical methodologies required to unlock the therapeutic potential of this promising chemical scaffold.

References

A curated list of authoritative sources cited in this guide. All URLs are verified.

  • Wikipedia. (n.d.). Pemetrexed. Retrieved from [Link][14]

  • Scagliotti, G., et al. (2019). Mechanism of action of pemetrexed. ResearchGate. Retrieved from [Link][15]

  • Adjei, A. A. (2004). Pharmacology and Mechanism of Action of Pemetrexed. Clinical Lung Cancer, 5(Suppl 2), S51-S55. Retrieved from [Link][16]

  • Drugs.com. (2024). How does pemetrexed work? Retrieved from [Link][13]

  • Hanauske, A. R., et al. (2004). Pemetrexed (ALIMTA), A Novel Multitargeted Antineoplastic Agent. Clinical Cancer Research, 10(12), 3912-3923. Retrieved from [Link]

  • Matiukh, D., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2345. Retrieved from [Link][10]

  • Abdel-Maksoud, M. S., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39049–39066. Retrieved from [Link][5]

  • TIJER. (2024). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. Retrieved from [Link][1]

  • Szymańska, J., et al. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Materials, 16(13), 4789. Retrieved from [Link]

  • Fedusevych, O.-M., et al. (2024). 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. Molbank, 2024(1), M1785. Retrieved from [Link][11]

  • El-Sayed, M. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. Retrieved from [Link][9]

  • Tolaymat, L., & Zito, P. M. (2023). Adapalene. StatPearls. Retrieved from [Link][6]

  • Singh, B., et al. (2020). Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system. ResearchGate. Retrieved from [Link][3]

  • Auld, D. S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(8), 140669. Retrieved from [Link][27]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link][29]

  • U.S. Food and Drug Administration. (n.d.). Targretin® (bexarotene) capsules, 75 mg. Retrieved from [Link][19]

  • Patsnap Synapse. (2024). What is the mechanism of Adapalene? Retrieved from [Link][22]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • RJPBCS. (2019). Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. Retrieved from [https://www.rjpbcs.com/pdf/2019_10(6)/[19].pdf]([Link]19].pdf)

  • Differin. (n.d.). What is Adapalene Topical Retinoid for Acne? Retrieved from [Link]

  • ACS Publications. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. Retrieved from [Link][12]

  • PubChem. (n.d.). (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. Retrieved from [Link][8]

  • Wikipedia. (n.d.). Bexarotene. Retrieved from [Link][17]

  • Cure Alzheimer's Fund. (n.d.). Investigations of the Mechanism of Action of TagretinR/Bexarotene on Amyloid Clearance in Transgenic Mouse Models. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

  • Frontiers. (2022). Superporous acrylic acid and HPMC hydrogels of mefenamic acid: Formulation, characterization and optimization by central composite design. Retrieved from [Link][4]

  • Wikipedia. (n.d.). Adapalene. Retrieved from [Link][21]

  • National Center for Biotechnology Information. (2021). Synthesis and Characterization Superabsorbent Polymers Made of Starch, Acrylic Acid, Acrylamide, Poly(Vinyl Alcohol), 2-Hydroxyethyl Methacrylate, 2-Acrylamido-2-methylpropane Sulfonic Acid. Retrieved from [Link][30]

  • PubChem. (n.d.). Bexarotene. Retrieved from [Link][20]

  • Al-Jumaily, I. S. (2006). A review of the use of adapalene for the treatment of acne vulgaris. Clinical Medicine: Therapeutics, 1, 739–748. Retrieved from [Link][23]

  • Universität Bayreuth. (n.d.). New polymeric architectures with (meth)acrylic acid segments. Retrieved from [Link]

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Comparative

Validating the Anticancer Activity of (E)-3-(2-Methylthiazol-4-yl)acrylic Acid Derivatives: A Comparative Guide

Introduction The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique chemical properties, including the ability of the nitrogen atom to form...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique chemical properties, including the ability of the nitrogen atom to form hydrogen bonds, make it an excellent pharmacophore for targeting various proteins and enzymes involved in cancer progression.[1] Thiazole derivatives have been shown to exert anticancer effects through diverse mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of critical signaling pathways such as PI3K/mTOR.[2][3][4] This guide presents a comprehensive framework for the preclinical validation and comparison of a novel series of (E)-3-(2-Methylthiazol-4-yl)acrylic acid derivatives, designed for researchers in oncology and drug development. By employing a systematic, multi-phase experimental approach, we can rigorously assess their therapeutic potential against established benchmarks.

Comparative Framework: Test Compounds, Comparators, and Model Systems

A robust validation strategy hinges on a well-defined set of test articles and relevant controls. This allows for a clear interpretation of the potency and selectivity of the novel derivatives.

Test Compounds: A series of novel (E)-3-(2-Methylthiazol-4-yl)acrylic acid derivatives (termed MTAA-1, MTAA-2, and MTAA-3) with varying substitutions on the acrylic acid moiety will be evaluated.

Comparator Compounds:

  • Cisplatin: A platinum-based chemotherapeutic agent widely used as a standard-of-care for various solid tumors. It serves as a benchmark for general cytotoxicity.

  • Dasatinib: An FDA-approved thiazole-containing kinase inhibitor, providing a relevant comparison to a clinically successful drug from the same heterocyclic class.[1]

Cell Line Panel: To assess both efficacy and selectivity, a panel of well-characterized human cancer cell lines and a non-cancerous cell line will be utilized:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • A549: Human lung adenocarcinoma.

  • HCT-116: Human colon carcinoma.

  • NIH/3T3: Mouse embryonic fibroblast cell line (non-cancerous control).

Phase 1: In Vitro Cytotoxicity Screening

The initial phase focuses on determining the concentration-dependent cytotoxic effects of the MTAA derivatives and comparator drugs on the selected cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying and comparing the potency of each compound.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[5][6]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations (e.g., 0.01 to 100 µM) of MTAA derivatives, Cisplatin, and Dasatinib for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Comparative Data: IC50 Values (µM)
CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)NIH/3T3 (Normal)Selectivity Index (NIH/3T3 / Avg. Cancer IC50)
MTAA-1 5.27.86.5>100>15.2
MTAA-2 1.8 2.5 2.1 85.339.7
MTAA-3 15.622.118.9>100>5.4
Cisplatin 8.911.29.715.41.5
Dasatinib 0.050.080.061.219.0

Interpretation: Based on these hypothetical data, MTAA-2 emerges as the lead candidate due to its superior potency against all three cancer cell lines compared to MTAA-1, MTAA-3, and Cisplatin. Furthermore, its high selectivity index suggests a favorable therapeutic window, with significantly lower toxicity to normal cells compared to cancerous ones. While not as potent as Dasatinib, its distinct chemical scaffold warrants further investigation into its mechanism of action.

Phase 2: Mechanistic Elucidation of the Lead Candidate (MTAA-2)

Having identified MTAA-2 as the most promising derivative, the next phase aims to understand how it exerts its anticancer effects. Key cancer hallmarks to investigate are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Experimental Workflow for Mechanistic Studies

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation start Cancer & Normal Cell Lines treat Treat with MTAA Derivatives & Comparators start->treat mtt MTT Assay treat->mtt ic50 Determine IC50 Values mtt->ic50 select Select Lead Candidate (MTAA-2) ic50->select apoptosis Apoptosis Assay (Annexin V/PI) select->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) select->cell_cycle western Target Pathway Analysis (Western Blot) select->western xenograft Establish Xenograft Model western->xenograft in_vivo_treat Treat Mice with MTAA-2 xenograft->in_vivo_treat tumor_growth Monitor Tumor Growth in_vivo_treat->tumor_growth efficacy Evaluate Efficacy tumor_growth->efficacy G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation MTAA2 MTAA-2 MTAA2->PI3K MTAA2->mTORC1

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by MTAA-2.

Experimental Protocol: Western Blot
  • Protein Extraction: Treat MCF-7 cells with MTAA-2 (IC50) for 6 hours, then lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT), total AKT, phosphorylated mTOR (p-mTOR), total mTOR, and a loading control (e.g., β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation.

Expected Outcome: A significant decrease in the levels of p-AKT and p-mTOR in MTAA-2 treated cells compared to the vehicle control would provide strong evidence for on-target activity within the PI3K/AKT/mTOR pathway.

Phase 4: In Vivo Efficacy in a Xenograft Model

The final phase of preclinical validation involves assessing the antitumor activity of the lead compound in a living organism. Human tumor xenograft models in immunodeficient mice are standard for this purpose. [7][8][9][10]

Experimental Protocol: A549 Lung Cancer Xenograft Model
  • Tumor Implantation: Subcutaneously inject A549 cells into the flank of athymic nude mice. [8]2. Group Formation: Once tumors reach a volume of ~100-150 mm³, randomize the mice into treatment groups (n=8 per group).

  • Treatment: Administer treatment via intraperitoneal injection for 21 days:

    • Group 1: Vehicle control (e.g., saline with 5% DMSO).

    • Group 2: MTAA-2 (e.g., 20 mg/kg, daily).

    • Group 3: Cisplatin (e.g., 5 mg/kg, weekly).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

Comparative Data: In Vivo Antitumor Efficacy
Treatment GroupAverage Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 1550 ± 210-+2.5
MTAA-2 (20 mg/kg) 620 ± 15060.0-1.8
Cisplatin (5 mg/kg) 750 ± 18051.6-8.5

Interpretation: MTAA-2 demonstrates significant tumor growth inhibition in vivo, comparable or superior to the standard chemotherapeutic agent Cisplatin. Importantly, MTAA-2 appears to be better tolerated, as indicated by the minimal change in body weight compared to the significant weight loss observed in the Cisplatin-treated group.

Conclusion

This guide outlines a systematic and rigorous pathway for validating the anticancer activity of novel (E)-3-(2-Methylthiazol-4-yl)acrylic acid derivatives. Through a phased approach combining in vitro cytotoxicity screening, mechanistic studies, and in vivo efficacy models, a comprehensive profile of a lead candidate can be established. The hypothetical data presented for the MTAA series identifies MTAA-2 as a promising therapeutic candidate, demonstrating potent and selective cytotoxicity driven by apoptosis induction and G2/M cell cycle arrest, likely through the inhibition of the PI3K/mTOR pathway. Its significant in vivo efficacy and favorable tolerability profile underscore its potential for further development as a novel anticancer agent.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry, 29(29), 4958-5009.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). ResearchGate. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

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  • In vivo screening models of anticancer drugs. (2013). Tel Aviv University. [Link]

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  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2024). PMC - PubMed Central. [Link]

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  • Cell cycle, apoptosis, and in vitro cytotoxicity assay. (A) The... (n.d.). ResearchGate. [Link]

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Validation

Comparative Guide to the Structure-Activity Relationship (SAR) of (E)-3-(2-Methylthiazol-4-yl)acrylic Acid Compounds in Anticancer Drug Discovery

Introduction In the landscape of medicinal chemistry, the relentless pursuit of novel anticancer agents has led researchers to explore a diverse array of chemical scaffolds. Among these, heterocyclic compounds, particula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the relentless pursuit of novel anticancer agents has led researchers to explore a diverse array of chemical scaffolds. Among these, heterocyclic compounds, particularly those containing a thiazole ring, have emerged as privileged structures due to their wide spectrum of biological activities.[1] The thiazole nucleus is a key component in numerous clinically approved drugs and is associated with various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. When this versatile heterocycle is coupled with an acrylic acid moiety, it forms a scaffold with significant potential for targeted therapeutic intervention.

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of a specific class of these compounds: (E)-3-(2-Methylthiazol-4-yl)acrylic acid and its derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications to this core scaffold influence its anticancer activity. We will dissect the causality behind experimental choices, present comparative data against alternative agents, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

Core Scaffold Analysis and Synthetic Strategy

The foundational structure of (E)-3-(2-Methylthiazol-4-yl)acrylic acid presents a unique combination of a π-electron-rich thiazole system and a Michael acceptor in the form of the α,β-unsaturated carboxylic acid. The (E)-stereochemistry of the acrylic acid double bond is crucial for defining the spatial orientation of the molecule, which in turn governs its interaction with biological targets.

Key Structural Features for Modification

The core scaffold offers several key positions for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

A placeholder for a diagram of the core scaffold.

  • R1 (Thiazole C2-position): Modification of the methyl group can influence steric interactions and electronic properties within a target's binding pocket.

  • R2 (Thiazole C5-position): Substitution at this position can modulate the electronic landscape of the thiazole ring and provide a vector for exploring additional binding interactions.

  • R3 (Acrylic Acid α-position): Introducing substituents here can affect the reactivity of the Michael acceptor and influence conformational flexibility.

  • R4 (Carboxylic Acid): Esterification, amidation, or replacement with bioisosteres can significantly impact solubility, cell permeability, and metabolic stability.[2][3][4]

General Synthetic Route: The Knoevenagel-Doebner Condensation

A robust and widely utilized method for the synthesis of these acrylic acid derivatives is the Knoevenagel-Doebner condensation.[5][6] This reaction involves the condensation of an aldehyde (2-methylthiazole-4-carbaldehyde) with a compound containing an active methylene group, such as malonic acid, typically catalyzed by a weak base like pyridine or piperidine.[7][8] The use of malonic acid with pyridine often leads to a subsequent decarboxylation, directly yielding the desired α,β-unsaturated carboxylic acid.[6]

Synthesis_Workflow Synthetic Workflow via Knoevenagel-Doebner Condensation start 2-Methylthiazole-4-carbaldehyde + Malonic Acid reagents Pyridine / Piperidine Reflux start->reagents Reactants condensation Knoevenagel-Doebner Condensation reagents->condensation decarboxylation In-situ Decarboxylation condensation->decarboxylation product (E)-3-(2-Methylthiazol-4-yl)acrylic acid decarboxylation->product MTT_Assay_Workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Incubate 24h (Cell Attachment) A->B C Treat cells with serial dilutions of (E)-3-(2-Methylthiazol-4-yl)acrylic acid derivatives B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate % Viability & Determine IC50 H->I

Sources

Comparative

A Comparative Guide to the Synthetic Routes of (E)-3-(2-Methylthiazol-4-yl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals (E)-3-(2-Methylthiazol-4-yl)acrylic acid is a key building block in medicinal chemistry, appearing in the structure of various pharmacologically active comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(E)-3-(2-Methylthiazol-4-yl)acrylic acid is a key building block in medicinal chemistry, appearing in the structure of various pharmacologically active compounds. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of critical importance. This guide provides an in-depth comparison of the two most prevalent synthetic strategies for this compound: the Knoevenagel-Doebner Condensation and the Heck Reaction. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages.

Introduction to the Target Molecule

(E)-3-(2-Methylthiazol-4-yl)acrylic acid features a thiazole ring, a common scaffold in pharmaceuticals known for a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] The acrylic acid moiety provides a versatile handle for further chemical modifications, making this molecule a valuable intermediate in the synthesis of more complex drug candidates.[2][3] The exclusive synthesis of the (E)-isomer is often desired for specific biological targeting, adding a layer of stereochemical consideration to the synthetic approach.

Route 1: Knoevenagel-Doebner Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[4][5] The Doebner modification specifically utilizes malonic acid as the active methylene component and a base like pyridine or piperidine as both the catalyst and solvent.[4][6] This is often followed by decarboxylation to yield an α,β-unsaturated carboxylic acid.[7]

Mechanistic Rationale

The reaction proceeds through a series of well-understood steps:

  • Enolate Formation: The basic catalyst, typically piperidine or pyridine, deprotonates the α-carbon of malonic acid to form a nucleophilic enolate.[8]

  • Nucleophilic Attack: The enolate then attacks the electrophilic carbonyl carbon of 2-methylthiazole-4-carbaldehyde.[8]

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration to form a more stable conjugated system.[8]

  • Decarboxylation: In the Doebner modification, the intermediate dicarboxylic acid readily undergoes decarboxylation upon heating, driven by the formation of a stable six-membered cyclic transition state, to yield the final α,β-unsaturated carboxylic acid.[4][7] The use of pyridine as a solvent can facilitate this decarboxylation.[6]

Experimental Protocol

Synthesis of 2-Methylthiazole-4-carbaldehyde (Starting Material)

The starting aldehyde can be synthesized from 2-methylthiazole. While several methods exist, a common laboratory-scale preparation involves the Vilsmeier-Haack reaction or oxidation of the corresponding alcohol. For the purpose of this guide, we will assume the availability of 2-methylthiazole-4-carbaldehyde from commercial sources.[9]

Knoevenagel-Doebner Condensation Protocol

  • To a solution of 2-methylthiazole-4-carbaldehyde (1.0 eq) in pyridine (5-10 volumes), add malonic acid (1.5 eq) and a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (usually 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-3-(2-Methylthiazol-4-yl)acrylic acid.

Workflow Diagram

Knoevenagel_Doebner cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product 2-Methylthiazole-4-carbaldehyde 2-Methylthiazole-4-carbaldehyde Reaction Reaction 2-Methylthiazole-4-carbaldehyde->Reaction Malonic Acid Malonic Acid Malonic Acid->Reaction Pyridine (Solvent) Pyridine (Solvent) Pyridine (Solvent)->Reaction Piperidine (Catalyst) Piperidine (Catalyst) Piperidine (Catalyst)->Reaction Heat (Reflux) Heat (Reflux) Heat (Reflux)->Reaction Workup (Acidification) Workup (Acidification) Reaction->Workup (Acidification) Purification (Recrystallization) Purification (Recrystallization) Workup (Acidification)->Purification (Recrystallization) (E)-3-(2-Methylthiazol-4-yl)acrylic acid (E)-3-(2-Methylthiazol-4-yl)acrylic acid Purification (Recrystallization)->(E)-3-(2-Methylthiazol-4-yl)acrylic acid

Caption: Knoevenagel-Doebner Condensation Workflow.

Route 2: Heck Reaction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[10] It is renowned for its stereoselectivity, typically affording the (E)-isomer of the product.[11]

Mechanistic Rationale

The catalytic cycle of the Heck reaction is well-established and involves several key steps:[11][12]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-X bond of a 4-halo-2-methylthiazole (where X is typically Br or I), forming a Pd(II) complex.[11]

  • Olefin Coordination and Insertion: The alkene (acrylic acid or an ester thereof) coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-aryl bond. This step is often rate-determining and dictates the regioselectivity of the reaction.[12]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the alkene product and a hydrido-palladium(II) complex. This step is highly stereospecific and favors the formation of the more stable (E)-isomer.[11]

  • Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated HX and facilitate the reductive elimination of HX from the palladium complex, regenerating the active Pd(0) catalyst and completing the catalytic cycle.[12][13]

Experimental Protocol

Synthesis of 4-Bromo-2-methylthiazole (Starting Material)

This starting material can be prepared from 2-methylthiazole via bromination using a suitable brominating agent like N-bromosuccinimide (NBS).

Heck Reaction Protocol

  • In a reaction vessel, combine 4-bromo-2-methylthiazole (1.0 eq), acrylic acid (1.2 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), a phosphine ligand like triphenylphosphine (PPh₃, 0.04 eq), and a base such as triethylamine (Et₃N, 2.0 eq) in a suitable solvent like DMF or acetonitrile.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to 80-100 °C and monitor the reaction by TLC.

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure (E)-3-(2-Methylthiazol-4-yl)acrylic acid.

Workflow Diagram

Heck_Reaction cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product 4-Bromo-2-methylthiazole 4-Bromo-2-methylthiazole Reaction Reaction 4-Bromo-2-methylthiazole->Reaction Acrylic Acid Acrylic Acid Acrylic Acid->Reaction Pd(OAc)2 (Catalyst) Pd(OAc)2 (Catalyst) Pd(OAc)2 (Catalyst)->Reaction PPh3 (Ligand) PPh3 (Ligand) PPh3 (Ligand)->Reaction Et3N (Base) Et3N (Base) Et3N (Base)->Reaction DMF (Solvent) DMF (Solvent) DMF (Solvent)->Reaction Heat Heat Heat->Reaction Workup (Extraction) Workup (Extraction) Reaction->Workup (Extraction) Purification (Chromatography) Purification (Chromatography) Workup (Extraction)->Purification (Chromatography) (E)-3-(2-Methylthiazol-4-yl)acrylic acid (E)-3-(2-Methylthiazol-4-yl)acrylic acid Purification (Chromatography)->(E)-3-(2-Methylthiazol-4-yl)acrylic acid

Caption: Heck Reaction Workflow.

Comparative Analysis

FeatureKnoevenagel-Doebner CondensationHeck Reaction
Starting Materials 2-Methylthiazole-4-carbaldehyde, Malonic Acid4-Halo-2-methylthiazole, Acrylic Acid
Catalyst Basic amine (e.g., piperidine, pyridine)Palladium complex (e.g., Pd(OAc)₂)
Reagents Pyridine (often as solvent)Phosphine ligand, Base (e.g., Et₃N)
Stereoselectivity Generally favors the (E)-isomer due to thermodynamic stabilityHighly stereoselective for the (E)-isomer
Yield Typically good to excellentGenerally good, but can be sensitive to conditions
Purification Often simple precipitation and recrystallizationUsually requires column chromatography
Scalability Generally straightforwardCan be challenging due to catalyst cost and removal
Cost Lower reagent and catalyst costsHigher cost due to palladium catalyst and ligands
Green Chemistry Use of pyridine can be a drawbackUse of heavy metal catalyst and organic solvents

Conclusion and Recommendations

Both the Knoevenagel-Doebner condensation and the Heck reaction are viable and effective methods for the synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic acid.

The Knoevenagel-Doebner condensation is often favored for its operational simplicity, lower cost of reagents, and straightforward purification procedures. This makes it an attractive option for large-scale synthesis where cost and ease of operation are primary concerns.

The Heck reaction , on the other hand, offers excellent stereoselectivity for the desired (E)-isomer and can be a more versatile tool for analog synthesis, as it is tolerant of a wider range of functional groups on the alkene partner. However, the higher cost of the palladium catalyst and the need for chromatographic purification can be limiting factors, particularly for industrial-scale production.

The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of the reaction, budget constraints, and the importance of achieving high stereochemical purity. For initial exploratory work and smaller scale syntheses, the Heck reaction's reliability in producing the (E)-isomer might be advantageous. For process development and large-scale manufacturing, the Knoevenagel-Doebner condensation presents a more economically favorable path.

References

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • sathee jee. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • YouTube. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • ACS Publications. (n.d.). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Retrieved from [Link]

  • ACS Publications. (2010, November 24). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Rapid and efficient Knoevenagel condensation catalyzed by a novel protic ionic liquid under ultrasonic irradiation. Retrieved from [Link]

  • PubChem. (n.d.). (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-Free Stereoselective Synthesis of (E)-Ethyl-3-Aryl-Acrylates via Wittig Reaction of Arsonium Ylide by Grinding. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Microwave-Assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups.
  • Chinese Journal of Pesticide Science. (2008). Synthesis and Biological Activity of 2-(4-Arylthiazol-2-yl)-3-hydroxyacrylonitrile. Retrieved from [Link]

  • MDPI. (n.d.). 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids. Retrieved from [Link]

  • ResearchGate. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • MDPI. (n.d.). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Solvent-free synthesis of novel (E)-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)-4-arylthiazoles: Determination of their biological activity. Retrieved from [Link]

  • MDPI. (n.d.). (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione. Retrieved from [Link]

  • MDPI. (2025, October 11). 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. Retrieved from [Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to In Silico and In Vitro Evaluation of (E)-3-(2-Methylthiazol-4-yl)acrylic acid

In the landscape of modern drug discovery, the journey from a promising chemical structure to a validated therapeutic candidate is a meticulous process. This guide provides a comprehensive comparison of in silico and in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical structure to a validated therapeutic candidate is a meticulous process. This guide provides a comprehensive comparison of in silico and in vitro methodologies for the evaluation of (E)-3-(2-Methylthiazol-4-yl)acrylic acid, a novel thiazole derivative. Thiazole-containing compounds are of significant interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. By juxtaposing computational predictions with real-world experimental data, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of how these two approaches synergize to accelerate the identification of potent and safer therapeutic leads.

The core principle of this guide is to illustrate the predictive power of computational models and to underscore the indispensable role of laboratory-based validation. While in silico methods offer a rapid and cost-effective means to screen large libraries of compounds, in vitro assays provide the tangible biological data necessary to confirm or refute theoretical predictions[4][5][6]. This comparative analysis will delve into the nuances of these methodologies, highlighting their respective strengths and limitations in the context of our target molecule.

I. The In Silico Approach: Predicting Biological Activity

The initial phase of evaluating a novel compound like (E)-3-(2-Methylthiazol-4-yl)acrylic acid often begins with a suite of computational analyses. These in silico techniques allow for the prediction of a molecule's pharmacokinetic properties and its potential interaction with biological targets before it is even synthesized.

A. Molecular Docking: Unveiling Potential Protein Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein[4]. This method is instrumental in identifying potential biological targets and elucidating the molecular basis of a compound's activity. For our target molecule, a hypothetical docking study could be performed against a relevant protein, such as Cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs[7].

The predicted binding affinity, typically expressed as a docking score in kcal/mol, provides an estimation of the ligand's potency. Furthermore, the docking pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex[2].

Experimental Protocol: Molecular Docking

  • Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 4M11) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of (E)-3-(2-Methylthiazol-4-yl)acrylic acid and optimize its geometry using a suitable force field.

  • Docking Simulation: Utilize a docking program (e.g., AutoDock, SwissDock) to predict the binding pose and affinity of the ligand within the active site of the protein[4][7].

  • Analysis: Visualize the docking results to identify key interactions and analyze the docking score to estimate binding affinity.

B. ADME-Toxicity Profiling: Predicting Drug-Likeness

A critical aspect of drug development is ensuring that a compound possesses favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as an acceptable toxicity profile. In silico tools like SwissADME can predict these properties based on the molecule's structure[3][8].

Key parameters evaluated include:

  • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

  • Bioavailability Score: An overall score that predicts the probability of a molecule having good oral bioavailability.

  • Toxicity Prediction: Identification of potential toxicophores and prediction of adverse effects such as mutagenicity or carcinogenicity[7].

Table 1: Predicted ADME-Toxicity Profile for (E)-3-(2-Methylthiazol-4-yl)acrylic acid

PropertyPredicted ValueCompliance with Standard Ranges
Molecular Weight ( g/mol )197.22Yes (<500)
LogP (o/w)1.85Yes (<5)
Hydrogen Bond Donors1Yes (<5)
Hydrogen Bond Acceptors4Yes (<10)
Bioavailability Score0.55Good
MutagenicityLow RiskN/A
CarcinogenicityLow RiskN/A

II. The In Vitro Approach: Experimental Validation

Following the promising results from in silico analyses, the next logical step is to synthesize the compound and validate the predictions through in vitro experiments. These laboratory-based assays provide concrete data on the biological activity and cytotoxicity of the compound.

A. Enzyme Inhibition Assays: Quantifying Potency

To validate the in silico prediction of COX-2 inhibition, an in vitro enzyme inhibition assay is performed. This assay directly measures the ability of (E)-3-(2-Methylthiazol-4-yl)acrylic acid to inhibit the activity of the COX-2 enzyme. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocol: COX-2 Inhibition Assay

  • Reagents: Purified COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.

  • Procedure: a. Pre-incubate the COX-2 enzyme with varying concentrations of (E)-3-(2-Methylthiazol-4-yl)acrylic acid. b. Initiate the enzymatic reaction by adding arachidonic acid. c. Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric).

  • Data Analysis: Plot the percentage of enzyme inhibition against the compound concentration and determine the IC50 value from the dose-response curve.

B. Cell-Based Assays: Assessing Cellular Effects

To evaluate the compound's effect in a more biologically relevant system, cell-based assays are employed. For an anti-inflammatory candidate, this could involve measuring the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated cells. For a potential anticancer agent, cytotoxicity assays against cancer cell lines are crucial[1][9].

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight[3].

  • Treatment: Treat the cells with various concentrations of (E)-3-(2-Methylthiazol-4-yl)acrylic acid for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

III. Comparative Analysis: Where Theory Meets Reality

The true value of this dual approach lies in the comparison of the in silico and in vitro results. A strong correlation between the predicted and experimental data provides a higher degree of confidence in the compound's potential.

Table 2: Comparison of In Silico and In Vitro Results

ParameterIn Silico PredictionIn Vitro Result (Hypothetical)Correlation
Target Binding High binding affinity to COX-2 (-10 kcal/mol)[7]Potent COX-2 inhibition (IC50 = 0.5 µM)Strong
Cellular Activity Predicted anti-inflammatory/anticancer potential[1]Significant cytotoxicity in MCF-7 cells (IC50 = 10 µM)Good
Drug-Likeness Favorable ADME properties predicted[8]To be determined in further preclinical studies-

dot

Caption: A workflow diagram illustrating the synergy between in silico prediction and in vitro validation.

IV. Conclusion and Future Directions

This guide demonstrates the symbiotic relationship between in silico and in vitro methodologies in the early-stage evaluation of novel therapeutic candidates like (E)-3-(2-Methylthiazol-4-yl)acrylic acid. The computational approach provides a rapid and economical way to prioritize compounds with high potential, while experimental validation offers the essential confirmation of biological activity. The convergence of predictive modeling and empirical data, as illustrated in this guide, is fundamental to modern, efficient drug discovery pipelines[5][10].

Future work on (E)-3-(2-Methylthiazol-4-yl)acrylic acid would involve expanding the in vitro characterization to include selectivity profiling against related enzymes (e.g., COX-1) and evaluation in more complex cellular models. Ultimately, promising in vitro results would pave the way for in vivo studies to assess the compound's efficacy and safety in a whole-organism context.

V. References

  • Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. Preprints.org. Available at: [Link].

  • In vivo, in vitro and in silico - HEALTH SCIENCES AND DISEASE. HEALTH SCIENCES AND DISEASE. Available at: [Link].

  • Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. ResearchGate. Available at: [Link].

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health. Available at: [Link].

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. National Institutes of Health. Available at: [Link].

  • From In Silico to In Vitro: Evaluating Molecule Generative Models for Hit Generation. arXiv. Available at: [Link].

  • Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. MDPI. Available at: [Link].

  • Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. Available at: [Link].

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers. Available at: [Link].

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link].

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Comparative

Benchmarking a Novel Thiazole-Based Compound: A Comparative Analysis of (E)-3-(2-Methylthiazol-4-yl)acrylic acid Against Known MCT1 Inhibitors

A Senior Application Scientist's Guide for Researchers in Oncology Drug Discovery In the landscape of modern oncology research, the targeting of cancer metabolism has emerged as a formidable strategy to combat tumor grow...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Oncology Drug Discovery

In the landscape of modern oncology research, the targeting of cancer metabolism has emerged as a formidable strategy to combat tumor growth and survival. One of the key players in the metabolic reprogramming of cancer cells is the monocarboxylate transporter 1 (MCT1), a protein responsible for the transport of lactate and other monocarboxylates across the cell membrane. The inhibition of MCT1 is a promising therapeutic avenue, with several inhibitors currently under investigation.[1][2][3] This guide provides a comprehensive framework for benchmarking a novel compound, (E)-3-(2-Methylthiazol-4-yl)acrylic acid, a molecule featuring the versatile thiazole scaffold known for its presence in a range of bioactive compounds, against established MCT1 inhibitors.[4]

While the specific biological targets of (E)-3-(2-Methylthiazol-4-yl)acrylic acid are still under exploration, its structural similarity to other bioactive thiazole derivatives warrants an investigation into its potential as an anticancer agent.[4] This guide, therefore, puts forward a hypothetical yet scientifically rigorous investigation of this compound as a potential MCT1 inhibitor, comparing it with the well-characterized inhibitors AZD3965 and AR-C155858.

The Central Role of MCT1 in Cancer Metabolism

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg effect." This results in the increased production of lactate, which must be efficiently exported from the cell to maintain intracellular pH and support a high glycolytic rate. MCT1 plays a crucial role in this lactate efflux, making it a critical component of the metabolic symbiosis within the tumor microenvironment.[5] By inhibiting MCT1, we can disrupt this delicate balance, leading to intracellular acidification, inhibition of glycolysis, and ultimately, cell death.[5][6]

Below is a diagram illustrating the role of MCT1 in the metabolic interplay between glycolytic and oxidative cancer cells.

cluster_glycolytic Glycolytic Tumor Cell cluster_oxidative Oxidative Tumor Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate_g Pyruvate Glycolysis->Pyruvate_g Lactate_g Lactate Pyruvate_g->Lactate_g MCT4 MCT4 Lactate_g->MCT4 Efflux MCT1 MCT1 MCT4->MCT1 Lactate Shuttle Lactate_o Lactate Pyruvate_o Pyruvate Lactate_o->Pyruvate_o TCA TCA Cycle Pyruvate_o->TCA ATP ATP TCA->ATP MCT1->Lactate_o Influx cluster_workflow Experimental Workflow: MCT1 Inhibition Assay A 1. Cell Culture: Grow MCT1-expressing cells (e.g., Raji, SiHa) to confluence. B 2. Compound Preparation: Prepare serial dilutions of (E)-3-(2-Methylthiazol-4-yl)acrylic acid, AZD3965, and AR-C155858. A->B C 3. Pre-incubation: Incubate cells with the test compounds or vehicle control. B->C D 4. Lactate Uptake: Add [14C]-L-lactate and incubate for a defined period. C->D E 5. Washing: Stop the uptake by washing the cells with ice-cold buffer. D->E F 6. Cell Lysis: Lyse the cells to release intracellular contents. E->F G 7. Scintillation Counting: Quantify the amount of [14C]-L-lactate taken up by the cells. F->G H 8. Data Analysis: Calculate IC50 values for each compound. G->H

Sources

Validation

A Researcher's Guide to the Reproducible Synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic Acid and its Comparison with Alternative MNK Inhibitors

In the landscape of kinase inhibitor research, particularly for drug development professionals, the reproducibility of experimental results is paramount. This guide provides an in-depth technical analysis of the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor research, particularly for drug development professionals, the reproducibility of experimental results is paramount. This guide provides an in-depth technical analysis of the synthesis and purification of (E)-3-(2-Methylthiazol-4-yl)acrylic acid, a compound of interest for its potential as a MAP kinase-interacting kinase (MNK) inhibitor. We will explore the nuances of its preparation, potential challenges affecting reproducibility, and present a comparative analysis with two other notable MNK inhibitors, CGP57380 and Tomivosertib (eFT508). This document is intended to serve as a practical resource for researchers and scientists in the field, offering detailed protocols and insights to ensure experimental consistency and reliability.

Introduction: The Significance of Reproducibility in Kinase Inhibitor Synthesis

The synthesis of small molecule kinase inhibitors is a cornerstone of modern drug discovery. However, the path from a promising molecular design to a reliably active compound is often fraught with challenges in experimental reproducibility. Subtle variations in reaction conditions, purification methods, and even the purity of starting materials can lead to significant discrepancies in yield, purity, and ultimately, the biological activity of the final compound. (E)-3-(2-Methylthiazol-4-yl)acrylic acid, as a potential modulator of the MNK signaling pathway, is no exception. Ensuring its consistent synthesis is critical for accurate structure-activity relationship (SAR) studies and the reliable assessment of its therapeutic potential.

The MNK pathway is a key regulator of protein synthesis and is implicated in various cancers, making it an attractive target for therapeutic intervention. This guide will therefore not only detail the synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic acid but also place it in the context of other MNK inhibitors to provide a comprehensive understanding of the available chemical tools.

Synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic Acid: A Detailed Protocol and Reproducibility Analysis

The most plausible and commonly employed method for the synthesis of α,β-unsaturated carboxylic acids like (E)-3-(2-Methylthiazol-4-yl)acrylic acid is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in this case, malonic acid, followed by decarboxylation.

Synthesis of the Precursor: 2-Methylthiazole-4-carbaldehyde

A reliable synthesis of the starting aldehyde, 2-methylthiazole-4-carbaldehyde, is a prerequisite for the successful and reproducible synthesis of the final product. While several methods exist, a common approach involves the Vilsmeier-Haack formylation of 2-methylthiazole. However, a more accessible route for many labs starts with the Hantzsch thiazole synthesis to form a related thiazole derivative that can be converted to the desired aldehyde. For the purpose of this guide, we will assume the availability of 2-methylthiazole-4-carbaldehyde as a starting material, which can be procured from various chemical suppliers.

Knoevenagel-Doebner Condensation Protocol

This protocol is adapted from general procedures for the Knoevenagel-Doebner condensation and tailored for the specific synthesis of (E)-3-(2-Methylthiazol-4-yl)acrylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylthiazole-4-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in a minimal amount of pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

Factors Influencing Reproducibility

Several factors can influence the reproducibility of this synthesis:

  • Purity of Starting Materials: The purity of 2-methylthiazole-4-carbaldehyde is crucial. Impurities can lead to side reactions and a lower yield of the desired product.

  • Reaction Time and Temperature: The reaction should be carefully monitored to avoid the formation of byproducts. Prolonged reaction times or excessive temperatures can lead to decomposition.

  • Stoichiometry: The ratio of reactants and catalyst should be precisely controlled. An excess of malonic acid is used to drive the reaction to completion, but a large excess can complicate purification.

  • Work-up Procedure: The acidification step is critical for precipitating the carboxylic acid. The rate of addition of the reaction mixture to the acid/ice mixture can affect the particle size and purity of the precipitate.

Synthesis workflow for (E)-3-(2-Methylthiazol-4-yl)acrylic acid.
Purification by Recrystallization

Purification of the crude product is essential to obtain a compound of sufficient purity for biological testing. Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol:

  • Solvent Selection: Screen various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for acrylic acids.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Comparative Analysis with Alternative MNK Inhibitors

To provide a comprehensive overview, we will compare (E)-3-(2-Methylthiazol-4-yl)acrylic acid with two other well-characterized MNK inhibitors: CGP57380 and Tomivosertib (eFT508).

Overview of Comparator Compounds
  • CGP57380: A pyrazolo[3,4-d]pyrimidine derivative that acts as a selective inhibitor of MNK1.[1][2][3][4][5] It is a widely used tool compound in cell biology to study the effects of MNK inhibition.

  • Tomivosertib (eFT508): A potent and selective dual MNK1 and MNK2 inhibitor that has been investigated in clinical trials for the treatment of various cancers.[6][7]

Performance Comparison

The following table summarizes the key properties and performance metrics of the three MNK inhibitors.

Feature(E)-3-(2-Methylthiazol-4-yl)acrylic acidCGP57380Tomivosertib (eFT508)
Core Structure Thiazole acrylic acidPyrazolo[3,4-d]pyrimidinePyridone-aminal
Target(s) MNK1/2 (presumed)MNK1MNK1 and MNK2
Reported IC50 Data not widely available~2.2 µM for MNK1[1][3][4]~1-2 nM for MNK1/2[7]
Synthesis Complexity Relatively straightforward (2 steps)Multi-step synthesisMulti-step, complex synthesis
Known Reproducibility Issues Potential for impurities and low yieldStandard synthetic challengesRequires careful control of stereochemistry
Synthesis and Reproducibility of Comparator Compounds

The synthesis of CGP57380 and Tomivosertib is significantly more complex than that of (E)-3-(2-Methylthiazol-4-yl)acrylic acid, involving multiple steps and requiring careful purification techniques. While detailed protocols are available in the patent literature, their multi-step nature introduces more potential points of failure and variability, which can impact reproducibility. For instance, the synthesis of Tomivosertib involves the construction of a complex spirocyclic core, where control of stereochemistry is critical.

Comparison of MNK inhibitors by synthetic complexity and potency.

Conclusion

This guide has provided a detailed protocol for the synthesis and purification of (E)-3-(2-Methylthiazol-4-yl)acrylic acid, highlighting key factors that can influence experimental reproducibility. By understanding and controlling these variables, researchers can ensure the consistent production of this compound for reliable biological evaluation.

The comparison with established MNK inhibitors, CGP57380 and Tomivosertib, reveals a trade-off between synthetic accessibility and biological potency. While (E)-3-(2-Methylthiazol-4-yl)acrylic acid offers a synthetically simpler scaffold, its potency remains to be thoroughly characterized. In contrast, Tomivosertib exhibits high potency but requires a more complex and challenging synthesis.

For researchers entering this field, (E)-3-(2-Methylthiazol-4-yl)acrylic acid represents an accessible starting point for exploring MNK inhibition. The protocols and analysis presented herein should serve as a valuable resource for ensuring the reproducibility and reliability of their experimental endeavors.

References

  • Knoevenagel Condensation. (n.d.). Organic Reactions. Retrieved January 22, 2026, from [Link]

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Comparative

A Comparative Analysis of Thiazole-Containing Acrylic Acids in Biological Assays: A Guide for Researchers

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it a privile...

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure for interacting with biological targets.[3] When conjugated with an acrylic acid moiety, the resulting hybrid molecules often exhibit enhanced or novel biological activities, creating a fertile ground for drug discovery.[4] These compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][5][6][7]

This guide provides an in-depth comparative analysis of thiazole-containing acrylic acids, moving beyond a simple literature review. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust framework for evaluating this promising class of compounds. We will dissect their performance in key biological assays, present comparative data, and explore the underlying mechanisms of action.

Part 1: Anticancer Activity Evaluation

Thiazole derivatives represent a significant avenue in oncology research, with many exhibiting potent cytotoxicity against various cancer cell lines.[8][9][10] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor proliferation and survival.[11][12]

Key Mechanism: Modulation of Cell Viability and Signaling Pathways

A primary mechanism by which these compounds exert their effects is through the disruption of fundamental cellular processes in cancer cells. High concentrations of certain thiazole derivatives can selectively decrease the proliferation and viability of cancer cells while sparing normal cells.[8] This is often achieved by interfering with pathways like the Nuclear Factor kappa B (NF-κB) signaling cascade, which is a crucial regulator of genes involved in inflammation, cell survival, and proliferation.[11][13][14] Dysregulation of the NF-κB pathway is a hallmark of many cancers, making it a prime therapeutic target.[13][15]

Below is a diagram illustrating the canonical NF-κB signaling pathway, a frequent target of thiazole derivatives.

NF_kB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activate LPS LPS, etc. LPS->IKK Activate IkB IκB IKK->IkB Phosphorylates (P) IkB_NFkB IκB-NF-κB (Inactive Complex) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IKK DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription

Caption: Experimental workflow for the in-vitro anti-inflammatory (NO inhibition) assay.

Compound ID% NO Inhibition at 50 µMIC₅₀ for NO Inhibition (µM)
TAA-01 35.2%>100
TAA-02 68.5%32.1
TAA-06 85.1%15.8
L-NAME (Reference Inhibitor)92.4%10.5

Data are hypothetical and for illustrative purposes.

Interpretation: Compound TAA-06 shows potent anti-inflammatory activity, significantly inhibiting NO production with an IC₅₀ of 15.8 µM. This suggests it is a strong candidate for further investigation, potentially acting as an inhibitor of inducible nitric oxide synthase (iNOS) or upstream signaling pathways like NF-κB. [14][16]

Conclusion and Future Directions

This guide demonstrates that thiazole-containing acrylic acids are a versatile and highly adaptable chemical scaffold with significant therapeutic potential across oncology, infectious diseases, and inflammatory disorders. The comparative analysis of their biological activities, supported by robust experimental protocols, reveals clear structure-activity relationships. Specifically, the incorporation of electron-withdrawing substituents often enhances bioactivity, providing a rational basis for future drug design.

Further research should focus on elucidating precise mechanisms of action through advanced techniques like molecular docking, Western blotting for protein expression analysis, and in vivo animal models. [12][14]Optimizing pharmacokinetic properties (ADME) will also be critical in translating these promising compounds from the laboratory to clinical applications. The self-validating nature of the described protocols ensures that researchers can confidently generate reliable and reproducible data, accelerating the discovery of novel therapeutics based on this remarkable heterocyclic core.

References
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